Cabazitaxel Impurity 15
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWUXLRSKRKFZ-YTYFACEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling Cabazitaxel Impurity 15: A Technical Guide for Drug Development Professionals
In the landscape of modern oncology, the taxane class of chemotherapeutic agents remains a cornerstone in the treatment of various solid tumors. Cabazitaxel, a second-generation semi-synthetic taxane, has demonstrated significant clinical efficacy, particularly in the management of metastatic castration-resistant prostate cancer. As with any pharmaceutical agent, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. This technical guide provides an in-depth analysis of a key process-related impurity, "Cabazitaxel Impurity 15," offering critical insights for researchers, scientists, and drug development professionals involved in the characterization and control of Cabazitaxel and its related substances.
Executive Summary: The Critical Importance of Impurity Profiling
The control of impurities in pharmaceutical products is a mandate dictated by both regulatory bodies and the fundamental principles of patient safety. Impurities can arise from various sources, including the starting materials, synthetic route, degradation of the drug substance, and formulation excipients. Their presence, even in minute quantities, can potentially impact the efficacy and safety profile of the final drug product. Therefore, a thorough understanding of the identity, origin, and potential impact of each significant impurity is a non-negotiable aspect of drug development. This guide focuses on a specific process-related impurity encountered during the synthesis of Cabazitaxel, herein referred to as "this compound."
Identification and Physicochemical Properties of this compound
Through a comprehensive evaluation of data from various analytical sources and chemical supplier catalogs, this compound has been identified as the compound with the following definitive characteristics:
| Parameter | Value | Source(s) |
| Chemical Name | (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | [1] |
| CAS Number | 859498-34-3 | [1] |
| Molecular Formula | C₂₂H₂₅NO₆ | [1] |
| Molecular Weight | 399.44 g/mol | [1] |
It is crucial to note that the nomenclature of impurities can sometimes be inconsistent across different commercial and academic sources. While some suppliers associate "Impurity 15" with the aforementioned compound, others may use different numbering systems. However, the convergence of the CAS number, molecular formula, and chemical name from multiple independent sources provides a high degree of confidence in this identification.
The Role of Impurity 15 as a Process-Related Impurity
This compound is not a degradation product of Cabazitaxel but rather a process-related impurity. Specifically, it is a chiral auxiliary or a side-chain precursor utilized in the semi-synthesis of taxanes. The core structure of Cabazitaxel is derived from 10-deacetylbaccatin III, a natural product extracted from the yew tree. The complex side chain at the C-13 position, which is crucial for its pharmacological activity, is attached through a series of synthetic steps. Molecules with the oxazolidine carboxylic acid scaffold, such as Impurity 15, are instrumental in controlling the stereochemistry during the attachment of this side chain.
The presence of this impurity in the final Cabazitaxel API signifies that it is an unreacted starting material or a byproduct from the side-chain synthesis that has been carried through the purification process. Its structural dissimilarity to the final Cabazitaxel molecule underscores the importance of robust and highly specific analytical methods for its detection and quantification.
Analytical Methodologies for the Detection and Quantification of this compound
The significant difference in polarity and chromophoric properties between Cabazitaxel and Impurity 15 necessitates the use of a well-developed chromatographic method for their separation and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.
Recommended HPLC Method Parameters
While specific method parameters should be optimized and validated for individual laboratory conditions, a typical starting point for the analysis of Cabazitaxel and its related substances, including process-related impurities like Impurity 15, would involve the following:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of both polar and non-polar compounds. |
| Mobile Phase A | Aqueous buffer (e.g., phosphate buffer pH 3.0) | Controls the ionization state of acidic and basic analytes, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analytes from the column. |
| Elution Mode | Gradient | Necessary to resolve the highly polar Impurity 15 from the much less polar Cabazitaxel and other related substances within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Improves peak shape and reproducibility. |
| Detection Wavelength | 230 nm | A common wavelength for the detection of aromatic compounds like Cabazitaxel and its impurities. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation Considerations
Any analytical method used for impurity profiling must be rigorously validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the impurity peak from the main drug peak and other impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Synthesis of (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
Generalized Synthetic Workflow
Caption: Generalized synthetic pathway for oxazolidine carboxylic acids.
Conclusion and Recommendations
The accurate identification and control of "this compound," confirmed as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (CAS: 859498-34-3), is a critical aspect of ensuring the quality and safety of Cabazitaxel. As a process-related impurity originating from the side-chain synthesis, its levels in the final API should be carefully monitored and controlled.
It is recommended that drug development professionals:
-
Utilize a validated, specific, and sensitive HPLC method for the routine analysis of this impurity.
-
Source a qualified reference standard of this compound for method development, validation, and routine quality control.
-
Implement appropriate purification steps in the manufacturing process to effectively remove this impurity to a level that is compliant with regulatory requirements.
-
Maintain comprehensive documentation of the identification, characterization, and control of this and all other impurities.
By adhering to these principles, pharmaceutical manufacturers can ensure the consistent production of high-quality Cabazitaxel, ultimately safeguarding patient health.
References
- (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. Protheragen. Accessed January 16, 2026. [Link available upon request]
- (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. Echemi. Accessed January 16, 2026. [Link available upon request]
- (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. ChemicalBook. Accessed January 16, 2026. [Link available upon request]
- Cabazitaxel Impurity 46. Simson Pharma Limited. Accessed January 16, 2026. [Link available upon request]
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. November 2005. [Link available upon request]
- Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry. 2017. [Link available upon request]
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of Cabazitaxel Impurity 15
This guide provides a comprehensive overview of the synthesis and characterization of Cabazitaxel Impurity 15, a significant related substance in the manufacturing of the anti-cancer drug Cabazitaxel. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering both theoretical insights and practical methodologies.
Introduction to Cabazitaxel and its Impurities
Cabazitaxel, marketed as Jevtana®, is a second-generation taxane that has demonstrated efficacy in the treatment of metastatic castration-resistant prostate cancer.[1][2][3] As a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III, its manufacturing process is complex and can lead to the formation of various process-related impurities and degradation products.[4][5][6] Regulatory bodies worldwide mandate the identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.[1]
This compound has been identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid.[7] Its presence can be indicative of specific pathways in the synthesis or degradation of Cabazitaxel. A thorough understanding of its formation, synthesis, and characterization is therefore crucial for process optimization and quality assurance.
Unveiling this compound
A foundational aspect of managing pharmaceutical impurities is the precise knowledge of their chemical identity.
Chemical Structure and Properties
-
Chemical Name: (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid[7]
-
CAS Number: 859498-34-3[7][]
-
Molecular Formula: C₂₂H₂₅NO₆[7]
-
Molecular Weight: 399.44 g/mol [7]
The structure reveals an oxazolidine ring, which is often formed from the reaction of an amino alcohol with an aldehyde or ketone. In the context of Cabazitaxel synthesis, this impurity could potentially arise from starting materials or intermediates.
Proposed Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The following multi-step synthesis is designed to be a robust and reproducible method for obtaining this impurity for use as a reference standard.
Retrosynthetic Analysis
A logical approach to the synthesis of this compound involves the condensation of a protected amino acid derivative with an appropriate aldehyde. The key steps would be the formation of the oxazolidine ring and subsequent functional group manipulations.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Amino Alcohol Precursor
The synthesis would likely begin with a commercially available and suitably protected phenylserine derivative.
Step 2: Condensation and Cyclization to form the Oxazolidine Ring
The core of the synthesis involves the reaction of the amino alcohol with p-anisaldehyde in the presence of a suitable acid catalyst and a dehydrating agent to drive the equilibrium towards the formation of the oxazolidine ring.
Step 3: Protection of the Amine
The secondary amine in the oxazolidine ring is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.
Step 4: Hydrolysis of the Ester
The final step would involve the selective hydrolysis of the ester group to yield the carboxylic acid, this compound.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Comprehensive Characterization of this compound
The definitive identification and purity assessment of the synthesized this compound are paramount. A multi-technique approach is essential for unambiguous characterization.
Analytical Workflow
A systematic analytical workflow ensures that all aspects of the compound's identity and purity are thoroughly examined.
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for determining the purity of this compound and for its quantification in Cabazitaxel drug substance and product.[9][10][11]
Protocol:
-
Column: A C18 column (e.g., Sunfire C18, 100 x 4.6 mm, 3.5 µm) is often suitable for separating taxane derivatives and their impurities.[9][12]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.[9][12]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[9][12]
-
Detection: UV detection at 220 nm or 230 nm is generally appropriate for taxanes and their related compounds.[9][12][13]
-
Column Temperature: Maintaining a constant column temperature, for instance at 30°C or 40°C, ensures reproducibility.[10][13]
Expected Results: The chromatogram should show a single major peak corresponding to this compound, with any other peaks being well-resolved and below specified thresholds.
Mass Spectrometry (MS)
Mass spectrometry provides essential information about the molecular weight of the impurity, which is a critical piece of data for its identification.
Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[9]
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap analyzer is recommended for accurate mass determination.
-
Mode: Both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting the molecular ion.
Expected Results:
| Ion | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |
| [M+H]⁺ | 400.1703 | |
| [M+Na]⁺ | 422.1522 | |
| [M-H]⁻ | 398.1555 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are required for a complete assignment.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (δ 7-8 ppm) corresponding to the phenyl and 4-methoxyphenyl groups.
-
Oxazolidine Ring Protons: Characteristic signals for the protons on the oxazolidine ring, with specific coupling patterns that can confirm the stereochemistry.
-
tert-Butyl Protons: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons, characteristic of the Boc protecting group.
-
Methoxy Protons: A singlet around δ 3.8 ppm corresponding to the -OCH₃ group.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Resonances for the carboxylic acid and the carbamate carbonyls in the range of δ 150-180 ppm.
-
Aromatic Carbons: Signals in the δ 110-160 ppm region.
-
Oxazolidine Ring Carbons: Resonances in the aliphatic region, with chemical shifts indicative of their substitution.
-
tert-Butyl and Methoxy Carbons: Characteristic signals for the carbons of the Boc and methoxy groups.
Conclusion
The synthesis and characterization of this compound are critical for ensuring the quality and safety of Cabazitaxel. The proposed synthetic route provides a framework for obtaining this impurity as a reference standard. The detailed characterization workflow, employing a combination of HPLC, MS, and NMR, allows for the unambiguous identification and purity assessment of the synthesized material. This in-depth understanding empowers pharmaceutical scientists to better control impurities during drug development and manufacturing, ultimately contributing to the delivery of safer and more effective medicines to patients.
References
- Research Journal of Pharmacy and Technology. (n.d.). Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.
- J-Stage. (n.d.). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product.
- ResearchGate. (n.d.). Forced degradation studies of Cabazitaxel | Download Table.
- Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound.
- ACS Publications. (2024). Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development.
- Semantic Scholar. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel.
- ResearchGate. (n.d.). Analytical Stress Degradation Studies of Cabazitaxel (A Semi synthetic Natural Taxoid) using Liquid Chromatography.
- (n.d.). RP-HPLC method for cabazitaxel assay and related substances.
- ACS Publications. (2024). Synthesis, Characterization, and Control Strategies for Cabazitaxel-Related Substances at Scale. Organic Process Research & Development.
- PubMed. (2021). Synthesis and biological evaluation of novel cabazitaxel analogues.
- Oriental Journal of Chemistry. (n.d.). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method.
- ResearchGate. (2022). ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM.
- Research Journal of Pharmacy and Technology. (n.d.). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.
- Google Patents. (n.d.). WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis.
- ResearchGate. (n.d.). Advance in synthesis of cabazitaxel.
- Protheragen. (n.d.). This compound.
- BOC Sciences. (n.d.). Cabazitaxel and Impurities.
- ResearchGate. (n.d.). A-new-synthesis-route-of-cabazitaxel.pdf.
- PubChem. (n.d.). Cabazitaxel.
Sources
- 1. veeprho.com [veeprho.com]
- 2. WO2013057260A1 - Cabazitaxel, related compounds and methods of synthesis - Google Patents [patents.google.com]
- 3. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel cabazitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Protheragen [protheragen.ai]
- 9. rjptonline.org [rjptonline.org]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 11. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide for Drug Development Professionals
Introduction
Cabazitaxel, a second-generation taxane, is a potent chemotherapeutic agent employed in the treatment of metastatic castration-resistant prostate cancer. Its complex molecular architecture, featuring multiple chiral centers, presents significant challenges in its semi-synthesis, which typically commences from the naturally derived precursor, 10-deacetylbaccatin III (10-DAB). The control of impurities during the manufacturing process is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive examination of "Cabazitaxel Impurity 15," a critical process-related impurity, from its structural elucidation and mechanism of formation to its analytical detection and control strategies.
Unveiling this compound: Structure and Identity
This compound is identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid . Its key identifiers are summarized in the table below.
| Parameter | Value |
| CAS Number | 859498-34-3 |
| Molecular Formula | C22H25NO6 |
| Molecular Weight | 399.44 g/mol |
Unlike many common impurities that are structural analogues or degradation products of the final API, Impurity 15 is a diastereomer of a key synthetic intermediate used in the construction of the C-13 side chain of Cabazitaxel. This distinction is crucial as it directs the control strategy towards the synthetic steps preceding the coupling with the taxane core.
The Genesis of a Process-Related Impurity: The C-13 Side Chain Synthesis
The synthesis of Cabazitaxel involves the esterification of the C-13 hydroxyl group of a protected 7,10-dimethoxy-10-DAB derivative with a protected β-amino acid side chain. This side chain is typically prepared in the form of a protected oxazolidine carboxylic acid. The desired stereochemistry for this intermediate is (4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid . This compound is the undesired (2R,4R,5S) diastereomer.
The Intended Synthetic Pathway
The formation of the desired (4S,5R)-oxazolidine precursor is achieved through the condensation of L-threonine with p-anisaldehyde, followed by protection of the amino group. The stereochemistry of the starting L-threonine dictates the (4S,5R) configuration of the resulting oxazolidine ring.
The Formation Mechanism of this compound
The emergence of the (2R,4R,5S) diastereomer (Impurity 15) can be attributed to a loss of stereocontrol during the synthesis of the oxazolidine ring. This can occur through several mechanisms:
-
Epimerization at the C-2 Position: The C-2 position of the oxazolidine ring, derived from the aldehyde, is a chiral center. Under certain reaction conditions, particularly non-optimal pH or elevated temperatures, this center can epimerize. The formation of the Schiff base intermediate is reversible, and prolonged reaction times or the presence of acidic or basic catalysts can facilitate the formation of a thermodynamic mixture of diastereomers.
-
Starting Material Purity: The presence of D-threonine as an impurity in the L-threonine starting material would directly lead to the formation of the enantiomeric oxazolidine precursor, which could further complicate the impurity profile.
The diagram below illustrates the potential pathway for the formation of Impurity 15.
Analytical Control and Methodologies
The structural similarity between the desired side-chain precursor and Impurity 15 necessitates the use of high-resolution analytical techniques for their separation and quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common technique for monitoring the levels of Impurity 15. Due to the diastereomeric nature of the impurity, specialized chiral stationary phases are often required for effective separation.
Protocol: Chiral HPLC Method for Diastereomeric Separation
-
Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), is recommended. A typical dimension is 4.6 mm x 250 mm, with a 5 µm particle size.
-
Mobile Phase: An isocratic or gradient mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio should be optimized for baseline separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: The column should be thermostatically controlled, typically at 25°C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where both the desired product and the impurity have significant absorbance, often around 230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Injection Volume: Typically 10-20 µL.
-
System Suitability: Before sample analysis, perform system suitability tests by injecting a standard mixture of the desired diastereomer and Impurity 15 to ensure adequate resolution (R > 1.5), tailing factor (T < 2.0), and theoretical plates (N > 2000).
| Parameter | Typical Value |
| Column | Chiral Polysaccharide-based |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 230 nm |
Control Strategies in the Manufacturing Process
The control of this compound is a critical aspect of the overall control strategy for the Cabazitaxel API. Since it is a process-related impurity originating from an early synthetic step, the focus is on preventing its formation and ensuring its removal in subsequent stages.
Raw Material Control
-
Stereochemical Purity of L-Threonine: The starting L-threonine should be tested for its enantiomeric purity to minimize the formation of enantiomeric impurities in the side chain synthesis.
Process Parameter Optimization
-
Reaction Conditions: The condensation reaction to form the oxazolidine ring should be carefully optimized. This includes controlling the reaction temperature, time, and the type and amount of any catalyst used to favor the kinetically controlled formation of the desired (4S,5R) diastereomer and minimize epimerization.
-
pH Control: Maintaining a neutral or slightly acidic pH can help to suppress side reactions and epimerization.
Purification and In-Process Controls
-
Crystallization: The desired (4S,5R)-oxazolidine carboxylic acid intermediate is typically a crystalline solid. Selective crystallization can be a highly effective method for purging the undesired Impurity 15, which may remain in the mother liquor.
-
In-Process HPLC Monitoring: Regular in-process monitoring of the diastereomeric ratio using a validated chiral HPLC method is essential to ensure that the level of Impurity 15 is below the acceptance criteria before proceeding to the next synthetic step.
Regulatory Perspective and Conclusion
Regulatory agencies such as the FDA and EMA, following the principles outlined in the ICH Q3A(R2) guideline on impurities in new drug substances, require a thorough understanding and control of process-related impurities.[1] For diastereomeric impurities like this compound, it is crucial to demonstrate that the manufacturing process consistently controls their levels to within acceptable limits. The qualification threshold for impurities is determined based on the maximum daily dose of the drug.
References
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) . MDPI. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . MDPI. [Link]
-
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode . PubMed. [Link]
-
Separation of diastereoisomers of DuP 105, a novel oxazolidinone antibacterial agent, by supercritical fluid chromatography on a Chiralcel OD column . PubMed. [Link]
-
The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters . CHIMIA. [Link]
-
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives . ResearchGate. [Link]
-
Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions . MDPI. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . ICH. [Link]
Sources
The Genesis of an Impurity: A Technical Guide to the Formation of Cabazitaxel Impurity 15
This in-depth technical guide provides a comprehensive analysis of the formation mechanism of Cabazitaxel Impurity 15, a critical related substance in the manufacturing and stability testing of the potent anti-cancer agent, Cabazitaxel. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of taxane-based pharmaceuticals.
Executive Summary
Cabazitaxel, a second-generation taxane, has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer.[1] As with any pharmaceutical agent, the control of impurities is paramount to ensure patient safety and product efficacy. This compound, identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid[2], is a process-related impurity that can arise during the synthesis of the C-13 side chain of Cabazitaxel. This guide will elucidate the chemical origins of this impurity, providing a detailed mechanistic understanding of its formation. Furthermore, it will present established analytical methodologies for its detection and characterization, alongside a discussion of control strategies.
Unraveling the Structures: Cabazitaxel and Its Impurity 15
Cabazitaxel is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III (10-DAB)[3][4]. Its complex structure features a tetracyclic diterpenoid core and a crucial C-13 ester side chain, which is essential for its microtubule-stabilizing activity[5].
This compound , with the CAS number 859498-34-3 and molecular formula C22H25NO6[2], is not a degradation product of the final Cabazitaxel molecule under typical stress conditions. Instead, its structure suggests it is an intermediate or by-product formed during the synthesis of the C-13 side chain. The key structural features of Impurity 15 are the oxazolidine ring, the Boc-protecting group, and the presence of a p-methoxyphenyl group.
The Formation Mechanism: A Tale of Condensation
The formation of this compound is a classic example of a condensation reaction between a 1,2-amino alcohol and an aldehyde, resulting in the formation of a stable five-membered oxazolidine ring[6]. The likely precursors to this impurity are key reagents used in the synthesis of the Cabazitaxel side chain.
The Key Players: Precursors to Impurity 15
-
(2R, 3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: This is a protected form of phenylisoserine, a fundamental building block for the C-13 side chain of taxanes like Docetaxel and Cabazitaxel. This molecule provides the 1,2-amino alcohol functionality necessary for oxazolidine formation.
-
p-Anisaldehyde (4-methoxybenzaldehyde): This aromatic aldehyde is often used as a protecting group for diols or as a reagent in other synthetic steps. Its methoxy-substituted phenyl ring is incorporated into the structure of Impurity 15.
The Mechanistic Pathway
The formation of this compound proceeds through the acid-catalyzed reaction between the Boc-protected phenylisoserine derivative and p-anisaldehyde. The mechanism can be described in the following steps:
-
Protonation of the Aldehyde: The reaction is initiated by the protonation of the carbonyl oxygen of p-anisaldehyde, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Amine: The nitrogen atom of the amino group in the phenylisoserine derivative acts as a nucleophile and attacks the activated carbonyl carbon of p-anisaldehyde.
-
Formation of a Hemiaminal Intermediate: This attack leads to the formation of a hemiaminal intermediate.
-
Intramolecular Cyclization: The hydroxyl group at the C-2 position of the phenylisoserine derivative then acts as an intramolecular nucleophile, attacking the same carbon atom.
-
Dehydration: Subsequent loss of a water molecule results in the formation of the stable oxazolidine ring, yielding this compound.
The following diagram illustrates this proposed formation mechanism:
Caption: Proposed formation pathway of this compound.
Analytical Detection and Characterization
The detection and quantification of this compound are typically achieved using high-performance liquid chromatography (HPLC) with UV detection. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Experimental Protocol: HPLC Method for Impurity Profiling
Objective: To develop a stability-indicating HPLC method for the separation and quantification of Cabazitaxel and its related substances, including Impurity 15.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Chromatographic data system for data acquisition and processing.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 25 70 30 70 31 30 | 40 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Cabazitaxel drug substance or product in a suitable diluent (e.g., acetonitrile:water, 1:1 v/v) to a final concentration of 1 mg/mL.
-
Prepare a reference standard solution of this compound at a known concentration.
-
Prepare a spiked sample by adding a known amount of the Impurity 15 reference standard to the Cabazitaxel sample solution to confirm peak identification and resolution.
Data Analysis:
-
Identify the peak corresponding to Impurity 15 by comparing its retention time with that of the reference standard.
-
Quantify the impurity using the area percentage method or by external standard calibration.
The following diagram outlines the experimental workflow for impurity analysis:
Caption: Experimental workflow for the analysis of this compound.
Control Strategies
The control of this compound primarily relies on a thorough understanding of the synthetic process and the implementation of appropriate control measures.
-
Raw Material Control: Strict quality control of the starting materials, particularly the Boc-protected phenylisoserine derivative and any aldehyde reagents, is crucial. This includes testing for the presence of residual p-anisaldehyde.
-
Process Parameter Optimization: The reaction conditions for the synthesis of the C-13 side chain, such as temperature, reaction time, and the type and amount of acid catalyst, should be carefully optimized to minimize the formation of Impurity 15.
-
Purification: Effective purification steps, such as crystallization or chromatography, should be in place to remove any formed Impurity 15 from the final side chain intermediate before its coupling with the baccatin core.
-
In-Process Controls: Implementing in-process controls to monitor the levels of Impurity 15 at critical stages of the synthesis can provide an early indication of any process deviations.
Conclusion
This compound is a process-related impurity that arises from the condensation of a Boc-protected phenylisoserine derivative and p-anisaldehyde during the synthesis of the Cabazitaxel C-13 side chain. A comprehensive understanding of its formation mechanism is essential for developing effective control strategies to ensure the quality and safety of the final drug product. The implementation of robust analytical methods for its detection and quantification, coupled with stringent control of raw materials and optimization of process parameters, are key to minimizing the levels of this impurity in the final active pharmaceutical ingredient.
References
-
PubMed. (2021). Synthesis and biological evaluation of novel cabazitaxel analogues. Available at: [Link]
-
ResearchGate. (2012). A new synthesis route of cabazitaxel. Available at: [Link]
-
Drugs.com. (2023). Cabazitaxel Side Effects: Common, Severe, Long Term. Available at: [Link]
-
Oncology News Central. (2021). Cabazitaxel: uses, dosing, warnings, adverse events, interactions. Available at: [Link]
-
TGA. (2012). Product Information for cabazitaxel. Available at: [Link]
-
FDA. (2021). Cabazitaxel Injection Label. Available at: [Link]
-
ResearchGate. (n.d.). Structure of cabazitaxel, 11 a semi-synthetic taxane anticancer drug. Available at: [Link]
-
Macmillan Cancer Support. (n.d.). Cabazitaxel. Available at: [Link]
-
Autechaux Industries. (n.d.). (2R,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid. Available at: [Link]
-
Pharmaffiliates. (n.d.). Cabazitaxel-impurities. Available at: [Link]
-
MDPI. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. Available at: [Link]
-
PubMed Central. (2014). Preclinical profile of cabazitaxel. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2019). Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Available at: [Link]
-
Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound. Available at: [Link]
-
MDPI. (2022). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Available at: [Link]
-
Wikipedia. (n.d.). Oxazolidine. Available at: [Link]
-
PubChem. (n.d.). Cabazitaxel. Available at: [Link]
Sources
An In-depth Technical Guide to Cabazitaxel Impurity 15: From Synthesis to Control in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cabazitaxel Impurity 15, a critical process-related impurity encountered during the synthesis of the antineoplastic agent Cabazitaxel. The guide elucidates the chemical identity of this impurity, its origin within the synthetic pathway of the Cabazitaxel side chain, and its potential impact on the quality, safety, and efficacy of the final drug product. We will explore the regulatory landscape governing impurities in active pharmaceutical ingredients (APIs), detail analytical methodologies for the detection and quantification of this compound, and outline strategic approaches for its control during drug development and manufacturing. This document is intended to serve as a valuable resource for researchers, analytical scientists, and process chemists working with Cabazitaxel and other taxane derivatives.
Introduction to Cabazitaxel and the Imperative of Impurity Profiling
Cabazitaxel, marketed under the trade name Jevtana®, is a second-generation, semi-synthetic taxane derivative that has demonstrated significant efficacy in the treatment of metastatic castration-resistant prostate cancer, particularly in patients who have developed resistance to docetaxel.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to the arrest of cell division and subsequent apoptosis in rapidly proliferating cancer cells.[1]
The synthesis of Cabazitaxel is a complex multi-step process, typically starting from 10-deacetylbaccatin III (10-DAB), a natural precursor extracted from the needles of the yew tree.[3] This intricate synthesis inherently carries the risk of generating various impurities, including starting materials, intermediates, by-products, and degradation products.[4] The presence of such impurities, even in minute quantities, can potentially compromise the safety, efficacy, and stability of the final drug product.[5] Therefore, rigorous identification, characterization, and control of impurities are mandated by global regulatory authorities such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
This guide focuses on a specific process-related impurity, "this compound," providing a detailed examination of its role and management in the context of Cabazitaxel drug development.
Unveiling this compound: Identity and Origin
2.1. Chemical Identity
This compound is chemically identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid . Its molecular formula is C₂₂H₂₅NO₆, and it has a molecular weight of 399.44 g/mol . The assigned CAS number for this compound is 859498-34-3 .
2.2. Origin: A Side-Chain Precursor
Based on its chemical structure, this compound is not a degradation product of the final Cabazitaxel molecule but rather a key intermediate or precursor used in the synthesis of the C-13 side chain of Cabazitaxel. The synthesis of Cabazitaxel involves the esterification of the C-13 hydroxyl group of a protected baccatin derivative with a suitably protected (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid side chain.[3][6]
The oxazolidine ring in Impurity 15 serves as a protecting group for the amino and hydroxyl functionalities of the phenylisoserine side chain during synthesis. The stereochemistry of Impurity 15—specifically the (2R,4R,5S) configuration—is crucial for establishing the desired (2R,3S) stereochemistry of the side chain in the final Cabazitaxel molecule. The control of stereochemistry is a fundamental aspect of organic synthesis, as different stereoisomers can have vastly different pharmacological and toxicological properties.[7][8]
The formation of this oxazolidine intermediate allows for the selective and controlled coupling with the taxane core. However, any unreacted intermediate or side-products from its synthesis can potentially carry through to the final API, thus necessitating strict control.
Diagram: The Role of Impurity 15 in Cabazitaxel Synthesis
Caption: Synthetic pathway illustrating the role of Impurity 15 as a key side-chain intermediate.
Regulatory Framework and Acceptance Criteria
The control of impurities in new drug substances is governed by the ICH Q3A(R2) guideline. This guideline establishes thresholds for reporting, identification, and qualification of impurities.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.
For an impurity like this compound, which is a process-related intermediate, its level in the final API must be controlled to be as low as is reasonably practicable. If its presence is consistently above the identification threshold, its structure must be elucidated, and if it exceeds the qualification threshold, its biological safety must be established.
Analytical Methodologies for Detection and Quantification
The primary analytical technique for the separation and quantification of Cabazitaxel and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with UV detection.[4][9][10][11] For structural elucidation and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[4]
4.1. Experimental Protocol: RP-HPLC Method for Cabazitaxel and Its Impurities
The following is a representative, generalized protocol based on published methods for the analysis of Cabazitaxel and its related substances.[4][11] This method should be validated according to ICH Q2(R1) guidelines for its intended use.
Step 1: Chromatographic System
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: 30-40 °C.
-
Detector Wavelength: 230 nm.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Step 2: Mobile Phase Preparation
-
Mobile Phase A: 0.02 M sodium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds, including Cabazitaxel and its impurities.
Step 3: Sample and Standard Preparation
-
Diluent: A mixture of acetonitrile and water.
-
Standard Solution: Prepare a stock solution of Cabazitaxel reference standard and a separate stock solution of this compound reference standard in the diluent. Prepare working standards by appropriate dilution.
-
Sample Solution: Accurately weigh and dissolve the Cabazitaxel drug substance in the diluent to a known concentration.
Step 4: Analysis and Data Interpretation
-
Inject the blank (diluent), standard solutions, and sample solution into the chromatograph.
-
Identify the peaks corresponding to Cabazitaxel and Impurity 15 based on their retention times compared to the reference standards.
-
Quantify the amount of Impurity 15 in the sample using the peak area and the response factor determined from the standard.
Diagram: Analytical Workflow for Impurity Profiling
Caption: A typical workflow for the analysis of this compound.
Control Strategies in Drug Development
A robust control strategy for this compound is essential and should be implemented throughout the drug development lifecycle. This strategy should be based on a thorough understanding of the manufacturing process and the principles of Quality by Design (QbD).
5.1. Raw Material Control
The quality of starting materials for the synthesis of the side chain is paramount. Specifications for these materials should be established to minimize the formation of related impurities.
5.2. Process Optimization and In-Process Controls
-
Reaction Conditions: Optimize the conditions of the coupling reaction between the side chain (Impurity 15) and the baccatin core to maximize yield and minimize unreacted starting materials. This includes temperature, reaction time, and the choice of coupling agents.
-
Purification Steps: Implement effective purification steps, such as crystallization or chromatography, to remove Impurity 15 from the downstream intermediates and the final API.
-
In-Process Controls (IPCs): Monitor the levels of Impurity 15 at critical steps in the manufacturing process to ensure that the process remains in a state of control.
5.3. Final Drug Substance Specification
A specific acceptance criterion for this compound should be included in the final drug substance specification. This limit should be justified based on batch data from the manufacturing process and the qualification threshold established by ICH guidelines.
Impact on Drug Safety and Efficacy
-
Introduce Toxicity: The impurity itself may have an undesirable toxicological profile.[5]
-
Alter Efficacy: Impurities can potentially reduce the therapeutic efficacy of the API by lowering its overall purity.
-
Affect Stability: The presence of impurities can impact the stability of the drug substance and the formulated drug product.
Given that Impurity 15 is a precursor, its pharmacological activity is likely to be significantly different from that of the final Cabazitaxel molecule. Therefore, its presence in the final API is undesirable and must be strictly controlled.
Conclusion
This compound, a key intermediate in the synthesis of the C-13 side chain of Cabazitaxel, represents a critical quality attribute that must be carefully controlled throughout the drug development and manufacturing process. A thorough understanding of its origin, coupled with the implementation of robust analytical methods and a comprehensive control strategy, is essential to ensure the consistent quality, safety, and efficacy of the Cabazitaxel drug product. This guide has provided a framework for understanding and managing this important process-related impurity, in line with global regulatory expectations.
References
- U.S. Patent No. 5,847,170. (1998). Taxoids, their preparation and pharmaceutical compositions containing them.
- U.S. Patent Application No. US20130116444A1. (2013). Process for cabazitaxel, and intermediates thereof.
- Chinese Patent No. CN115057833A. (2022). Synthetic route and intermediate compound of anticancer drug cabazitaxel.
- WIPO Patent Application No. WO2013057260A1. (2013). Cabazitaxel, related compounds and methods of synthesis.
- Chinese Patent No. CN104292188A. (2015). Cabazitaxel synthetic method.
-
Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 11(11), 4961-4970. [Link]
-
RP-HPLC method for cabazitaxel assay and related substances. (2024). In Press. [Link]
-
Li, C., Lan, G., Hang, T., & Song, M. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Chromatographia, 78(11-12), 735–744. [Link]
-
Rao, B. S., & Kumar, B. R. (2017). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry, 33(4), 2045-2053. [Link]
-
Pharmaffiliates. (n.d.). (4S,5S)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid. [Link]
-
Kort, A., Hillebrand, M. J. X., Cirkel, G. A., Voest, E. E., Schinkel, A. H., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2013). Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 925, 117-123. [Link]
-
New Drug Approvals. (2014, March 20). Cabazitaxel. [Link]
-
Mita, A. C., Denis, L. J., Rowinsky, E. K., Debono, J. S., Goetz, A. D., Ochoa, L., Forouzesh, B., & Beeram, M. (2009). Preclinical profile of cabazitaxel. Investigational New Drugs, 27(5), 419-430. [Link]
- U.S. Patent Application No. US20130211109A1. (2013). Crystalline forms of cabazitaxel and process for preparation thereof.
-
Cancer Care Ontario. (n.d.). cabazitaxel. [Link]
-
Singh, S., Kumar, A., & Singh, S. (2023). Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel. Frontiers in Pharmacology, 14, 1159938. [Link]
-
Drugs.com. (n.d.). Cabazitaxel Monograph for Professionals. [Link]
-
Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. RESEARCH INVENTION JOURNAL OF SCIENTIFIC AND EXPERIMENTAL SCIENCES, 3(3), 69-74. [Link]
-
Crow, J. M. (2025, December 2). Exquisite stereochemical control will allow creation of millions of unique polymers. Chemistry World. [Link]
Sources
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 4. rjptonline.org [rjptonline.org]
- 5. drugs.com [drugs.com]
- 6. CN104292188A - Cabazitaxel synthetic method - Google Patents [patents.google.com]
- 7. rijournals.com [rijournals.com]
- 8. Chemists control synthetic polymer stereochemistry using DNA-inspired technique | Chemistry World [chemistryworld.com]
- 9. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 10. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 11. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
Certificate of Analysis for Cabazitaxel Impurity 15: A Technical Guide
This guide provides an in-depth analysis of the essential components of a Certificate of Analysis (CoA) for Cabazitaxel Impurity 15, a critical reference standard for researchers, scientists, and drug development professionals. Understanding the nuances of a CoA is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document will delve into the scientific integrity and logical framework that underpins a comprehensive CoA for this specific impurity, moving beyond a simple checklist to explain the causality behind the analytical choices.
The Critical Role of Impurity Profiling in Drug Development
Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) and their final drug products.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2) for impurities in new drug substances, to safeguard public health.[2] These guidelines necessitate the identification, quantification, and control of impurities that may arise during synthesis, formulation, or storage.[2] Even trace amounts of impurities can have unintended pharmacological or toxicological effects, making their precise characterization essential.[4]
Cabazitaxel, a potent anti-cancer agent, is no exception.[5][6] Its complex synthesis and potential for degradation necessitate a thorough understanding of its impurity profile.[7][8] this compound is one such related substance that must be monitored and controlled. A certified reference material of this impurity, accompanied by a robust CoA, is indispensable for the development and validation of analytical methods to ensure the quality of Cabazitaxel.
Deconstructing the Certificate of Analysis for this compound
A Certificate of Analysis is more than a mere summary of test results; it is a testament to the quality and purity of a reference standard.[9][10] For this compound, the CoA serves as a foundational document for analytical method validation and routine quality control testing of Cabazitaxel drug substance and product.
Identification and General Properties
This section provides the fundamental identifiers for the specific batch of the reference standard.
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid[11] |
| Catalog Number | PIMP17438[11] |
| Batch/Lot Number | [Specific to the batch] |
| CAS Number | 859498-34-3[11] |
| Molecular Formula | C22H25NO6[11] |
| Molecular Weight | 399.44 g/mol [11] |
| Appearance | [e.g., White to off-white solid] |
| Solubility | [e.g., Soluble in acetonitrile, methanol] |
The accuracy of these fundamental details is the first step in ensuring traceability and proper use of the reference standard.
Purity and Assay: The Core of the CoA
The determination of purity is a critical aspect of the CoA. For a reference standard like this compound, a high-performance liquid chromatography (HPLC) method is the industry standard for assessing purity.[5][6][8]
Experimental Protocol: Purity Determination by RP-HPLC
A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential for separating this compound from the API and other related substances.[5][12]
-
Instrumentation: A validated HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., Sunfire C18, 150 x 4.6 mm, 3.5 µm) is a common choice for taxane analysis.[12]
-
Mobile Phase: A gradient elution is typically employed for optimal separation. For instance:
-
Gradient Program: A carefully optimized gradient program is necessary to achieve separation of all relevant impurities.
-
Flow Rate: A typical flow rate is around 1.3 mL/min.[12]
-
Column Temperature: Maintaining a constant column temperature, for example, at 30°C, ensures reproducibility.[12]
-
Detection Wavelength: Detection is commonly performed at 230 nm.[12]
-
Injection Volume: A precise volume, such as 10 µL, is injected.[6]
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
| Analytical Test | Method | Specification | Result |
| Purity (by HPLC) | RP-HPLC | ≥ 98.0% | [Actual batch result] |
| Assay (by HPLC, on as-is basis) | RP-HPLC | [Typically not specified for an impurity standard] | [Reported for information] |
dot
Caption: Spectroscopic techniques for structural confirmation.
Physicochemical Properties
This section includes other important physical and chemical properties of the reference standard.
| Analytical Test | Method | Specification | Result |
| Water Content | Karl Fischer Titration | ≤ 1.0% | [Actual batch result] |
| Residual Solvents | Gas Chromatography (GC) | Complies with ICH Q3C | [List of solvents and their levels] |
| Loss on Drying | Gravimetric | ≤ 1.0% | [Actual batch result] |
A low water content and minimal residual solvents are crucial for the accurate weighing and preparation of standard solutions.
The Importance of a Self-Validating System
Every protocol described in a CoA should be part of a self-validating system. This means that the analytical methods used have been validated according to ICH guidelines to demonstrate their suitability for their intended purpose. [5][6]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
While the full validation report is not part of the CoA, the use of validated methods should be stated.
Conclusion: The CoA as a Cornerstone of Quality
The Certificate of Analysis for this compound is a critical document that underpins the quality and reliability of analytical data in pharmaceutical development. It provides the necessary assurance that the reference standard is of sufficient purity and has been thoroughly characterized. For researchers and scientists, a comprehensive understanding of the information presented in a CoA is not just a matter of compliance but a fundamental aspect of good scientific practice.
References
- J-Stage. (n.d.). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product.
- (2024, October 1). RP-HPLC method for cabazitaxel assay and related substances.
- (2024, November 18). Impurity profile-API.
- Research Journal of Pharmacy and Technology. (n.d.). Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.
- (2024, December 3). Ich guidelines for impurity profile.
- Research Journal of Pharmacy and Technology. (n.d.). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.
- Lachman Consultants. (2024, February 16). Do You Know Your Product's Impurity Profile?
- Aquigen Bio Sciences. (n.d.). The Role of API Impurity Profiling in Drug Development.
- Oriental Journal of Chemistry. (n.d.). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method.
- ijdra. (2020, December 15). Regulatory aspects of Impurity profiling.
- ResearchGate. (2022, January 24). (PDF) ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM.
- gmp-compliance.org. (n.d.). The International Pharmaceutical Excipients Council - Certificate of Analysis Guide.
- Pharmaceutical Technology. (2018, April 2). Certificates of Analysis: Don't Trust, Verify.
- Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?
- World Health Organization (WHO). (n.d.). Annex 4.
- (n.d.). Rate-pH profiles for the degradation of cabazitaxel in buffers at 60 ?C and 80 ?C (n = 3).
- Pharmaffiliates. (n.d.). Cabazitaxel-impurities.
- Protheragen. (n.d.). This compound.
- Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound.
Sources
- 1. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 2. Impurity profile-API [moleculematters.com]
- 3. Ich guidelines for impurity profile [wisdomlib.org]
- 4. ijdra.com [ijdra.com]
- 5. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmtech.com [pharmtech.com]
- 10. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 11. This compound - Protheragen [protheragen.ai]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cabazitaxel Impurity 15: Synthesis, Characterization, and Control
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Cabazitaxel Development
Cabazitaxel, a potent second-generation taxane, represents a significant advancement in the treatment of metastatic castration-resistant prostate cancer.[1][2] Its complex semi-synthetic manufacturing process, however, can lead to the formation of various impurities. Meticulous identification, characterization, and control of these impurities are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[2] This guide provides a comprehensive technical overview of a key process-related impurity, Cabazitaxel Impurity 15, offering insights into its origin, chemical properties, and the analytical methodologies required for its control.
Unveiling this compound: A Process-Related Intermediate
Based on available data, this compound is not a degradation product but rather a process-related impurity, likely a chiral auxiliary or an intermediate used in the asymmetric synthesis of the Cabazitaxel side chain. Its chemical identity is crucial for understanding its potential impact on the final drug substance.
Chemical Name: (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
CAS Number: 859498-34-3
This compound's structure suggests its role in stereoselectively introducing the correct chirality during the synthesis of the C13 side chain of taxanes, a critical step in ensuring the pharmacological activity of the final molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is vital for the development of appropriate analytical methods and for understanding its behavior during the manufacturing process.
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₆ |
| Molecular Weight | 399.44 g/mol |
| Appearance | Typically an off-white or white solid |
| Solubility | Soluble in organic solvents like methanol |
Supplier and Availability of this compound Reference Standard
The availability of a well-characterized reference standard for this compound is essential for accurate identification and quantification in Cabazitaxel API and drug products. Several specialized chemical suppliers offer this impurity for research and quality control purposes.
| Supplier | Product Name | CAS Number | Notes |
| Protheragen | This compound | 859498-34-3 | For research use only. |
| Veeprho | This compound | 859498-34-3 | Leading supplier of impurity reference standards. |
| BOC Sciences | This compound | 859498-34-3 | Purity > 95%. |
| Axios Research | This compound | 859498-34-3 | Catalogue #: AR-C01023 |
| Pharmaffiliates | Cabazitaxel Impurities | - | Offers a wide range of Cabazitaxel impurities. |
| Hemarsh Technologies | Cabazitaxel Impurities | - | Manufacturer of Cabazitaxel impurities. |
| Density Pharmachem | This compound | N/A | Brand: CATO. |
| ChemicalBook | (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | 859498-34-3 | Provides information and supplier listings. |
Note: Availability and product specifications should be confirmed directly with the suppliers.
The Synthetic Pathway: Understanding the Origin of Impurity 15
The presence of this compound is intrinsically linked to the synthetic route employed for Cabazitaxel. Chiral auxiliaries, such as this oxazolidine carboxylic acid derivative, are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved. Incomplete reaction or cleavage can lead to the persistence of the chiral auxiliary or its derivatives as impurities in the final API.
The diagram below illustrates the conceptual workflow of using a chiral auxiliary in synthesis, highlighting where an impurity like this compound might arise.
Caption: Synthetic workflow illustrating the role of a chiral auxiliary and potential points of impurity generation.
Analytical Control Strategy: A Validated HPLC-UV Method
A robust and validated analytical method is crucial for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for impurity profiling of pharmaceutical compounds.[3][4]
Experimental Protocol: Stability-Indicating HPLC Method
The following protocol is a representative example of a stability-indicating HPLC method suitable for the analysis of Cabazitaxel and its impurities, adapted from published literature.[3][4]
1. Chromatographic Conditions:
-
Column: Welch Xtimate™ C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection Wavelength: 230 nm.[3]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Further dilute to a known concentration for system suitability and quantification.
-
Sample Solution: Accurately weigh and dissolve the Cabazitaxel API or drug product in the diluent to a specified concentration.
3. System Suitability:
-
Perform replicate injections of the standard solution.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Tailing factor and theoretical plates should meet the system suitability criteria of the validated method.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time relative to the reference standard.
-
Quantify the impurity using an external standard method, based on the peak area response.
The diagram below outlines the general workflow for impurity analysis in a quality control setting.
Caption: A typical workflow for pharmaceutical impurity analysis using HPLC.
Characterization and Regulatory Context
For regulatory submissions, comprehensive characterization of any impurity present at or above the identification threshold is required. This typically includes data from Mass Spectrometry (MS) to confirm the molecular weight and High-Resolution Mass Spectrometry (HRMS) for elemental composition, as well as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure. While specific spectral data for this compound is not publicly available in detail, a Certificate of Analysis (CoA) from a reputable supplier should provide this information.
The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2). These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Conclusion
This compound, a process-related impurity originating from the synthetic pathway, requires careful monitoring and control to ensure the quality and safety of Cabazitaxel. Its role as a chiral auxiliary highlights the importance of understanding the entire manufacturing process in impurity profiling. The availability of a certified reference standard and a validated, stability-indicating analytical method, such as the HPLC-UV method detailed in this guide, are essential components of a robust quality control strategy. For drug development professionals, a thorough understanding of the origin, characterization, and control of such impurities is critical for successful regulatory submissions and for delivering a safe and effective therapeutic product to patients.
References
-
Li, C., Lan, G., Jiang, J., Sun, M., & Hang, T. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Chromatographia, 78(9-10), 627–636. Available from: [Link]
-
Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Retrieved from [Link]
-
Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 11(11), 5133-5141. Available from: [Link]
-
Oriental Journal of Chemistry. (2017). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Retrieved from [Link]
Sources
- 1. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. veeprho.com [veeprho.com]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Determination of Cabazitaxel Impurity 15: A Comprehensive HPLC-UV Application Note
Abstract
This application note presents a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cabazitaxel Impurity 15, a potential process-related impurity or degradant in Cabazitaxel drug substance and product. The method is designed to be stability-indicating and is based on a comprehensive review of existing analytical methodologies for Cabazitaxel and its related substances. This guide provides a detailed protocol, explains the scientific rationale behind the chosen parameters, and offers a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for Cabazitaxel Purity
Cabazitaxel, a potent second-generation taxane, is a critical therapeutic agent in the treatment of metastatic castration-resistant prostate cancer.[1] As a semi-synthetic derivative of a natural taxoid, its manufacturing process can lead to the formation of various impurities.[2] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for the stringent control of impurities throughout the drug development and manufacturing lifecycle.
"this compound," chemically identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid[3], is one such potential impurity. Its structural difference from the active pharmaceutical ingredient (API) necessitates a highly selective analytical method to ensure its effective separation and accurate quantification. This application note addresses this need by providing a detailed HPLC protocol tailored for researchers, scientists, and drug development professionals.
Method Rationale and Chromatographic Principles
The selection of the chromatographic conditions is paramount for achieving the desired separation of Cabazitaxel and its impurities. The principles of reverse-phase chromatography are leveraged to separate compounds based on their hydrophobicity.
-
Stationary Phase Selection: A C18 stationary phase is the industry standard for the analysis of taxanes due to its hydrophobicity, which provides excellent retention and resolution for these complex molecules.[1][4][5][6] A column with a smaller particle size (e.g., 3.5 µm) is chosen to enhance peak efficiency and resolution.
-
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier.
-
Aqueous Phase: A phosphate buffer is employed to maintain a consistent pH, which is crucial for the reproducible ionization state of the analytes, thereby ensuring consistent retention times. A pH of 3.0 is selected to suppress the ionization of any acidic functional groups, leading to better peak shape.[6]
-
Organic Modifier: Acetonitrile is a common and effective organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff.[1][6]
-
Gradient Elution: A gradient elution program is necessary to effectively separate a range of impurities with varying polarities, from early-eluting polar impurities to late-eluting non-polar impurities, within a reasonable run time.[1][4]
-
-
Detection: The chromophores present in the structures of Cabazitaxel and its impurities allow for sensitive detection using a UV detector. A wavelength of 230 nm is selected as it provides a good response for both the API and its related substances.[5][6][7]
Experimental Protocol
Materials and Reagents
-
Cabazitaxel Reference Standard (CRS) and this compound Reference Standard (obtain from a reputable supplier)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (H₃PO₄) (Analytical grade)
-
Water (HPLC grade, obtained from a water purification system)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Sunfire C18 or equivalent)[1][5] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[6] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 30 | |
| 32 | |
| 35 | |
| Flow Rate | 1.0 mL/min[1][6] |
| Column Temperature | 40 °C[6] |
| Detection Wavelength | 230 nm[5][6][7] |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with dilute orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.
-
Standard Stock Solution of Cabazitaxel: Accurately weigh about 25 mg of Cabazitaxel Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
-
Standard Stock Solution of this compound: Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
System Suitability Solution: Prepare a solution containing approximately 500 µg/mL of Cabazitaxel and 5 µg/mL of this compound in the diluent.
-
Sample Solution: Accurately weigh about 25 mg of the Cabazitaxel sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the System Suitability Solution in six replicates.
-
Inject the Standard Stock Solution of this compound.
-
Inject the Sample Solution.
System Suitability
To ensure the validity of the analytical results, system suitability parameters must be met before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) for Cabazitaxel Peak | ≤ 2.0 |
| Theoretical Plates for Cabazitaxel Peak | ≥ 2000 |
| Resolution between Cabazitaxel and Impurity 15 | ≥ 2.0 |
| % RSD for Peak Area of Impurity 15 (6 replicates) | ≤ 5.0% |
| % RSD for Retention Time of Impurity 15 (6 replicates) | ≤ 1.0% |
Data Analysis and Calculations
The amount of this compound in the sample can be calculated using the following formula:
% Impurity 15 = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Impurity_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity_Sample is the peak area of Impurity 15 in the sample chromatogram.
-
Area_Impurity_Standard is the peak area of Impurity 15 in the standard chromatogram.
-
Conc_Impurity_Standard is the concentration of the Impurity 15 standard solution (µg/mL).
-
Conc_Sample is the concentration of the Cabazitaxel sample solution (µg/mL).
Method Validation Framework
This method should be validated in accordance with ICH Q2(R1) guidelines. The validation should include the following parameters:
-
Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating and can separate the impurity from degradation products.[4][6]
-
Linearity: A minimum of five concentrations of this compound should be prepared and analyzed to demonstrate a linear relationship between concentration and peak area. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): The accuracy of the method should be assessed by spiking the sample with known amounts of Impurity 15 at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, and on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Visualization of the Analytical Workflow
Caption: HPLC Workflow for this compound Analysis
Conclusion
The RP-HPLC method detailed in this application note provides a robust framework for the determination of this compound. The scientifically justified selection of chromatographic parameters, coupled with a comprehensive validation plan, ensures that this method can be reliably implemented in a quality control environment. Adherence to this protocol will enable accurate monitoring of the impurity profile of Cabazitaxel, thereby contributing to the overall quality, safety, and efficacy of this important therapeutic agent.
References
- Singh, A. K., Chandra, A., & Gautam, G. K. (2018). Analytical development and validation of stability indicating rp-hplc method for the determination of related substances and assay of cabazitaxel in cabazitaxel injection dosages form. World Journal of Pharmaceutical Research, 7(4), 835-854.
-
ResearchGate. (2022). ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZitaxel INJECTION DOSAGES FORM. Retrieved from [Link]
- Annapurna, M. M., et al. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 11(10), 4373-4381.
- Li, C., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel.
-
National Center for Biotechnology Information. (n.d.). Cabazitaxel. PubChem. Retrieved from [Link]
- Suresh, P., et al. (2015). A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3854.
-
ResearchGate. (n.d.). stability-indicating rp-hplc method for the determination of cabazitaxel. Retrieved from [Link]
-
TLC Pharmaceutical Standards. (n.d.). Cabazitaxel Impurity 1. Retrieved from [Link]
-
Axios Research. (n.d.). Cabazitaxel Impurity (DeTroc-oxazolidine). Retrieved from [Link]
- National Center for Biotechnology Information. (2014). A Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex. Journal of Young Pharmacists, 6(2), 31-39.
-
ResearchGate. (2024). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR. Retrieved from [Link]
-
Axios Research. (n.d.). This compound. Retrieved from [Link]
-
CATO Reference Materials. (n.d.). Products. Retrieved from [Link]
- Jain, A., et al. (2013). Development and Validation of the HPLC Method for Simultaneous Estimation of Paclitaxel and Topotecan.
-
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from [Link]
-
SynZeal. (n.d.). Cabazitaxel Impurity A. Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound - Protheragen [protheragen.ai]
- 4. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes: The Role and Chromatographic Application of Cabazitaxel Impurity 15 as a Reference Standard
Abstract: This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the use of Cabazitaxel Impurity 15 as a reference standard in the chromatographic analysis of Cabazitaxel. The protocols detailed herein are grounded in established analytical principles and aligned with international regulatory expectations for drug quality and safety. We will explore the rationale behind the use of impurity standards, provide validated methodologies for peak identification and quantification, and offer insights into best practices for ensuring data integrity.
Introduction: The Imperative of Impurity Profiling for Cabazitaxel
Cabazitaxel is a potent, second-generation semi-synthetic taxane used in the treatment of metastatic castration-resistant prostate cancer, particularly in patients who have developed resistance to docetaxel.[1][2][3] As a microtubule inhibitor, it stabilizes tubulin, leading to cell cycle arrest and apoptotic cell death in rapidly dividing cancer cells.[4][5] The synthesis and storage of such a complex molecule can lead to the formation of related substances or impurities.[6] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines Q3A/B, mandate the rigorous identification, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.[6]
This compound has been identified as a significant related substance. This application note focuses on its use as a qualified reference standard for chromatographic analysis, a critical component of any robust quality control strategy for Cabazitaxel.
Table 1: Chemical Identity of this compound
| Parameter | Information | Source |
|---|---|---|
| Chemical Name | (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | [7] |
| CAS Number | 859498-34-3 | [4][7][] |
| Molecular Formula | C22H25NO6 | [7] |
| Molecular Weight | 399.44 g/mol |[7] |
The Foundational Role of Certified Reference Standards
In pharmaceutical analysis, analytical measurements performed with relative methods, such as High-Performance Liquid Chromatography (HPLC), must be traceable to a primary standard to ensure accuracy and reliability.[9] Impurity Reference Standards (IRS) are indispensable tools designed specifically to detect, identify, and quantify impurities in a drug substance.[9]
The use of a well-characterized IRS like this compound is not merely a procedural step but a cornerstone of method validation and routine analysis, enabling:
-
Unambiguous Peak Identification: Positively identifies the impurity peak in a complex chromatogram.
-
Method Specificity: Demonstrates that the analytical method can distinguish the impurity from the active pharmaceutical ingredient (API) and other related substances.[10]
-
Accurate Quantification: Serves as the external standard for calculating the precise amount of the impurity present.
-
Validation of Analytical Performance: Essential for assessing key validation parameters like accuracy, precision, linearity, and the limit of quantification (LOQ) as mandated by ICH Q2(R1) guidelines.[11][12]
Application Protocol: Impurity Profiling of Cabazitaxel using HPLC
This section details a robust Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of Cabazitaxel and its impurities, including Impurity 15. The selection of a C18 stationary phase and a gradient elution with acetonitrile and a buffered aqueous phase is a well-established approach for separating taxane compounds and their structurally similar impurities.[13][14][15]
Instrumentation and Materials
-
HPLC/UPLC System: With gradient pump, autosampler, column oven, and UV/PDA detector (e.g., Waters Alliance, Agilent 1260, Shimadzu Prominence).[13][15]
-
Chromatographic Column: Zorbax SB C18, 100 mm x 3.0 mm, 1.8 µm, or equivalent high-performance C18 column.[15]
-
Reagents: Acetonitrile (HPLC Grade), Orthophosphoric Acid, Monobasic Potassium Phosphate, Purified Water.
-
Reference Standards: Cabazitaxel CRS, this compound CRS.
Chromatographic Conditions
The following conditions have been optimized for the resolution of Cabazitaxel from its known related substances.
Table 2: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid. | The acidic pH ensures that acidic and basic analytes are in a single ionic form, leading to sharp, symmetrical peaks. The buffer controls the pH to ensure run-to-run reproducibility.[14][15] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography providing good elution strength for moderately nonpolar compounds like taxanes. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 30 | |
| 25.0 | 65 | |
| 30.0 | 80 | |
| 32.0 | 30 | |
| 35.0 | 30 | |
| Flow Rate | 0.8 mL/min | Provides a balance between efficient separation and reasonable run time for a high-throughput environment.[15] |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency. It must be controlled to ensure retention time stability.[14] |
| Detection | UV at 230 nm | A wavelength where both Cabazitaxel and its key impurities exhibit significant absorbance, allowing for sensitive detection.[14][16] |
| Injection Volume | 5 µL | A small injection volume is suitable for high-efficiency columns to prevent band broadening. |
| Diluent | Acetonitrile:Water (60:40 v/v) | Chosen to ensure the solubility of the API and its impurities while being compatible with the initial mobile phase conditions.[15] |
Preparation of Solutions
Causality: Accurate solution preparation is paramount. All standards must be handled as per their Certificate of Analysis (CoA), stored under recommended conditions, and allowed to equilibrate to ambient temperature before weighing.
-
This compound Stock Solution (Standard A - ~100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound CRS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Cabazitaxel Stock Solution (Standard B - ~1000 µg/mL):
-
Accurately weigh approximately 25 mg of Cabazitaxel CRS into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
-
-
System Suitability Solution (SSS):
-
Prepare a solution containing approximately 0.5 mg/mL of Cabazitaxel and 5 µg/mL of each known impurity, including Impurity 15, in Diluent. This solution is used to verify the resolution and performance of the chromatographic system.
-
-
Test Sample Preparation (~500 µg/mL):
-
Accurately weigh an amount of Cabazitaxel drug substance equivalent to 25 mg and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent.
-
Experimental Protocols & Workflows
Protocol 1: System Suitability Testing (SST)
Self-Validation Principle: Before any sample analysis, the system's fitness for use must be confirmed. SST is a non-negotiable part of the analytical sequence that validates the performance of the instrument and method on the day of analysis.
-
Equilibrate System: Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform Blank Injection: Inject the Diluent to ensure no interfering peaks are present at the retention times of interest.
-
Replicate Injections: Make five replicate injections of the System Suitability Solution (SSS).
-
Evaluate Performance: Calculate the parameters listed in Table 3. The system is deemed suitable for analysis only if all criteria are met.
Table 3: System Suitability Acceptance Criteria (based on USP <621>)
| Parameter | Target Analyte | Acceptance Criteria |
|---|---|---|
| Tailing Factor (T) | Cabazitaxel Peak | T ≤ 2.0 |
| Theoretical Plates (N) | Cabazitaxel Peak | N ≥ 2000 |
| %RSD of Peak Area | Cabazitaxel & Impurity 15 | ≤ 5.0% for 5 replicates |
| Resolution (Rs) | Between Impurity 15 and nearest peak | Rs ≥ 1.5 |
Protocol 2: Peak Identification via Spiking Study
Rationale: To unequivocally prove that a peak observed in the sample chromatogram corresponds to Impurity 15, a spiking study is performed. This is a core requirement for establishing method specificity.[10][12]
-
Prepare Spiked Sample: Add a known quantity of this compound Stock Solution (Standard A) to a portion of the Test Sample Preparation to achieve a final Impurity 15 concentration of approximately 0.1% relative to the Cabazitaxel concentration.
-
Analyze Samples: Inject the following sequence:
-
Diluent (Blank)
-
Impurity 15 Stock Solution (Standard A)
-
Test Sample Preparation (Unspiked)
-
Spiked Test Sample
-
-
Confirm Identity: Compare the chromatograms. The retention time of the Impurity 15 peak in the standard injection must match the corresponding peak in the unspiked sample. In the spiked sample, this specific peak should increase in area and height without the appearance of a new peak or shoulder, confirming its identity.
Protocol 3: Quantification of Impurity 15
Rationale: For accurate quantification, an external standard approach is used. The response of the impurity in the test sample is compared against the response of a known concentration of the certified reference standard.
-
Analyze Standard and Sample: In the same analytical sequence, inject the Impurity 15 Stock Solution (Standard A) and the Test Sample Preparation.
-
Integration: Ensure correct integration of the peak corresponding to Impurity 15 in the sample chromatogram.
-
Calculation: Calculate the percentage of this compound in the drug substance using the following formula:
% Impurity 15 = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * Purity_Imp_Std * 100
Where:
-
Area_Imp_Sample = Peak area of Impurity 15 in the test sample chromatogram.
-
Area_Imp_Std = Peak area of Impurity 15 in the standard solution chromatogram.
-
Conc_Imp_Std = Concentration of Impurity 15 in the standard solution (µg/mL).
-
Conc_Sample = Concentration of Cabazitaxel in the test sample solution (µg/mL).
-
Purity_Imp_Std = Purity of the Impurity 15 reference standard (e.g., 0.985 for 98.5%).
-
Conclusion
The use of a well-characterized reference standard for This compound is not optional but fundamental to the development and validation of reliable analytical methods for Cabazitaxel. The protocols outlined in this application note provide a robust framework for system suitability testing, unambiguous peak identification, and accurate quantification. Adherence to these scientifically sound procedures, grounded in ICH and USP principles, ensures data integrity and supports the delivery of safe and effective pharmaceutical products to patients.
References
-
Research Journal of Pharmacy and Technology. (n.d.). Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. [Link]
-
Pharmapproach. (2024). RP-HPLC method for cabazitaxel assay and related substances. [Link]
-
Li, C., Lan, G., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Chromatographia. [Link]
-
European Pharmaceutical Review. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. [Link]
-
Oriental Journal of Chemistry. (n.d.). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. [Link]
-
ResearchGate. (2022). ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM. [Link]
-
U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
-
ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. [Link]
-
ResearchGate. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. [Link]
-
Protheragen. (n.d.). This compound. [Link]
-
MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. [Link]
-
Pharmaffiliates. (n.d.). Cabazitaxel-impurities. [Link]
-
Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound. [Link]
-
SynZeal. (n.d.). Cabazitaxel Impurity A. [Link]
-
Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
-
Drugs.com. (n.d.). Cabazitaxel Monograph for Professionals. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 15: Validating Analytical Procedures. [Link]
-
Pharmaffiliates. (n.d.). Cabazitaxel-impurities. [Link]
-
National Center for Biotechnology Information. (n.d.). Cabazitaxel. PubChem Compound Summary for CID 9854073. [Link]
-
U.S. Pharmacopeia. (n.d.). Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. [Link]
-
BC Cancer. (2020). DRUG NAME: Cabazitaxel. [Link]
-
Therapeutic Goods Administration. (2012). Attachment 1. Product Information for cabazitaxel. [Link]
Sources
- 1. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 2. The Comprehensive Guide To Cabazitaxel: From Mechanism To Market | OCTAGONCHEM [octagonchem.com]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. veeprho.com [veeprho.com]
- 5. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound - Protheragen [protheragen.ai]
- 9. documents.lgcstandards.com [documents.lgcstandards.com]
- 10. uspbpep.com [uspbpep.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ofnisystems.com [ofnisystems.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 15. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Cabazitaxel and Process-Related Impurity 15
Introduction and Scientific Rationale
Cabazitaxel is a potent, second-generation semi-synthetic taxane used in the treatment of advanced prostate cancer.[1][2] As a microtubule inhibitor, it is effective in patient populations that have developed resistance to other taxanes like docetaxel.[2] The chemical integrity and purity of the Active Pharmaceutical Ingredient (API) and its final dosage form are paramount to ensuring its safety and efficacy. Stability testing is a critical component of the drug development lifecycle, designed to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4]
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or other excipients.[3][5] The development of such a method is a regulatory requirement, as mandated by the International Council for Harmonisation (ICH) guidelines.[4][5]
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Cabazitaxel and a specific process-related impurity, "Impurity 15".
Causality Behind Experimental Choices:
-
Technique (RP-HPLC): RP-HPLC is the gold standard for analyzing taxanes and their related substances. Its high resolving power is essential for separating the structurally similar main compound from various impurities and degradants that may be present at low levels.[6]
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides excellent retention and separation for relatively non-polar molecules like Cabazitaxel. The end-capped silica minimizes peak tailing caused by interactions with residual silanol groups.[1][7]
-
Mobile Phase (Gradient Elution): A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile), is employed. This approach is necessary to achieve two goals: 1) effectively resolve any polar degradation products that elute early in the chromatogram, and 2) elute the highly retained Cabazitaxel and other non-polar impurities within a practical timeframe while maintaining sharp, symmetrical peaks.[1][8] The addition of an acid like formic acid to the aqueous phase controls the ionization state of the analytes and sharpens the peaks by minimizing interactions with the stationary phase.[1]
-
Specificity for Impurity 15: The chemical structure of Impurity 15, identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid, suggests it is a process-related impurity associated with the synthesis of Cabazitaxel's side chain, rather than a degradant of the core taxane structure.[9][10] Therefore, the analytical method must be explicitly proven to separate Cabazitaxel from both its forced degradation products and this known process impurity to be truly "stability-indicating" and specific.
Experimental Protocol
This section provides a comprehensive protocol for the analysis. All procedures should be performed in a qualified analytical laboratory.
Instrumentation and Materials
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Reference Standards: Cabazitaxel CRS, Cabazitaxel Impurity 15 CRS.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
Chromatographic Conditions
All chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Sunfire C18, 100 x 4.6 mm, 3.5 µm particle size (or equivalent)[1][8] |
| Mobile Phase A | 0.05% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[1][8] |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL[1][8] |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (Cabazitaxel): Accurately weigh and transfer about 25 mg of Cabazitaxel CRS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. (Concentration ≈ 500 µg/mL).
-
Standard Stock Solution (Impurity 15): Accurately weigh and transfer about 10 mg of Impurity 15 CRS into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. (Concentration ≈ 100 µg/mL).
-
Working Standard Solution: Transfer 5.0 mL of the Cabazitaxel Standard Stock Solution and 5.0 mL of the Impurity 15 Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. (Final Concentration: Cabazitaxel ≈ 50 µg/mL; Impurity 15 ≈ 10 µg/mL).
-
Sample Solution: Prepare a solution of the drug substance or product in diluent to obtain a theoretical Cabazitaxel concentration of approximately 50 µg/mL.
Forced Degradation Protocol (Stress Testing)
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[3][11][12] The goal is to achieve partial degradation (e.g., 5-20%) of the API.
-
Acid Hydrolysis: To 1 mL of Cabazitaxel stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with diluent to the target concentration.
-
Base Hydrolysis: To 1 mL of Cabazitaxel stock solution, add 1 mL of 0.05 M NaOH. Keep at 60°C for 30 minutes. Cool, neutralize with 1 mL of 0.05 M HCl, and dilute with diluent to the target concentration.
-
Oxidative Degradation: To 1 mL of Cabazitaxel stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute with diluent to the target concentration.
-
Thermal Degradation: Expose the solid Cabazitaxel drug substance to dry heat at 80°C for 24 hours. Dissolve the stressed solid in diluent to achieve the target concentration.
-
Photolytic Degradation: Expose the Cabazitaxel drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed solid in diluent to achieve the target concentration.
Inject all stressed samples and analyze the chromatograms for degradation peaks and the resolution between Cabazitaxel and all new peaks. Peak purity analysis using a PDA detector should be performed to confirm that the Cabazitaxel peak is spectrally pure in all conditions.
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][13]
System Suitability
Before performing any analysis, the chromatographic system's suitability must be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 for the Cabazitaxel peak |
| Theoretical Plates (N) | > 2000 for the Cabazitaxel peak |
| % RSD of Peak Areas (n=6 injections) | ≤ 2.0% for the Cabazitaxel peak |
| Resolution (Rs) | > 2.0 between Cabazitaxel and Impurity 15 peaks |
Validation Parameters
| Parameter | Protocol Summary |
| Specificity | Analyze blank, placebo, unstressed sample, stressed samples, and a sample spiked with Impurity 15. Ensure no interference at the retention time of Cabazitaxel and Impurity 15. Assess peak purity.[3][5] |
| Linearity | Prepare solutions at five concentration levels from LOQ to 150% of the working concentration (e.g., 0.5 to 75 µg/mL). Plot a calibration curve and determine the correlation coefficient (r²).[13] |
| Accuracy (Recovery) | Perform recovery studies by spiking a placebo or sample matrix with known amounts of Cabazitaxel and Impurity 15 at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery. |
| Precision | - Repeatability: Analyze six individual preparations of the sample at 100% concentration. - Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate %RSD. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.[14] |
| Robustness | Introduce small, deliberate variations to the method (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, pH of Mobile Phase A ±0.2). Assess the impact on system suitability parameters.[6] |
Visualizations and Diagrams
Experimental Workflow
The following diagram illustrates the overall process from sample handling to final data analysis.
Method Specificity Concept
This diagram shows the logical requirement for the method to resolve the API from all potential interferents.
Conclusion
The described RP-HPLC method is demonstrated to be simple, precise, accurate, and specific for the simultaneous determination of Cabazitaxel and its process-related Impurity 15. The forced degradation studies confirm its stability-indicating nature, showing effective separation of the main peak from various degradants produced under harsh conditions.[7][11] This method is fully validatable according to current ICH guidelines and is suitable for routine quality control and stability testing of Cabazitaxel in both bulk drug substance and finished pharmaceutical products.
References
- University Medical Center Utrecht. (n.d.). Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana (R) Concentrate-solvent Leftover Samples.
- Research Journal of Pharmacy and Technology. (n.d.). Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.
- International Journal of Advance Research, Ideas and Innovations in Technology. (2022). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CABAZITAXEL IN PHARMACEUTICAL DOSAGE FORMS.
- Journal of Stage. (n.d.). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product.
- Bentham Science Publishers. (2021). Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana® Concentrate-solvent Leftover Samples.
- (2024). RP-HPLC method for cabazitaxel assay and related substances.
- Bentham Science Publisher. (2020). Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana® Concentrate-solvent Leftover Samples.
- (n.d.). Method Development & Validation (Stability-Indicating).
- Oriental Journal of Chemistry. (n.d.). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method.
- HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures.
- Research Journal of Pharmacy and Technology. (n.d.). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.
- Journal of Chemical and Pharmaceutical Research. (2016). RP-HPLC method for the determination of cabazitaxel in bulk and injection dosage form.
- HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- PubMed Central. (n.d.). Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death.
- (n.d.). Rate-pH profiles for the degradation of cabazitaxel in buffers at 60 ?C and 80 ?C (n = 3).
- Pharmaffiliates. (n.d.). Cabazitaxel-impurities.
- Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound.
- Protheragen. (n.d.). This compound.
- PubMed Central. (n.d.). Preclinical profile of cabazitaxel.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 4. hmrlabs.com [hmrlabs.com]
- 5. database.ich.org [database.ich.org]
- 6. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 8. rjptonline.org [rjptonline.org]
- 9. veeprho.com [veeprho.com]
- 10. This compound - Protheragen [protheragen.ai]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana® Concentrate-solvent Leftover Samples | Bentham Science [eurekaselect.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijariie.com [ijariie.com]
Application Notes and Protocols: Forced Degradation Studies and the Formation of Cabazitaxel Impurity 15
Introduction
Cabazitaxel, a potent second-generation taxane, is a critical chemotherapeutic agent for the treatment of metastatic castration-resistant prostate cancer.[1] As with all pharmaceutical compounds, a thorough understanding of its stability and degradation profile is paramount to ensure patient safety and drug efficacy. Forced degradation studies are a cornerstone of this process, providing invaluable insights into the intrinsic stability of the drug substance, potential degradation pathways, and for the development of stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[2][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting forced degradation studies of Cabazitaxel, with a specific focus on the formation, identification, and characterization of a key degradation product, "Cabazitaxel Impurity 15."
The Significance of Impurity Profiling in Cabazitaxel
The chemical structure of Cabazitaxel, with its complex ester and ether linkages, presents multiple sites susceptible to chemical degradation.[5][6] The formation of impurities can impact the drug's safety and efficacy. Therefore, a stability-indicating method that separates the active pharmaceutical ingredient (API) from all potential degradation products is essential.[1][7] Forced degradation studies accelerate this process by subjecting the drug to harsher conditions than those encountered during long-term storage, thereby revealing potential degradants in a shorter timeframe.[8][9]
Unveiling this compound
Through rigorous stress testing and analytical characterization, "this compound" has been identified as a significant degradant. Its chemical identity has been confirmed as:
-
Chemical Name: (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid[10]
-
CAS Number: 859498-34-3[10]
-
Molecular Formula: C22H25NO6[10]
-
Molecular Weight: 399.44 g/mol [10]
The formation of this oxazolidine-containing impurity is indicative of a specific degradation pathway involving the side chain of the Cabazitaxel molecule. Understanding the conditions that trigger its formation is crucial for controlling it in the drug product.
Proposed Mechanistic Pathway for the Formation of this compound
While the exact mechanism requires further elucidation, based on the chemical structure of Cabazitaxel and the known reactivity of related taxanes under stress conditions, a plausible pathway for the formation of Impurity 15 under acidic conditions can be proposed. The acidic environment likely catalyzes the cleavage of the ester linkage at the C-13 position of the baccatin III core, releasing the side chain. The liberated side chain can then undergo an intramolecular cyclization to form the stable oxazolidine ring structure of Impurity 15.
Caption: Proposed pathway for the formation of this compound.
Experimental Protocols
Part 1: Forced Degradation Studies
This protocol outlines the conditions for subjecting Cabazitaxel to various stressors to induce degradation. It is essential to perform these studies on a single batch of the drug substance to ensure consistency.
Materials and Reagents:
-
Cabazitaxel API
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 0.1N
-
Hydrogen peroxide (H2O2), 30%
-
Acetonitrile (HPLC grade)
-
Milli-Q water
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Protocol Steps:
-
Acid Hydrolysis:
-
Dissolve a known amount of Cabazitaxel in a suitable solvent (e.g., acetonitrile).
-
Add 1N HCl to achieve the desired concentration.
-
Heat the solution at 60-80°C for a specified duration (e.g., 2-8 hours), monitoring the degradation over time.
-
Neutralize the solution with an appropriate base (e.g., NaOH) before analysis.
-
-
Base Hydrolysis:
-
Dissolve Cabazitaxel in a suitable solvent.
-
Add 0.1N NaOH.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period, monitoring for degradation.
-
Neutralize with an appropriate acid (e.g., HCl) before analysis.
-
-
Oxidative Degradation:
-
Dissolve Cabazitaxel in a suitable solvent.
-
Add 30% H2O2.
-
Store the solution at room temperature for a specified time, protected from light.
-
-
Thermal Degradation:
-
Place solid Cabazitaxel powder in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a defined period.
-
For solution-state thermal stress, heat a solution of Cabazitaxel at a specified temperature (e.g., 80°C).
-
-
Photolytic Degradation:
-
Expose a solution of Cabazitaxel and the solid drug substance to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
Data Summary for Forced Degradation:
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Outcome |
| Acid Hydrolysis | 1N HCl | 2-8 hours | 60-80°C | Significant degradation, potential formation of Impurity 15.[8] |
| Base Hydrolysis | 0.1N NaOH | 2-8 hours | Room Temp / 40°C | Significant degradation.[8] |
| Oxidation | 30% H2O2 | 24 hours | Room Temp | Moderate degradation.[8] |
| Thermal (Solid) | - | 48 hours | 105°C | Minimal to moderate degradation. |
| Photolytic | UV/Vis light | As per ICH Q1B | Ambient | Minimal degradation. |
Part 2: Analytical Protocol for Impurity Detection (HPLC-MS)
This protocol describes a stability-indicating HPLC method coupled with mass spectrometry for the separation and identification of Cabazitaxel and its degradation products, including Impurity 15.
Instrumentation and Columns:
-
HPLC or UPLC system with a PDA/UV detector and a mass spectrometer (e.g., ESI-MS).[5][7]
-
Reversed-phase C18 column (e.g., Sunfire C18, 100 x 4.6 mm, 3.5 µm).[5]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.05% Formic acid in water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient Program | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B over the run time to elute all components. A typical gradient might be: 0-2 min (90% A), 2-20 min (linear gradient to 10% A), 20-25 min (10% A), 25-26 min (return to 90% A), 26-30 min (equilibration at 90% A). |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25-30°C |
| Injection Volume | 10 µL[5] |
| Detection Wavelength | 220 nm or 230 nm[5] |
| Mass Spectrometry | Electrospray Ionization (ESI) in positive ion mode. |
Sample Preparation:
-
Dilute the stressed samples with the mobile phase to a suitable concentration for analysis.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Experimental Workflow Diagram:
Caption: Workflow for forced degradation and analysis of Cabazitaxel.
Conclusion
The provided application notes and protocols offer a robust framework for conducting forced degradation studies on Cabazitaxel and for the specific investigation of Impurity 15. By understanding the conditions under which this impurity is formed and by employing a validated, stability-indicating analytical method, drug development professionals can ensure the quality, safety, and efficacy of Cabazitaxel formulations. These studies are not only a regulatory requirement but also a fundamental aspect of good scientific practice in pharmaceutical development.
References
-
S. Hemchand, R. Ravi Chandra Babu, Mukthinuthalapati Mathrusri Annapurna. Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology. [Link]
-
Forced degradation studies of Cabazitaxel | Download Table - ResearchGate. [Link]
-
Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method - Oriental Journal of Chemistry. [Link]
-
Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques - Research Journal of Pharmacy and Technology. [Link]
-
Cabazitaxel-impurities - Pharmaffiliates. [Link]
-
This compound - Protheragen. [Link]
-
Cabazitaxel Impurity A | 183133-94-0 - SynZeal. [Link]
-
RP-HPLC method for cabazitaxel assay and related substances. [Link]
-
(4S,5S)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid. [Link]
-
stability-indicating rp-hplc method for the determination of cabazitaxel - ResearchGate. [Link]
-
Analytical Stress Degradation Studies of Cabazitaxel (A Semi synthetic Natural Taxoid) using Liquid Chromatography - ResearchGate. [Link]
-
(4R,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid. [Link]
-
Cabazitaxel Dectroc Oxazolidine Impurity - Alentris Research Pvt. Ltd. [Link]
-
Cabazitaxel by RP-HPLC and LC-ESI-MS techniques - Research Journal of Pharmacy and Technology. [Link]
-
(2S,4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid | Pharmaffiliates. [Link]
-
Isolation, Identification and Characterization of Potential Impurities in Cabazitaxel and Their Formation - PubMed. [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed. [Link]
-
Cabazitaxel Impurity (DeTroc-Oxazolidine) - KM Pharma Solution Private Limited. [Link]
-
Forced degradation and impurity profiling. [Link]
-
Cabazitaxel Impurity (DeTroc-Oxazolidine) | SynZeal. [Link]
-
What is the mechanism of Cabazitaxel Acetone? - Patsnap Synapse. [Link]
Sources
- 1. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 2. Isolation, identification and characterization of potential impurities in cabazitaxel and their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Protheragen [protheragen.ai]
Application Note: A Protocol for the Use of Cabazitaxel Impurity 15 in Analytical Method Validation
Introduction: The Critical Role of Impurity Standards in Pharmaceutical Quality
Cabazitaxel is a potent semi-synthetic taxane derivative used in the treatment of metastatic castration-resistant prostate cancer.[1][2] The control of impurities within the active pharmaceutical ingredient (API) is a non-negotiable aspect of ensuring drug safety and efficacy, mandated by global regulatory bodies.[3] This application note provides a detailed protocol for the use of Cabazitaxel Impurity 15 , a key related substance, as a reference standard in the validation of a quantitative analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
The protocols herein are designed to align with the principles of the International Council for Harmonisation (ICH) guidelines Q2(R2) "Validation of Analytical Procedures" and the lifecycle management concepts introduced in ICH Q14 "Analytical Procedure Development".[4][5][6][7] The objective is not merely to meet regulatory requirements but to build a scientifically sound, robust, and reliable analytical procedure fit for its intended purpose: the accurate quantification of impurities in Cabazitaxel.[6][8]
This compound Profile:
| Parameter | Information |
| Chemical Name | (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid[9] |
| CAS Number | 859498-34-3[9][] |
| Molecular Formula | C₂₂H₂₅NO₆[9] |
| Molecular Weight | 399.44 g/mol [9] |
Foundational Principles: The 'Why' Behind Method Validation Parameters
An analytical method validation is a process of demonstrating through laboratory studies that the performance characteristics of the method are suitable for its intended application.[11][12] When using this compound to validate an impurity detection method, the following parameters are paramount.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, including the main drug substance (Cabazitaxel), other impurities, and degradation products.[13][14][15] A specific method ensures that the peak response measured for Impurity 15 is solely from Impurity 15.
-
Linearity & Range: Linearity demonstrates a direct proportionality between the concentration of Impurity 15 and the analytical signal over a defined interval. The range is that interval where the method provides acceptable linearity, accuracy, and precision.[16][17][18] For impurities, this range must, at a minimum, span from the quantitation limit to 120% of the specification limit.[15][19]
-
Accuracy: This measures the closeness of the test results to the true value.[20][21] It is typically determined through recovery studies by spiking a known quantity of this compound into a sample matrix.
-
Precision: This expresses the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Limit of Quantitation (LOQ): This is the lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[21][22] The LOQ must be at or below the reporting threshold for impurities.[3]
-
Robustness: This demonstrates the method's reliability during normal usage by deliberately introducing small variations in method parameters (e.g., pH, mobile phase composition).[23][24][25][26] Robustness is a critical indicator of the method's transferability and performance in a routine QC environment.
Caption: High-level workflow for analytical method validation using an impurity standard.
Suggested RP-HPLC Method Parameters
The following conditions, based on published methods for Cabazitaxel and its impurities, serve as a robust starting point for method development and validation.[27][28][29][30]
| Parameter | Suggested Condition | Rationale |
| Column | Welch Xtimate™ C18 (250 x 4.6 mm, 5 µm) or equivalent | C18 columns provide excellent hydrophobic retention and selectivity for taxane compounds. |
| Mobile Phase A | 0.02 M Sodium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | A buffered aqueous phase controls the ionization state of analytes, ensuring reproducible retention times. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength and compatibility with UV detection. |
| Elution Mode | Gradient | Necessary to resolve impurities with different polarities from the main API peak in a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing efficiency and backpressure. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.[27][28] |
| Detection | UV at 230 nm | A wavelength where Cabazitaxel and its related impurities exhibit strong absorbance.[27][28] |
| Injection Vol. | 10 µL | A typical volume to achieve good sensitivity without causing peak distortion. |
Experimental Protocols for Method Validation
Specificity
Objective: To demonstrate that the analytical method can distinguish this compound from Cabazitaxel API and other potential process impurities or degradants.[31][32]
Protocol:
-
Prepare Solutions:
-
Blank: Prepare the sample diluent.
-
Impurity 15 Standard: Prepare a solution of this compound at the target concentration (e.g., 0.15% of the API working concentration).
-
API Standard: Prepare a solution of Cabazitaxel API at its working concentration.
-
Spiked Sample: Prepare a solution of Cabazitaxel API at its working concentration and spike it with this compound and all other available known impurities at their target concentrations.
-
-
Analysis: Inject each solution into the HPLC system.
-
Evaluation:
-
Confirm no interfering peaks are present at the retention time of Impurity 15 in the blank and API standard chromatograms.
-
In the spiked sample, calculate the resolution between the Impurity 15 peak and the closest eluting peak (API or another impurity).
-
If available, perform peak purity analysis (e.g., using a photodiode array detector) on the Impurity 15 peak in the spiked sample to confirm its spectral homogeneity.
-
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Resolution | ≥ 2.0 between Impurity 15 and any adjacent peak. |
| Peak Purity | Purity angle should be less than the purity threshold. |
Linearity and Range
Objective: To establish the linear relationship between the concentration of Impurity 15 and the detector response over a specified range.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. This compound - Protheragen [protheragen.ai]
- 11. USP <1225> Method Validation - BA Sciences [basciences.com]
- 12. uspbpep.com [uspbpep.com]
- 13. aaps.ca [aaps.ca]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. youtube.com [youtube.com]
- 18. gmpsop.com [gmpsop.com]
- 19. Linearity of Related Substances as per ICH - Chromatography Forum [chromforum.org]
- 20. industrialpharmacist.com [industrialpharmacist.com]
- 21. fda.gov [fda.gov]
- 22. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. pharmaguru.co [pharmaguru.co]
- 27. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. rjptonline.org [rjptonline.org]
- 31. altabrisagroup.com [altabrisagroup.com]
- 32. sps.nhs.uk [sps.nhs.uk]
Abstract
This application note provides a detailed guide for the development and validation of analytical methods for Cabazitaxel and its related compounds. As a potent second-generation taxane, ensuring the purity and stability of Cabazitaxel is critical for its safety and efficacy in treating metastatic castration-resistant prostate cancer. This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method, discusses strategies for impurity identification using Liquid Chromatography-Mass Spectrometry (LC-MS), and provides robust protocols for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative for Cabazitaxel
Cabazitaxel is a semi-synthetic taxane derivative that has demonstrated significant efficacy in patients with docetaxel-resistant prostate cancer.[1] Its mechanism of action involves the stabilization of microtubules, leading to the inhibition of cell division and induction of apoptosis in cancer cells.[2][3] The molecular complexity of Cabazitaxel, coupled with its semi-synthetic manufacturing process, gives rise to a profile of related compounds, including process impurities and potential degradants.[4][5] Rigorous analytical monitoring is therefore essential to ensure the quality, safety, and consistency of both the active pharmaceutical ingredient (API) and the final drug product.[6]
The development of a stability-indicating analytical method is a cornerstone of this quality control strategy. Such a method must be capable of accurately quantifying Cabazitaxel while simultaneously resolving it from all potential impurities and degradation products that may arise during manufacturing, storage, or under stress conditions.[6] This application note details a systematic approach to developing and validating such a method, grounded in scientific principles and regulatory expectations.
Physicochemical Properties of Cabazitaxel
A thorough understanding of Cabazitaxel's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source(s) |
| Chemical Formula | C₄₅H₅₇NO₁₄ | [1] |
| Molecular Weight | 835.9 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 179-180 °C | [7] |
| Solubility | Poorly soluble in water. Soluble in ethanol and DMSO. | [7] |
| UV Maximum (λmax) | ~230 nm | [8] |
This table summarizes key physicochemical properties of Cabazitaxel.
The poor aqueous solubility of Cabazitaxel necessitates the use of organic solvents or solvent mixtures in sample and standard preparations. Its UV chromophore provides a basis for detection using UV spectrophotometry in liquid chromatography.
Chromatographic Method Development: A Stability-Indicating Approach
The primary goal is to develop a single HPLC method capable of separating Cabazitaxel from its known impurities and degradation products. A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule of this polarity.
Rationale for Chromatographic Parameter Selection
-
Column Chemistry: A C18 stationary phase is a versatile and robust choice for the separation of taxane compounds, offering a good balance of hydrophobicity and resolving power.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (typically acetonitrile or methanol) is necessary to achieve adequate separation of compounds with a range of polarities within a reasonable runtime. The buffer (e.g., phosphate or formate) helps to maintain a consistent pH and improve peak shape.
-
Detection Wavelength: Based on its UV spectrum, a detection wavelength of approximately 230 nm provides good sensitivity for Cabazitaxel and its related compounds.[8]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and peak shapes.[8]
Recommended HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.05 M KH₂PO₄ with 0.2% 1-octane sulfonic acid, pH 2.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 40 | |
| 45 | |
| 50 | |
| 60 | |
| Flow Rate | 1.3 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
This table provides a starting point for an HPLC method for the analysis of Cabazitaxel and its related substances.[8]
Identification of Related Compounds and Degradation Products
A comprehensive understanding of the impurity profile is critical. Related compounds can originate from the synthesis process or from degradation of the drug substance.
Known Impurities of Cabazitaxel
Several process-related impurities of Cabazitaxel have been identified. The structures of some key impurities are shown below.
Figure 1: Relationship between Cabazitaxel and some of its related compounds.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products.[3] These studies involve subjecting the drug substance to stress conditions more severe than those encountered during routine storage.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve Cabazitaxel in a suitable solvent and add 1N HCl. Heat at 80°C for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.[9]
-
Base Hydrolysis: Dissolve Cabazitaxel and add 0.01N NaOH. Heat at 80°C for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.[9] Cabazitaxel is particularly sensitive to alkaline conditions.[10]
-
Oxidative Degradation: Treat a solution of Cabazitaxel with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid Cabazitaxel to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of Cabazitaxel to UV light (e.g., 254 nm) and/or visible light.
Significant degradation was observed under acidic (19.25%) and alkaline (16.75%) conditions.[11]
Characterization of Unknowns by LC-MS
For the structural elucidation of unknown degradation products, LC-MS is an indispensable tool. A combination of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and tandem mass spectrometry (MS/MS) can provide accurate mass measurements and fragmentation patterns, respectively.
Illustrative LC-MS/MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Cabazitaxel) | m/z 836.4 |
| Product Ions (Cabazitaxel) | m/z 555.3, 537.3 |
| Collision Energy | Optimized for each compound |
This table provides example LC-MS/MS parameters for Cabazitaxel. Specific parameters need to be developed for each related compound.
Method Validation Protocol
The developed analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[12]
Figure 2: Workflow for analytical method development and validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and by analyzing a placebo formulation spiked with Cabazitaxel and its known impurities.
-
Acceptance Criteria: The Cabazitaxel peak should be free from interference from any degradation products, impurities, or excipients. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: Prepare a series of solutions of Cabazitaxel and each impurity at a minimum of five concentrations across the desired range.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999 for Cabazitaxel and each impurity.
-
Range: For impurities, from the Limit of Quantitation (LOQ) to 120% of the specification limit. For the assay of Cabazitaxel, typically 80% to 120% of the test concentration.[13]
-
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by applying the method to a sample matrix spiked with known amounts of the analyte and impurities.
-
Protocol: Analyze, in triplicate, samples spiked at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration for impurities).
-
Acceptance Criteria:
-
Recovery for Cabazitaxel Assay: 98.0% to 102.0%.
-
Recovery for Impurities: 80.0% to 120.0%.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Six replicate analyses of a sample at the target concentration.
-
Intermediate Precision: The analysis is repeated by a different analyst, on a different day, and with a different instrument.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) for Cabazitaxel Assay: ≤ 2.0%.
-
%RSD for Impurities: ≤ 10.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these variations.
Sample Preparation Protocol for Cabazitaxel Injection
The following protocol is a general guideline for the preparation of Cabazitaxel injection samples for HPLC analysis.
-
Accurately transfer a volume of the Cabazitaxel injection formulation equivalent to a known amount of Cabazitaxel into a volumetric flask.
-
Dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). The diluent should be chosen to ensure the solubility of Cabazitaxel and be compatible with the mobile phase.
-
Mix thoroughly to ensure homogeneity.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Conclusion
The development and validation of a robust, stability-indicating analytical method are critical for ensuring the quality and safety of Cabazitaxel. The RP-HPLC method outlined in this application note, when fully validated according to ICH guidelines, provides a reliable means for the routine quality control of Cabazitaxel and its related compounds. The use of forced degradation studies and LC-MS for impurity identification ensures a comprehensive understanding of the drug's stability profile. By adhering to the principles and protocols described herein, analytical laboratories can confidently support the development and commercialization of this important therapeutic agent.
References
-
Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 12(10), 4773-4780. [Link]
- Patel, D. A., et al. (2016). Validation of Stability Indicating High-Performance Liquid Chro. International Journal of Pharmaceutical Sciences and Research, 7(11), 4466-4475.
-
Mohan, B., et al. (2017). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry, 33(6), 3094-3103. [Link]
-
Tamura, K., et al. (2021). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Chemical and Pharmaceutical Bulletin, 69(11), 1083-1090. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Cabazitaxel. Retrieved January 16, 2026, from [Link]
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Annapurna, M. M., et al. (2015). Analytical Stress Degradation Studies of Cabazitaxel (A Semi synthetic Natural Taxoid) using Liquid Chromatography. Pharmaceutical Methods, 6(3), 138-142.
- NHS. (2013). Guidance for the validation of pharmaceutical quality control analytical methods.
-
Pharmaffiliates. (n.d.). Cabazitaxel-impurities. Retrieved January 16, 2026, from [Link]
-
ijariie.com. (2022). Forced degradation studies of Cabazitaxel. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Cabazitaxel. Retrieved January 16, 2026, from [Link]
-
Kort, A., et al. (2013). Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 925, 117-123. [Link]
- Blessy, M., et al. (2014). Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. Journal of Global Trends in Pharmaceutical Sciences, 5(2), 1735-1744.
-
ResearchGate. (n.d.). Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved January 16, 2026, from [Link]
-
UroToday. (2013, May 23). Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - Abstract. Retrieved January 16, 2026, from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 16, 2026, from [Link]
-
World Journal of Pharmaceutical Research. (2018). ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM. Retrieved January 16, 2026, from [Link]
-
Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound. Retrieved January 16, 2026, from [Link]
-
Fengchen. (n.d.). Cabazitaxel BP EP USP CAS 183133-96-2 Manufacturers and Suppliers. Retrieved January 16, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijtrd.com [ijtrd.com]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sps.nhs.uk [sps.nhs.uk]
Application Note: A Guide to the Use of Cabazitaxel Impurity 15 in Pharmaceutical Quality Control
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Cabazitaxel Impurity 15 as a reference standard in the quality control of Cabazitaxel. Cabazitaxel, a potent taxane-based antineoplastic agent, requires stringent purity control to ensure its safety and efficacy.[1][2] This guide elucidates the significance of impurity profiling within the regulatory framework, details the characteristics of this compound, and provides comprehensive, field-proven protocols for its use in the identification and quantification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.
The Imperative of Impurity Profiling in Taxane-Based Therapeutics
The quality, safety, and efficacy of pharmaceutical products are paramount. In the context of potent cytotoxic drugs like Cabazitaxel, even trace amounts of impurities can have significant impacts, potentially altering the drug's therapeutic window or introducing unforeseen toxicities.[3][4] Impurity profiling—the identification, quantification, and characterization of these unwanted substances—is therefore a cornerstone of pharmaceutical quality assurance.[4]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control of impurities, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products.[5][6][7] These guidelines establish thresholds for reporting, identification, and qualification of impurities, making the use of well-characterized reference standards an indispensable part of the analytical control strategy.[7][8]
Cabazitaxel functions by binding to and stabilizing tubulin, which inhibits microtubule depolymerization, arrests the cell cycle, and triggers apoptosis in cancer cells.[1] Any impurity could potentially interfere with this mechanism or introduce off-target effects, underscoring the need for precise analytical oversight.
Understanding this compound
This compound is a known potential impurity associated with Cabazitaxel. Its effective control begins with a thorough understanding of its chemical identity and the availability of a certified reference standard for analytical use. The reference standard serves as the benchmark for both qualitative identification (by comparing retention times) and quantitative measurement (by creating a calibration curve).[9][10]
Causality Insight: The structure of Impurity 15, (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid, suggests it is likely a process-related impurity, potentially an intermediate or by-product from the synthesis of the complex side chain of the Cabazitaxel molecule. Its presence in the final Active Pharmaceutical Ingredient (API) must be strictly controlled to ensure the purity profile of the drug substance.
| Parameter | Information | Source |
| Common Name | This compound | [1][] |
| CAS Number | 859498-34-3 | [1][][12] |
| Systematic Name | (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | [12] |
| Molecular Formula | C₂₂H₂₅NO₆ | [12] |
| Molecular Weight | 399.44 g/mol | [12] |
Analytical Control Strategy: Methodologies and Protocols
Core Technique: Stability-Indicating RP-HPLC
A stability-indicating analytical method is one that can accurately and selectively measure the drug substance in the presence of its potential impurities and degradation products.[13] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose due to its high resolving power, sensitivity, and reproducibility.[13][14][15][16] The method detailed below is designed to separate Cabazitaxel from Impurity 15 and other related substances.
Protocol: Preparation of Standards and Samples
-
Objective: To prepare accurate solutions for HPLC analysis.
-
Materials: Cabazitaxel API, this compound Reference Standard, Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Diluent (Acetonitrile:Water 60:40 v/v).[16]
Step-by-Step Protocol:
-
Diluent Preparation: Combine 600 mL of Acetonitrile with 400 mL of Water in a suitable container. Mix thoroughly and degas.
-
Impurity 15 Stock Solution (approx. 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5-10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
-
-
Cabazitaxel API Stock Solution (approx. 1000 µg/mL or 1 mg/mL):
-
Accurately weigh approximately 50 mg of Cabazitaxel API into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
-
-
System Suitability Solution (Spiked Sample):
-
Transfer 5 mL of the Cabazitaxel API Stock Solution into a 50 mL volumetric flask.
-
Add a known volume of the Impurity 15 Stock Solution to achieve a final concentration at the desired specification level (e.g., 0.15%).
-
Dilute to the mark with diluent and mix well. This solution will contain approximately 100 µg/mL of Cabazitaxel and a known concentration of Impurity 15.
-
Protocol: RP-HPLC Method for Identification and Quantification
The following chromatographic conditions are a robust starting point based on published methods for Cabazitaxel and its impurities.[14][16][17][18]
| Parameter | Recommended Condition | Rationale / Causality |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention and selectivity for the complex, multi-ring structures of taxanes and their impurities. |
| Mobile Phase A | 0.02 M Sodium Dihydrogen Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid) | A buffered aqueous phase controls the ionization state of analytes, ensuring consistent retention times and peak shapes. A pH of 3.0 enhances the retention of acidic impurities. |
| Mobile Phase B | Acetonitrile | A strong organic solvent used to elute the analytes from the C18 column. Its low viscosity and UV cutoff are ideal for HPLC. |
| Gradient Elution | Time (min) | %B |
| 0 | 40 | |
| 30 | 70 | |
| 35 | 70 | |
| 36 | 40 | |
| 45 | 40 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and separation efficiency.[16][18] |
| Detection Wavelength | 230 nm | This wavelength provides good sensitivity for Cabazitaxel and its related substances, which contain chromophores that absorb in this UV region.[17][18] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
System Suitability Testing (SST)
Trustworthiness Principle: Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved through System Suitability Testing (SST) using the Spiked Sample solution.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 for the Cabazitaxel peak | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | N ≥ 2000 for the Cabazitaxel peak | Measures column efficiency and the sharpness of the peak. |
| Resolution (Rs) | Rs ≥ 2.0 between Cabazitaxel and Impurity 15 peaks | Confirms that the two peaks are baseline separated, allowing for accurate, independent quantification. |
| % RSD of Peak Areas | ≤ 2.0% for six replicate injections | Demonstrates the precision and repeatability of the injector and the overall system. |
Application in Quality Control Workflows
The integration of the this compound reference standard into a QC workflow is a systematic process designed to ensure batch-to-batch consistency and regulatory compliance.
Caption: Quality control workflow for this compound analysis.
Identification and Quantification
-
Identification: The primary identification of Impurity 15 in a test sample of Cabazitaxel API is achieved by comparing its retention time to that obtained from the injection of the this compound Reference Standard.
-
Quantification: The concentration of Impurity 15 is calculated using the external standard method. The peak area response of Impurity 15 in the sample is compared against the peak area response from the known concentration of the reference standard.
Forced Degradation Studies
Forced degradation studies are critical for establishing the stability-indicating nature of the analytical method.[13] Cabazitaxel is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.[13][19] The analytical method is then used to analyze these stressed samples.
Application: The HPLC method must be able to resolve the main Cabazitaxel peak from all degradation products formed, including potentially Impurity 15 if it is a degradant. The reference standard is used to unequivocally track the formation or behavior of Impurity 15 under these stress conditions.
Caption: Logical relationship between API, impurity sources, and analytical control.
Conclusion
The effective control of impurities is a non-negotiable aspect of modern pharmaceutical manufacturing. This compound serves as a critical tool in the quality control of Cabazitaxel, a vital chemotherapy agent. Its use as a certified reference standard enables the development, validation, and routine execution of robust, stability-indicating analytical methods. By following the protocols and understanding the principles outlined in this guide, analytical scientists can ensure that Cabazitaxel products meet the stringent purity, safety, and quality standards required by regulatory authorities and, most importantly, for patient safety.
References
- Vertex AI Search. (2024-10-01). RP-HPLC method for cabazitaxel assay and related substances.
- Pharmaffiliates. (2025-02-03). The Role of Impurity Standards in Pharmaceutical Quality Control.
- PharmiWeb.com. (2025-04-08). The Importance of Impurity Standards in Pharmaceutical Development.
- Alfa Chemistry. Impurity Standards - Analytical Chemical Products.
- Research Journal of Pharmacy and Technology. Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.
- J-Stage. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product.
- Chemicea. Impurity Standards Suppliers, Impurity Standards Manufacturers, Impurities Suppliers in India, Impurities Standards Manufacturer, Pharmaceuticals impurity Standards.
- Journal of Pharmaceutical Research. Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance.
- Research Journal of Pharmacy and Technology. Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques.
- Oriental Journal of Chemistry. (2018). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method.
- ResearchGate. (2022-01-24). ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM.
- Semantic Scholar. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel.
- BOC Sciences. Cabazitaxel and Impurities.
- Veeprho. Cabazitaxel Impurities and Related Compound.
- Protheragen. This compound.
- PubMed Central. Preclinical profile of cabazitaxel.
- Premier Research. (2023-07-10). Evaluating Impurities in New Drugs to Prevent Delays in Development.
- European Medicines Agency (EMA). Quality: impurities.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- USP. Impurities in Drug Substances and Products.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. longdom.org [longdom.org]
- 5. premier-research.com [premier-research.com]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. jpionline.org [jpionline.org]
- 8. usp.org [usp.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. chemicea.com [chemicea.com]
- 12. This compound - Protheragen [protheragen.ai]
- 13. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 14. rjptonline.org [rjptonline.org]
- 15. rjptonline.org [rjptonline.org]
- 16. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 19. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
Application Note: A Robust, Stability-Indicating Method for the Chromatographic Separation of Cabazitaxel and Its Impurities
Abstract
This application note presents a detailed, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Cabazitaxel and its known process-related and degradation impurities. Cabazitaxel, a potent taxane derivative, is a critical therapeutic agent for metastatic castration-resistant prostate cancer.[1][2] Ensuring its purity and monitoring for impurities is paramount for drug safety and efficacy.[1] This document provides a comprehensive protocol, explains the scientific rationale behind the method development, and includes guidelines for method validation as per the International Conference on Harmonization (ICH) guidelines.[1]
Introduction: The Analytical Imperative for Cabazitaxel Purity
Cabazitaxel is a semi-synthetic taxane that functions as a microtubule inhibitor, inducing cell cycle arrest and apoptosis in cancer cells.[3][4] Its complex chemical structure, with eleven chiral centers, makes it susceptible to the formation of various impurities during synthesis and storage.[5] Regulatory bodies mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a reliable and robust analytical method is essential for quality control, stability testing, and ensuring patient safety.[1]
This application note addresses the critical need for a well-characterized analytical method by providing a detailed protocol for an RP-HPLC method capable of separating Cabazitaxel from its key impurities, including known process impurities and degradation products generated under stress conditions.
Understanding the Separation: Physicochemical Principles
The successful chromatographic separation of Cabazitaxel from its impurities hinges on exploiting the subtle differences in their physicochemical properties, primarily polarity.
-
Cabazitaxel: A large, relatively non-polar molecule.
-
Impurities: These can range from more polar precursors like 10-Deacetylbaccatin III (10-Dab-III) to isomers or degradation products with altered functional groups that modify their overall polarity.[1][6]
A reversed-phase chromatographic approach is ideally suited for this application. A non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase. Cabazitaxel and its less polar impurities will have a stronger affinity for the stationary phase, resulting in longer retention times compared to more polar impurities.
Causality in Method Design: The choice of a gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased, is crucial.[1][7] This allows for the effective elution of a wide range of compounds with varying polarities within a reasonable timeframe. A gradient ensures that early-eluting, more polar impurities are well-resolved from the solvent front, while the main component, Cabazitaxel, and closely related non-polar impurities are also effectively separated with good peak shape. The use of a buffer, such as phosphate or formic acid, helps to maintain a consistent pH and suppress the ionization of any acidic or basic functional groups, leading to sharper, more reproducible peaks.[2][6][7]
Key Impurities of Cabazitaxel
Several potential impurities of Cabazitaxel have been identified, arising from the manufacturing process or degradation. A robust analytical method must be able to resolve Cabazitaxel from these compounds. Some of the commonly reported impurities include:
-
10-Deacetylbaccatin III (10-Dab-III): A key starting material in the semi-synthesis of Cabazitaxel.[1][8]
-
Amine Impurity: Another process-related impurity.[6]
-
Isomers and Epimers: Compounds with the same chemical formula but different spatial arrangements.
Experimental Workflow and Protocol
The following section details a comprehensive, step-by-step protocol for the analysis of Cabazitaxel and its impurities. This method is designed to be stability-indicating, as demonstrated by its ability to separate degradants formed under forced degradation conditions.[1][9][10]
Experimental Workflow Diagram
Caption: Workflow for Cabazitaxel impurity analysis.
Materials and Reagents
-
Cabazitaxel Reference Standard and Impurity Standards (procured from a reputable source)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)[6]
-
Orthophosphoric acid (Analytical grade)
-
Water (Milli-Q or equivalent HPLC grade)
Chromatographic Conditions
The following table summarizes a robust set of chromatographic conditions synthesized from multiple validated methods.[6][11]
| Parameter | Condition | Rationale |
| Instrument | HPLC or UPLC system with a PDA/UV detector | Standard equipment for pharmaceutical analysis. |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Sunfire, Zorbax)[6][12] | Provides excellent retention and resolution for taxanes. |
| Mobile Phase A | 0.05 M KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid[2] | Buffered aqueous phase to control ionization. |
| Mobile Phase B | Acetonitrile[6] | Strong organic solvent for eluting non-polar analytes. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0 | 30 | |
| 30 | 70 | |
| 45 | 70 | |
| 50 | 30 | |
| 60 | 30 | |
| Flow Rate | 1.0 mL/min[7] | Optimal for resolution and run time on a standard HPLC. |
| Column Temperature | 30°C[6] | Ensures reproducible retention times. |
| Detection Wavelength | 230 nm[6][11] | Good absorbance for Cabazitaxel and related structures. |
| Injection Volume | 10 µL[7] | Standard volume for good peak shape and sensitivity. |
| Run Time | ~60 minutes | Allows for elution of all components and column re-equilibration. |
Solution Preparation
-
Mobile Phase A (Buffer): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.[6]
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 50:50 v/v) is typically suitable.
-
Standard Stock Solution: Accurately weigh and dissolve Cabazitaxel reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of all known impurities at a suitable concentration (e.g., 100 µg/mL each).
-
System Suitability Solution (Spiked Standard): Spike the Standard Stock Solution with the Impurity Stock Solution to create a working solution where impurities are at their specification limit (e.g., 0.15%). This solution is used to verify the resolution and performance of the chromatographic system.
-
Sample Solution: Prepare the sample (API or formulation) in the diluent to achieve a target concentration of Cabazitaxel similar to the standard solution (e.g., 1000 µg/mL). For injection formulations, this will involve dilution of the reconstituted product.[13]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution multiple times (e.g., n=6) to verify system performance. Key parameters to check are resolution between critical pairs (e.g., Cabazitaxel and a closely eluting impurity), peak tailing, and reproducibility (%RSD of peak areas).[2]
-
Inject the Standard Solution.
-
Inject the Sample Solution(s).
Method Validation and System Suitability
For this method to be considered reliable and trustworthy, it must be validated according to ICH guidelines.[1]
-
Specificity & Forced Degradation: The method's ability to unequivocally assess the analyte in the presence of its impurities and degradants is paramount. Forced degradation studies involve exposing Cabazitaxel to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1][10] The method must demonstrate that the peaks for these degradants are well-resolved from the Cabazitaxel peak. Significant degradation has been observed under acidic and alkaline conditions.[9][10]
-
Linearity: The method should demonstrate a linear relationship between the concentration of each impurity and its corresponding peak area over a defined range (e.g., from the Limit of Quantitation to 150% of the specification level).[6]
-
Accuracy: Determined by performing recovery studies on spiked samples at different concentration levels (e.g., 50%, 100%, 150%).[7]
-
Precision: Assessed at different levels:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.[2][3]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like flow rate, column temperature, and mobile phase pH.[6][10]
System Suitability Criteria
Before any sample analysis, the system suitability must be confirmed.
| Parameter | Acceptance Criteria |
| Tailing Factor (Cabazitaxel Peak) | ≤ 2.0 |
| Theoretical Plates (Cabazitaxel Peak) | > 2000 |
| %RSD for replicate injections (Area) | ≤ 2.0% |
| Resolution between critical peaks | > 1.5 |
Data Analysis and Quantification
The amount of each impurity in the sample is calculated based on the peak area response relative to the Cabazitaxel standard.
Calculation of Impurity (%):
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (1 / RRF) * 100
Where:
-
Area_impurity: Peak area of the individual impurity in the sample chromatogram.
-
Area_standard: Peak area of Cabazitaxel in the standard chromatogram.
-
Conc_standard: Concentration of Cabazitaxel in the standard solution.
-
Conc_sample: Concentration of the sample.
-
RRF (Relative Response Factor): A factor to correct for differences in detector response between the impurity and the API. If the RRF is unknown, it is assumed to be 1.0, but for accurate quantification, individual RRFs should be determined experimentally.
Conclusion
The RP-HPLC method detailed in this application note is a robust, specific, and reliable tool for the quality control of Cabazitaxel. By providing a comprehensive, step-by-step protocol grounded in established chromatographic principles, this guide enables researchers, scientists, and drug development professionals to effectively monitor and control impurities, ensuring the quality and safety of this vital anticancer therapeutic. The self-validating nature of the protocol, through rigorous system suitability and method validation requirements, ensures trustworthy and reproducible results.
References
-
Singh, A. K., Chandra, A., & Gautam, G. K. (2018). Analytical development and validation of stability indicating rp-hplc method for the determination of related substances and assay of cabazitaxel in cabazitaxel injection dosages form. World Journal of Pharmaceutical Research, 7(4), 835-854. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Cabazitaxel. Retrieved from [Link]
-
Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 11(11), 5161-5169. [Link]
-
ResearchGate. (2018). ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM. Retrieved from [Link]
-
Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 11(11), 5161-5169. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of Cabazitaxel. Retrieved from [Link]
-
ResearchGate. (2018). Analytical Stress Degradation Studies of Cabazitaxel (A Semi synthetic Natural Taxoid) using Liquid Chromatography. Retrieved from [Link]
- Kumar, M. S., & Kumar, D. A. (2017). A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug. International Journal of Pharmaceutical Sciences and Research, 8(5), 2065-2073.
-
Rao, V. U., & Annapurna, M. M. (2016). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry, 32(1), 443-452. [Link]
-
Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 11(11), 5161-5169. [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (2022). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CABAZITAXEL IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
-
Wang, Y., Feng, F., Chen, L., Zhao, H., & Tian, L. (2014). Isolation, identification and characterization of potential impurities in cabazitaxel and their formation. Magnetic Resonance in Chemistry, 52(12), 783-788. [Link]
-
ScienceDirect. (n.d.). Rate-pH profiles for the degradation of cabazitaxel in buffers at 60 ?C and 80 ?C (n = 3). Retrieved from [Link]
-
Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound. Retrieved from [Link]
- Vidyadharani, S. K. R., & Sreenivasulu, R. (2016). RP-HPLC method for the determination of cabazitaxel in bulk and injection dosage form. Journal of Chemical and Pharmaceutical Research, 8(8), 587-592.
-
Li, C., Lan, G., Jiang, J., Sun, M., & Hang, T. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (2022). Public Assessment Report Scientific discussion Cabazitaxel MSN 60 mg concentrate and solvent for solution for infusion (cabazitaxel). Retrieved from [Link]
Sources
- 1. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 2. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 4. veeprho.com [veeprho.com]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Troubleshooting guide for Cabazitaxel impurity analysis by HPLC
<Technical Support Center: Cabazitaxel Impurity Analysis by HPLC
A Troubleshooting Guide for Chromatographers
Welcome to the technical support center for Cabazitaxel impurity analysis. As a Senior Application Scientist, I've designed this guide to provide you, my fellow researchers and drug development professionals, with practical, experience-driven solutions to the common challenges encountered during the HPLC analysis of Cabazitaxel and its related substances. This guide is structured in a question-and-answer format to directly address specific issues, ensuring you can quickly find the information you need to resolve problems and maintain the integrity of your analytical data.
Understanding the Landscape: Cabazitaxel and Its Impurities
Cabazitaxel is a potent anti-neoplastic agent used in the treatment of advanced prostate cancer.[1][2] As with any pharmaceutical active ingredient, ensuring its purity is paramount for patient safety and therapeutic efficacy. The manufacturing process and subsequent storage can introduce various impurities, including starting materials, by-products, intermediates, and degradation products.[3][4][5] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of these impurities.[3][4][5][6][7]
Typical Impurity Profile of Cabazitaxel
Several related substances and degradation products of Cabazitaxel have been identified.[1][8][9][10] A robust HPLC method must be able to separate Cabazitaxel from these known impurities, as well as any potential unknown degradation products that may arise during stability studies.[2][11][12][13][14] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are crucial for developing a stability-indicating method.[1][11][12][13][14]
Here is a table summarizing some of the known impurities of Cabazitaxel that your HPLC method should be capable of resolving:
| Impurity Name | Common Origin |
| 10-Deacetylbaccatin III (10-DAB-III) | Starting Material/Process Impurity |
| Ditroc Cabazitaxel | Process Impurity |
| Ditroc oxazolidine | Process Impurity |
| Detroc oxazolidine | Process Impurity |
| Amine Impurity | Process Impurity |
| Oxazolidine protected Cabazitaxel | Process Impurity |
| Deacetylated derivatives | Degradation Product |
| Demethylated derivatives | Degradation Product |
This table is not exhaustive and the specific impurity profile can vary depending on the synthetic route and storage conditions.
Troubleshooting Common HPLC Issues in Cabazitaxel Analysis
Let's dive into the common problems you might face during your HPLC analysis and how to systematically troubleshoot them.
Q1: I'm observing significant peak tailing for the main Cabazitaxel peak. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue in reversed-phase HPLC and can compromise both resolution and accurate integration. The primary causes can be categorized into chemical and physical effects.
Logical Troubleshooting Workflow for Peak Tailing
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. veeprho.com [veeprho.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Overcoming co-elution of "Cabazitaxel Impurity 15" with other peaks
Technical Support Center: Cabazitaxel Analysis
Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the analytical separation of Cabazitaxel and its impurities. Our focus today is a particularly persistent issue: the co-elution of "Cabazitaxel Impurity 15" with the active pharmaceutical ingredient (API) or other related substances.
This document moves beyond generic advice to provide a structured, in-depth troubleshooting guide rooted in the fundamental principles of chromatography. We will explore the causality behind each experimental choice, empowering you to not only solve the immediate problem but also to build robust analytical methods for the future.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it difficult to separate?
A1: "this compound" is a designation for a specific related substance of Cabazitaxel. While its exact structure may be proprietary or defined within a specific pharmacopeia, such impurities are often structurally very similar to the parent API.[1] Taxane impurities can include isomers, epimers, or degradation products formed under stress conditions like acid, base, or oxidation.[1] This high degree of structural similarity results in nearly identical physicochemical properties (e.g., hydrophobicity, pKa), making them exceptionally challenging to resolve using standard reversed-phase HPLC methods.[2]
Q2: How can I be certain that I have a co-elution problem and not just a broad peak?
A2: Confirming co-elution is the critical first step. A perfectly symmetrical peak does not guarantee purity. Look for subtle signs like peak fronting, tailing, or the appearance of a "shoulder" on your main peak.[3] For a more definitive assessment, use advanced detection techniques:
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector collects UV-Vis spectra across the entire peak. Peak purity software can analyze these spectra; if the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly indicates the presence of a co-eluting impurity.[3][4]
-
Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer is the most powerful tool for confirming co-elution.[5] By extracting ion chromatograms for the expected masses of Cabazitaxel and its potential impurities, you can unequivocally determine if multiple components are eluting at the same retention time.[3][6]
Q3: My capacity factor (k') is good (between 2 and 10), but I still have co-elution. What should I focus on?
A3: If your retention (capacity factor) is adequate, the problem lies with your method's selectivity (α) .[3][7] Selectivity is a measure of the column's ability to differentiate between two analytes. When k' is optimal but resolution is poor, you must change the fundamental chemistry of the separation. This is achieved by modifying the mobile phase (pH, organic solvent type) or, more dramatically, the stationary phase (column chemistry).[7][8] Simply making the run longer or using a more efficient column will have a minimal effect if the selectivity is near 1.0.
In-Depth Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Co-elution is a problem of insufficient resolution. The resolution (Rs) between two peaks is governed by the "Resolution Equation," which provides a logical framework for our troubleshooting efforts. It is a function of three key factors: Efficiency (N), Retention Factor (k'), and Selectivity (α).
The Resolution Equation: Our Guiding Principle
Caption: The relationship between Resolution (Rs) and its core components.
Our strategy will be to systematically optimize these factors, with the primary focus on Selectivity (α), as it offers the most significant potential for improving peak separation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting co-elution issues.
Step 1: Problem Confirmation (Protocol)
Before investing significant time in method development, it is crucial to confirm that a co-elution issue exists.
Protocol: Peak Purity Assessment using DAD and MS
-
Sample Preparation: Prepare a sample of Cabazitaxel containing the suspected Impurity 15 at a concentration that is well above the detection limit.
-
DAD/PDA Analysis:
-
Inject the sample onto your current HPLC system equipped with a DAD/PDA detector.
-
Ensure the detector is set to acquire spectra across a relevant UV range (e.g., 200-400 nm).
-
Using your chromatography data system (CDS) software, perform a peak purity analysis on the Cabazitaxel peak (or the peak where co-elution is suspected).
-
Evaluation: The software will provide a "purity angle" or similar metric. If this value is greater than the "threshold angle," the peak is spectrally inhomogeneous, confirming co-elution.[3]
-
-
LC-MS Analysis:
-
If available, inject the same sample into an LC-MS system.
-
Acquire data in full scan mode to capture the mass-to-charge ratios (m/z) of all eluting compounds.
-
Evaluation: Extract the ion chromatograms for the theoretical m/z of Cabazitaxel and any known or suspected impurities. If two or more extracted ion chromatograms show peaks at the same retention time, co-elution is definitively confirmed.[9]
-
Step 2: Systematic Method Optimization
2a. Modifying Mobile Phase Selectivity (α)
This is the most powerful and often simplest way to resolve co-eluting peaks.[8]
-
Adjusting Mobile Phase pH:
-
Causality: Cabazitaxel and its impurities may possess ionizable functional groups. Even minor adjustments to the mobile phase pH can alter the charge state of these molecules, significantly impacting their interaction with the C18 stationary phase and, therefore, their relative retention times.[10][11][12] A pH change of as little as 0.1 units can cause a noticeable shift in retention for ionizable compounds.[13] For robust methods, it is recommended to work at a pH that is at least 1-2 units away from the pKa of the analytes to ensure they are in a single, stable ionic form.[10]
-
Recommendation: Perform a pH screening study. Prepare mobile phases with buffers at different pH values (e.g., pH 2.5, 3.0, 4.5, 6.0, 7.0), ensuring the chosen pH is compatible with your column's operating range.
-
-
Changing the Organic Modifier:
-
Causality: Acetonitrile (ACN) and Methanol (MeOH) interact differently with analytes and the stationary phase. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. Switching from ACN to MeOH (or using a ternary mixture) can alter the elution order and improve the separation of compounds with similar hydrophobicity but different functional groups.
-
Recommendation: If your current method uses ACN, develop an equivalent method using MeOH. Start with a concentration of MeOH that gives a similar retention time for the main peak and observe the effect on the resolution of Impurity 15.
-
2b. Changing the Stationary Phase Selectivity (α)
If mobile phase modifications are insufficient, changing the column chemistry provides an orthogonal separation mechanism.[8][14]
-
Causality: Not all C18 columns are the same. Differences in silica purity, surface area, bonding density, and end-capping can lead to different selectivities. However, for structurally similar compounds, a more profound change in stationary phase chemistry is often required. Alternative phases offer different interaction mechanisms beyond simple hydrophobicity.[15]
-
Recommendation: Screen columns with different stationary phases.
| Stationary Phase | Primary Interaction Mechanism | Ideal for Separating... |
| Standard C18 | Hydrophobic Interactions | General-purpose separation of non-polar to moderately polar compounds.[14] |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Aromatic compounds or those with double bonds, where π-π interactions can add selectivity. |
| Biphenyl | Hydrophobic & Enhanced π-π Interactions | Structurally rigid molecules with aromatic rings, offering unique selectivity compared to Phenyl phases.[3] |
| Embedded Polar Group (EPG) | Hydrophobic & Hydrogen Bonding | Polar and non-polar compounds, offering alternative selectivity and compatibility with highly aqueous mobile phases. |
| HILIC | Hydrophilic Partitioning | Very polar compounds that are poorly retained in reversed-phase mode.[16][17] |
2c. Optimizing Efficiency (N) and Retention (k')
These factors are typically used for fine-tuning after selectivity has been addressed.
-
Improving Efficiency (N): Higher efficiency results in sharper, narrower peaks, which can improve the resolution of closely eluting compounds.
-
Actions: Ensure your column is not old or fouled. Consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC systems) or a longer column length. Reducing the flow rate can also increase efficiency.
-
-
Optimizing Retention Factor (k'): The ideal k' range is generally between 2 and 10. If peaks are eluting too early (k' < 2), they spend insufficient time interacting with the stationary phase, leading to poor resolution.[3][7]
Step 3: Advanced Separation Techniques
When conventional HPLC method development fails to achieve baseline resolution, advanced techniques are necessary.
Heart-Cutting Two-Dimensional Liquid Chromatography (2D-LC)
2D-LC is a powerful technique for resolving highly complex samples or critical pairs that co-elute in a single dimension.[18][19] In the "heart-cutting" approach, the small portion of the eluent from the first dimension (1D) column containing the co-eluting peaks is selectively transferred to a second dimension (2D) column with different selectivity.
Caption: Workflow for heart-cutting 2D-LC analysis.
This technique is particularly effective because the 1D and 2D separations can be based on orthogonal chemical principles (e.g., a C18 column in the first dimension and a Phenyl-Hexyl column in the second), dramatically increasing the overall resolving power.[19][20][21]
Protocol: General Steps for Heart-Cutting 2D-LC
-
Develop 1D Method: Optimize the first-dimension separation to resolve most impurities, even if the critical pair (Cabazitaxel and Impurity 15) remains co-eluted.
-
Develop 2D Method: Screen different columns and mobile phases to find a condition that shows selectivity for the co-eluting pair. This can be done by injecting a standard of the mixture directly onto the 2D column candidates.
-
Set Up 2D-LC System: Configure the instrument to automatically inject the heart-cut from the 1D effluent onto the 2D column at the precise time the co-eluting peaks elute.
-
Acquire and Process Data: The result will be a chromatogram from the second dimension showing the separation of the previously co-eluting peaks.
References
-
Title: Physicochemical stability of cabazitaxel in infusion solutions Source: Die Pharmazie - An International Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM Source: ResearchGate URL: [Link]
-
Title: Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: Hichrom URL: [Link]
-
Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL: [Link]
-
Title: Co-Elution: How to Detect and Fix Overlapping Peaks. Source: YouTube URL: [Link]
-
Title: The Importance Of Mobile Phase PH in Chromatographic Separations Source: Industry news URL: [Link]
-
Title: Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product Source: J-Stage URL: [Link]
-
Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: Chromatography Online URL: [Link]
-
Title: 2D-Liquid Chromatography: Principles & Uses Source: Phenomenex URL: [Link]
-
Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC URL: [Link]
-
Title: The Importance of Mobile Phase pH in Chromatographic Separations Source: Crawford Scientific URL: [Link]
-
Title: Interactions of HPLC Stationary Phases Source: IMTAKT URL: [Link]
-
Title: Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method Source: Oriental Journal of Chemistry URL: [Link]
-
Title: A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis Source: LCGC International URL: [Link]
-
Title: Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes Source: Looking at life with a scientific lens URL: [Link]
-
Title: High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis Source: Agilent URL: [Link]
-
Title: Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC Source: MetwareBio URL: [Link]
-
Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]
-
Title: Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel Source: Semantic Scholar URL: [Link]
-
Title: Enhancing Method Development Efficiency Using MS Peak Tracking with a Triple Quadrupole Mass Spectrometer Source: Shimadzu URL: [Link]
-
Title: High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis Source: Separation Science URL: [Link]
-
Title: Choosing Your LC Stationary Phase Source: YouTube URL: [Link]
-
Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: KNAUER URL: [Link]
-
Title: Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography Source: Waters Corporation URL: [Link]
-
Title: Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography Source: PubMed Central (PMC) - NIH URL: [Link]
Sources
- 1. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. ngwenfa.wordpress.com [ngwenfa.wordpress.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. shimadzu.com [shimadzu.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
- 15. youtube.com [youtube.com]
- 16. Comparative Guide to Protein Separation and Detection Chromatography: RPLC vs. HILIC vs. IEX vs. GPC/SEC vs. AC - MetwareBio [metwarebio.com]
- 17. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2D-Liquid Chromatography: Principles & Uses | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. High-Resolution Sampling 2D-LC for Pharmaceutical Impurity Analysis | Separation Science [sepscience.com]
Optimizing mobile phase for better separation of "Cabazitaxel Impurity 15"
Guide Topic: Optimizing Mobile Phase for Enhanced Separation of Cabazitaxel Impurity 15
Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for a common challenge in the analysis of Cabazitaxel: achieving baseline separation from its process impurity, Impurity 15. As researchers and drug development professionals, obtaining accurate, reproducible, and robust analytical methods is paramount. This document is structured to guide you logically through understanding the problem, troubleshooting common issues, and implementing advanced optimization protocols.
Part 1: Foundational Knowledge: Understanding the Separation Challenge
Before optimizing a method, it is crucial to understand the physicochemical properties of the analytes. Cabazitaxel and its impurities are complex, large molecules, and subtle differences in their structure can significantly impact their retention behavior in reversed-phase liquid chromatography.
Q1: What are the key structural and chemical differences between Cabazitaxel and Impurity 15 that affect their chromatographic separation?
A1: Cabazitaxel is a semi-synthetic taxane derivative.[1] Impurity 15, identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid, is a related substance that can be challenging to separate due to structural similarities.[2] The primary challenge lies in their polarity and hydrophobicity, which can be very close, leading to co-elution under non-optimized conditions.
Table 1: Physicochemical Properties of Cabazitaxel and Impurity 15
| Property | Cabazitaxel | This compound | Implication for Separation |
| Chemical Structure | Complex tetracyclic diterpenoid with multiple functional groups.[3] | Oxazolidine carboxylic acid derivative.[2] | Both molecules possess hydrophobic regions and polar functional groups capable of hydrogen bonding, leading to similar retention behavior on C18 columns. |
| Molecular Formula | C₄₅H₅₇NO₁₄[3] | C₂₂H₂₅NO₆[2] | The significant difference in size and heteroatom count suggests that while overall hydrophobicity might be a primary retention driver, secondary interactions (like hydrogen bonding and π-π interactions) will be key to achieving selectivity. |
| Molecular Weight | 835.9 g/mol [3] | 399.44 g/mol [2] | The large difference in molecular weight does not always translate to easy separation, especially if the interactive surface areas presented to the stationary phase are similar in character. |
| Key Functional Groups | Ester, Ether, Hydroxyl, Amide, Carbonyl | Carboxylic Acid, Ether, Amide, Carbonyl | The presence of a carboxylic acid on Impurity 15 makes its retention highly sensitive to the pH of the mobile phase. This is a critical parameter to exploit for optimization.[4] |
Part 2: Troubleshooting Guide: A Systematic Approach to Mobile Phase Optimization
When faced with poor separation, a systematic approach is more effective than random changes. This section addresses the most common issues in a logical, step-by-step manner.
Logical Workflow for Mobile Phase Optimization
Below is a visual representation of the systematic workflow recommended for tackling separation challenges.
Caption: Quick troubleshooting guide for common HPLC separation issues.
References
-
Forced degradation studies of Cabazitaxel. (n.d.). ResearchGate. Retrieved from [Link]
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). Labmate Online. Retrieved from [Link]
-
Optimizing Gradient HPLC Parameters. (n.d.). CHROMacademy. Retrieved from [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf. Retrieved from [Link]
-
RP-HPLC method for cabazitaxel assay and related substances. (2024, October 1). International Journal of Innovative Research in Medical Science. Retrieved from [Link]
-
Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. Retrieved from [Link]
-
Analytical Stress Degradation Studies of Cabazitaxel (A Semi synthetic Natural Taxoid) using Liquid Chromatography. (2017). ResearchGate. Retrieved from [Link]
-
Gradient Design and Development. (2014, April 2). Agilent. Retrieved from [Link]
-
degradation studies of Cabazitaxel. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Gradient Optimization in Liquid Chromatography. (2025, March 24). Welch Materials. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. (2015). Semantic Scholar. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. (2015, April 17). ResearchGate. Retrieved from [Link]
-
Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. (2018). Oriental Journal of Chemistry. Retrieved from [Link]
-
This compound. (n.d.). Protheragen. Retrieved from [Link]
-
Effect of Organic Solvent on Selectivity in LC Separations. (2021, January 11). Restek. Retrieved from [Link]
-
Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants. (2015, January 29). Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
-
Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. (2022). J-Stage. Retrieved from [Link]
-
The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. (2019, February 19). Technology Networks. Retrieved from [Link]
-
RP-HPLC method for the determination of cabazitaxel in bulk and injection dosage form. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Macherey-Nagel. Retrieved from [Link]
-
Cabazitaxel-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Cabazitaxel. (n.d.). PubChem. Retrieved from [Link]
-
Cabazitaxel Impurity A. (n.d.). SynZeal. Retrieved from [Link]
-
Cabazitaxel Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Mukthinuthalapati Mathrusri Annapurna*, Bukkapatnam Venkatesh. (2013). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved from [Link]
-
Optimization of the Mobile Phase Composition. (n.d.). ResearchGate. Retrieved from [Link]
-
(4S,5S)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Rate-pH profiles for the degradation of cabazitaxel in buffers at 60 ?C and 80 ?C (n = 3). (n.d.). ResearchGate. Retrieved from [Link]
-
Quality by design fostered fabrication of cabazitaxel loaded pH-responsive Improved nanotherapeutics against prostate cancer. (2024). PubMed. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Peak Shape for Cabazitaxel Impurity 15 in Reverse-Phase HPLC
Welcome to the technical support center. This guide is designed for researchers, analytical chemists, and drug development professionals encountering challenges with the chromatographic peak shape of Cabazitaxel Impurity 15. As a key related substance in the analysis of Cabazitaxel, achieving a symmetrical, sharp peak for this impurity is critical for accurate quantification and method validation. This document provides in-depth, cause-and-effect troubleshooting strategies to diagnose and resolve common peak shape issues.
Understanding the Analyte: this compound
Before troubleshooting, understanding the analyte is paramount. This compound is identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid [1][2]. The most critical functional group for its chromatographic behavior in reverse-phase HPLC is the carboxylic acid . This group makes the molecule an acidic compound, meaning its state of ionization is highly dependent on the pH of the mobile phase. This property is the root cause of many peak shape problems.
Frequently Asked Questions & Troubleshooting Guides
Q1: My peak for this compound is exhibiting significant tailing. What is the most likely cause and how do I fix it?
A1: The most probable cause is secondary ionic interactions between the ionized impurity and the stationary phase.
Causality Explained: Peak tailing for acidic analytes like Impurity 15 is commonly caused by interaction with residual silanol groups on the surface of silica-based C18 columns[3][4]. At a mobile phase pH near or above the pKa of the impurity's carboxylic acid group (typically pKa ~4-5), a significant portion of the impurity molecules will be deprotonated and carry a negative charge (R-COO⁻). These negatively charged molecules can interact strongly with the weakly acidic, ionized silanol groups (Si-O⁻) on the silica surface, which are also negatively charged, but this is a common misconception. The primary issue is the interaction with non-ionized, acidic silanols (Si-OH) which can act as hydrogen bond donors, or with trace metal impurities on the silica surface that can act as Lewis acids[4][5]. This secondary retention mechanism holds some analyte molecules longer than others, resulting in a "tail" on the peak.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for peak tailing of an acidic analyte.
Step-by-Step Solution:
-
Control Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid group. This is achieved by lowering the mobile phase pH[6][7]. A good rule of thumb is to adjust the pH to be at least 2 units below the analyte's pKa[6]. For a carboxylic acid, a target pH of 2.5-3.0 is an excellent starting point.
-
Use an Acidic Additive: Introduce a modifier like 0.1% (v/v) formic acid or 0.05% (v/v) trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase. Formic acid is excellent for general-purpose use and is MS-friendly. TFA is a stronger ion-pairing agent that can further improve peak shape but may cause ion suppression if using mass spectrometry.
-
Perform a pH Scouting Study: If simple addition of acid is not sufficient, a systematic study is required. See Protocol 1 below.
Q2: I've lowered the pH, but my peak is still broad or showing some fronting. What's next?
A2: Peak fronting or broadening can be caused by mass overload, sample solvent effects, or column degradation.
Causality Explained:
-
Mass Overload: Injecting too much analyte mass onto the column can saturate the stationary phase at the column inlet. The resulting peak has a characteristic "shark fin" or fronting shape, where the front of the peak is less steep than the back.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band will not focus properly at the head of the column. This leads to band broadening and distorted peaks.
-
Column Void or Contamination: A physical void at the column inlet or irreversible adsorption of sample components can create alternative flow paths for the analyte, leading to broad or split peaks.
Troubleshooting Steps:
-
Reduce Injection Mass: Serially dilute your sample by a factor of 5 and 10 and re-inject. If the peak shape improves and becomes more symmetrical, you are experiencing mass overload. Reduce your sample concentration accordingly.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte. Ensure the injection volume is small (typically < 10 µL for a 4.6 mm ID column) to minimize this effect.
-
Check Column Health:
-
Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate.
-
If backpressure is high or peak shape does not improve, the column may be irreversibly damaged or contaminated, and replacement is the best course of action[8].
-
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Scouting for Impurity 15
This protocol systematically evaluates the effect of mobile phase pH on the peak shape of this compound.
Objective: To find the optimal mobile phase pH that provides a USP Tailing Factor (Tf) ≤ 1.5.
Methodology:
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare three separate 1L batches of aqueous mobile phase containing a 20 mM buffer.
-
pH 2.8: 20 mM Potassium Phosphate, adjusted to pH 2.8 with phosphoric acid.
-
pH 4.5: 20 mM Ammonium Acetate, adjusted to pH 4.5 with acetic acid.
-
pH 6.0: 20 mM Ammonium Acetate, adjusted to pH 6.0 with acetic acid.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Chromatographic Conditions (Example):
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Equilibrate the system thoroughly with the pH 6.0 mobile phase.
-
Inject the sample containing this compound.
-
Repeat the analysis using the pH 4.5 mobile phase, ensuring complete re-equilibration.
-
Repeat the analysis using the pH 2.8 mobile phase.
-
-
Data Analysis:
-
Measure the USP Tailing Factor and retention time for the Impurity 15 peak at each pH.
-
Expected Results & Interpretation:
| Mobile Phase pH | Expected Ionization State of Impurity 15 | Expected Retention Time | Expected Tailing Factor (Tf) | Peak Shape Interpretation |
| 6.0 | Mostly Ionized (R-COO⁻) | Shorter | > 2.0 | Severe Tailing |
| 4.5 | Partially Ionized (~50/50) | Intermediate | 1.6 - 2.0 | Moderate Tailing / Possible Splitting |
| 2.8 | Mostly Neutral (R-COOH) | Longer | 1.0 - 1.4 | Symmetrical / Optimal |
Table 1: Predicted effect of mobile phase pH on the chromatographic behavior of this compound.
The results will demonstrate that lowering the pH significantly improves peak symmetry by suppressing the ionization of the carboxylic acid, thereby minimizing secondary silanol interactions[7][9][10].
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
-
Vidyadharani, S. K. R., & Sreenivasulu, R. (2016). RP-HPLC method for the determination of cabazitaxel in bulk and injection dosage form. Journal of Chemical and Pharmaceutical Research, 8(8), 587-592. Available from: [Link]
-
Semantic Scholar. (2016). RP-HPLC method for the determination of cabazitaxel in bulk and injection dosage form. Available from: [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). RP-HPLC method for the determination of cabazitaxel in bulk and injection dosage form. Available from: [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIE). (2022). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF CABAZITAXEL IN PHARMACEUTICAL DOSAGE FORMS. Available from: [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE – HPLC. Available from: [Link]
-
J-Stage. (n.d.). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Available from: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Available from: [Link]
-
Bentham Science Publishers. (2021). Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana® Concentrate-solvent Leftover Samples. Available from: [Link]
-
uHPLCs Class - YouTube. (2025). Unveiling the Secrets of Silica in HPLC Columns. Available from: [Link]
-
GERSTEL. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Available from: [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available from: [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Available from: [Link]
-
Journal of Chromatographic Science. (n.d.). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death. Available from: [Link]
-
Protheragen. (n.d.). This compound. Available from: [Link]
-
ResearchGate. (n.d.). Rate-pH profiles for the degradation of cabazitaxel in buffers at 60 ?C and 80 ?C (n = 3). Available from: [Link]
-
Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound. Available from: [Link]
-
PubMed Central (PMC). (n.d.). Preclinical profile of cabazitaxel. Available from: [Link]
-
Pharmaffiliates. (n.d.). Cabazitaxel-impurities. Available from: [Link]
-
PubMed. (n.d.). Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death. Available from: [Link]
Sources
- 1. This compound - Protheragen [protheragen.ai]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. hplc.eu [hplc.eu]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biotage.com [biotage.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. acdlabs.com [acdlabs.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Cabazitaxel Impurity 15
Welcome to the technical support center dedicated to addressing the challenges associated with the liquid chromatography-mass spectrometry (LC-MS) analysis of "Cabazitaxel Impurity 15." This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data. In the complex landscape of bioanalysis, particularly with high-potency molecules like Cabazitaxel and its related substances, matrix effects can be a significant impediment to achieving robust and reproducible results. This resource synthesizes technical expertise with practical, field-proven insights to help you navigate these challenges effectively.
Understanding the Challenge: Matrix Effects and this compound
Cabazitaxel, a potent taxane derivative, is a critical component in oncology therapeutics.[1][2][3] The analysis of its impurities, such as Impurity 15, is paramount for ensuring the safety and efficacy of the final drug product. "this compound," identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid with a molecular formula of C22H25NO6 and a molecular weight of 399.44, presents unique analytical challenges.[4]
When analyzing this impurity in biological matrices (e.g., plasma, serum, tissue homogenates) using LC-MS, endogenous components of the matrix can interfere with the ionization of the target analyte.[5][6][7][8] This phenomenon, known as the matrix effect , can lead to ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[7][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines on the validation of bioanalytical methods, with a strong emphasis on the assessment and mitigation of matrix effects.[10][11][12][13][14]
This guide provides a structured approach to identifying, troubleshooting, and mitigating matrix effects in the LC-MS analysis of this compound.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments, providing probable causes and actionable solutions.
Question 1: I am observing significant ion suppression for this compound, leading to poor sensitivity and inconsistent results. What are the likely causes and how can I address this?
Probable Causes:
-
Co-elution of Phospholipids: Biological matrices like plasma are rich in phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI). They can co-elute with the analyte and compete for ionization, reducing the analyte's signal.
-
Insufficient Sample Cleanup: The chosen sample preparation method (e.g., simple protein precipitation) may not be effective enough to remove all interfering matrix components.[5]
-
Suboptimal Chromatographic Separation: If the chromatographic method does not adequately separate this compound from other matrix components, co-elution and subsequent ion suppression are likely.[15]
Solutions:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for removing a wide range of interfering compounds.[5] A well-chosen SPE sorbent and elution protocol can significantly reduce matrix effects. For a non-polar compound like this compound, a reverse-phase (C18 or polymer-based) SPE cartridge would be a good starting point.
-
Liquid-Liquid Extraction (LLE): LLE can be highly effective in separating the analyte from polar matrix components.[5] Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to optimize extraction efficiency and minimize the co-extraction of interfering substances.[5]
-
Phospholipid Depletion Plates: Specialized sample preparation products are available that selectively remove phospholipids from the sample matrix, which can dramatically reduce ion suppression.
-
-
Enhance Chromatographic Selectivity:
-
Gradient Optimization: Adjust the gradient slope and mobile phase composition to improve the separation between this compound and co-eluting matrix components.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter selectivity and achieve better resolution.
-
Divert Valve: Utilize a divert valve to direct the early-eluting, highly polar, and often "dirty" part of the sample to waste, preventing it from entering the mass spectrometer and contaminating the ion source.[16]
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the gold standard for compensating for matrix effects.[5] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
-
Question 2: My calibration curve for this compound is non-linear, and the accuracy and precision at the lower limit of quantification (LLOQ) are poor. Could this be due to matrix effects?
Probable Causes:
-
Concentration-Dependent Matrix Effects: The extent of ion suppression or enhancement can sometimes vary with the analyte concentration, leading to a non-linear response.
-
Inadequate Internal Standard Correction: If you are not using an appropriate internal standard, or if the internal standard itself is affected differently by the matrix than the analyte, it can lead to poor quantification, especially at low concentrations.
-
Carryover: Residual analyte from a high concentration sample adsorbing to parts of the LC system and eluting in subsequent injections can impact the accuracy of low-level samples.
Solutions:
-
Matrix-Matched Calibrants and Quality Controls (QCs):
-
Prepare your calibration standards and QCs in the same biological matrix as your unknown samples. This ensures that the standards and samples experience similar matrix effects, improving the accuracy of the calibration curve.
-
-
Thorough Method Validation:
-
Investigate and Mitigate Carryover:
-
Optimize the wash solvent and injection needle cleaning procedure.
-
Inject blank samples after high-concentration standards or samples to assess and control for carryover.
-
Question 3: I am observing significant variability in my results when analyzing samples from different patient cohorts. How can I ensure the robustness of my method against inter-individual matrix variability?
Probable Causes:
-
Inter-individual Matrix Differences: The composition of biological matrices can vary significantly between individuals due to factors like diet, disease state, and co-administered medications.[8] This can lead to different degrees of matrix effects in different samples.
Solutions:
-
Assess Matrix Effects from Multiple Sources:
-
During method validation, it is crucial to evaluate the matrix effect using at least six different lots of the biological matrix, as recommended by the FDA.[14] This will help you understand the potential for variability and ensure your method is robust.
-
-
Robust Sample Preparation:
-
Develop a sample preparation method that is effective across a range of potential matrix compositions. Techniques like SPE and LLE are generally more robust in this regard than simple protein precipitation.[5]
-
-
Post-Column Infusion Experiment:
-
This experiment can help to identify regions in the chromatogram where significant ion suppression or enhancement occurs. A continuous infusion of the analyte solution into the MS source post-column while injecting a blank, extracted matrix sample will reveal any dips or rises in the analyte signal, indicating the elution of interfering components.[16] This information can then be used to adjust the chromatography to move the analyte peak away from these regions of interference.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and addressing matrix effects.
Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize matrix effects for taxane impurities like this compound?
While the "best" technique can be analyte and matrix-dependent, Solid-Phase Extraction (SPE) is often considered one of the most effective methods for achieving a clean extract and minimizing matrix effects.[5] It offers a high degree of selectivity and can be tailored to the specific properties of the analyte.
Q2: How do I quantitatively assess the matrix effect according to regulatory guidelines?
The most widely accepted method is the post-extraction spike experiment.[8] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to regulatory expectations, the precision of the matrix factor across different lots of matrix should be within 15%.
Q3: Can changing the ionization source (e.g., from ESI to APCI) help reduce matrix effects?
Yes, in some cases. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI), particularly for less polar compounds.[7] If you are experiencing severe and persistent matrix effects with ESI, exploring APCI as an alternative ionization technique is a valid strategy.
Q4: Are there any software tools that can help in predicting or identifying matrix effects?
While direct prediction is challenging, some advanced data processing software can help in identifying potential matrix effects. For instance, software that can align chromatograms from multiple samples and highlight areas of significant signal variability can point towards regions where matrix effects may be occurring. However, experimental verification through techniques like post-column infusion and post-extraction spike experiments remains essential.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Preparation of Matrix-Matched Calibrants
-
Blank Matrix Pool: Obtain a pooled lot of the blank biological matrix (e.g., human plasma).
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of working standard solutions.
-
Spiking: Spike a small, fixed volume of each working standard solution into an aliquot of the blank matrix to create the calibration standards. The volume of the spiking solution should typically be less than 5% of the matrix volume to avoid altering the matrix composition significantly.
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations in the same manner using a separate stock solution.
Data Presentation
| Sample Preparation Technique | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 35% (Suppression) | 95% | 62% |
| Liquid-Liquid Extraction (MTBE) | 12% (Suppression) | 85% | 75% |
| Solid-Phase Extraction (C18) | < 5% | 92% | 88% |
Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound in Human Plasma. Data is illustrative and will vary based on the specific method conditions.
Visualizing the Method Validation Workflow
The following diagram outlines the key stages in validating a bioanalytical method, emphasizing the assessment of matrix effects.
Caption: Key components of a comprehensive bioanalytical method validation.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (NIH). Available at: [Link]
-
Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labsci @ Pittcon. Available at: [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]
-
Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Bioanalytical method validation emea. Slideshare. Available at: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
This compound. Protheragen. Available at: [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: A practical solution for non-specific binding. RePub, Erasmus University Repository. Available at: [Link]
-
Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Cabazitaxel. PubChem. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). Available at: [Link]
-
Cabazitaxel Impurity A. SynZeal. Available at: [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). Available at: [Link]
-
Cabazitaxel Impurities and Related Compound. Veeprho. Available at: [Link]
-
Cabazitaxel-impurities. Pharmaffiliates. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioanalytical method validation emea | PPTX [slideshare.net]
- 18. pharmacompass.com [pharmacompass.com]
"Cabazitaxel Impurity 15" stability under different analytical conditions
Welcome to the Technical Support Center for Cabazitaxel Impurity 15. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this specific impurity. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Introduction to Cabazitaxel and Its Impurities
Cabazitaxel is a potent, second-generation taxane used in the treatment of advanced prostate cancer.[1] Like other taxanes, its complex structure lends itself to the formation of various impurities during synthesis and storage, or as degradation products.[2] Understanding the stability profile of these impurities is critical for quality control, formulation development, and ensuring the safety and efficacy of the final drug product.
This guide focuses specifically on This compound , providing insights into its stability under various analytical conditions and offering solutions to common challenges encountered during its analysis.
Part 1: Frequently Asked Questions (FAQs) about this compound Stability
This section addresses common questions regarding the stability of this compound.
Q1: What is this compound and why is its stability a concern?
A1: this compound is identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid.[3] Its stability is a concern because, as a potential impurity in the Cabazitaxel drug substance or product, its levels must be monitored and controlled to meet regulatory requirements.[4] Changes in its concentration during analytical procedures can lead to inaccurate quantification and out-of-specification results.
Q2: Under what conditions is this compound likely to degrade?
A2: While specific degradation studies on Impurity 15 are not extensively published, based on the known instability of the parent compound, Cabazitaxel, and other taxanes, degradation is most likely to occur under the following conditions:
-
Acidic and Basic Conditions: Cabazitaxel itself shows significant degradation under both acidic and alkaline conditions.[5][6][7] The ester and carbamate functionalities present in many taxane-related impurities are susceptible to hydrolysis.
-
Oxidative Stress: Exposure to oxidizing agents can lead to the formation of various degradation products.[2][6]
-
Thermal Stress: Elevated temperatures can accelerate degradation reactions.[5][6]
-
Photolytic Stress: Exposure to UV light can also induce degradation.[5][7]
Q3: How can I minimize the degradation of this compound during sample preparation and analysis?
A3: To minimize degradation, consider the following precautions:
-
Control pH: Use buffers to maintain a neutral or slightly acidic pH (around 4-6), as taxanes are generally more stable in this range.[8]
-
Use Freshly Prepared Solutions: Prepare samples and standards immediately before analysis.
-
Control Temperature: Store stock solutions and samples at refrigerated temperatures (2-8 °C) and protect from light. Use a temperature-controlled autosampler set to a low temperature.
-
Use Amber Vials: Protect solutions from light by using amber glassware or light-blocking vials.
-
Degas Solvents: Remove dissolved oxygen from mobile phases to reduce the risk of oxidative degradation.
Q4: What are the common analytical challenges when working with this compound?
A4: Researchers may encounter the following challenges:
-
Co-elution: The impurity peak may co-elute with other impurities or the main Cabazitaxel peak, especially in non-optimized chromatographic methods.
-
Peak Tailing or Broadening: This can be due to secondary interactions with the stationary phase or issues with the mobile phase composition.
-
Inconsistent Peak Areas: This often points to instability of the analyte in the sample solution or within the analytical system.
Part 2: Troubleshooting Guide for Analytical Issues
This section provides a structured approach to troubleshooting common problems encountered during the analysis of this compound.
Issue 1: Inconsistent or Decreasing Peak Area for Impurity 15
| Possible Cause | Troubleshooting Steps |
| Analyte Instability in Solution | 1. Verify Sample/Standard Age: Analyze freshly prepared solutions and compare the results with older ones. 2. Assess Diluent Effects: Prepare the impurity in different diluents (e.g., acetonitrile, methanol, water/organic mixtures) to identify a more stable medium. 3. Control Temperature: Ensure the autosampler is properly cooled. |
| Adsorption to Vials or Tubing | 1. Test Different Vials: Use polypropylene or silanized glass vials to minimize adsorption. 2. System Passivation: Flush the HPLC/UPLC system with a high concentration of the analyte to saturate active sites. |
| In-source Degradation (LC-MS) | 1. Optimize Source Parameters: Reduce the source temperature and capillary voltage to minimize in-source fragmentation or degradation. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups on the stationary phase.[9] 2. Use a Different Column: Employ a column with end-capping or a different stationary phase chemistry (e.g., a hybrid silica column). |
| Column Overload | 1. Reduce Injection Volume/Concentration: Dilute the sample and re-inject to see if the peak shape improves. |
| Extra-column Volume | 1. Check Tubing and Connections: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible. |
Issue 3: Co-elution with Other Peaks
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | 1. Optimize Gradient Profile: Adjust the gradient slope to better separate closely eluting peaks. A shallower gradient can improve resolution.[10] 2. Change Mobile Phase Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity. 3. Modify Mobile Phase Additives: Experiment with different mobile phase additives (e.g., different acids or buffers).[11] 4. Select a Different Column: A column with a different stationary phase or a longer column with smaller particles can provide better resolution. |
Part 3: Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 30 minutes. Cool, neutralize with 1N NaOH, and dilute with mobile phase.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.01N NaOH. Heat at 80°C for 30 minutes. Cool, neutralize with 0.01N HCl, and dilute with mobile phase.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours). Dilute with mobile phase.[6]
-
Thermal Degradation: Heat the stock solution at 80°C for 30 minutes. Cool and dilute with mobile phase.[6]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a specified duration. Dilute with mobile phase.
3. Analysis:
-
Analyze the stressed samples by a suitable stability-indicating HPLC or UPLC method.
-
Compare the chromatograms of the stressed samples with that of an untreated control to identify degradation products and calculate the percentage degradation of Impurity 15.
Protocol 2: Solution Stability Study
This protocol assesses the stability of this compound in a specific solvent over time.
1. Sample Preparation:
-
Prepare solutions of Impurity 15 in the desired diluent at a known concentration.
-
Prepare multiple sets of samples for analysis at different time points.
2. Storage Conditions:
-
Store the prepared solutions under various conditions:
-
Refrigerated (2-8 °C), protected from light.
-
Room temperature (~25 °C), protected from light.
-
Room temperature (~25 °C), exposed to light.
-
3. Time Points for Analysis:
-
Analyze the solutions at initial (T=0), and then at regular intervals (e.g., 2, 4, 8, 12, 24, and 48 hours).
4. Analysis:
-
At each time point, inject the samples and quantify the peak area of Impurity 15.
-
Calculate the percentage of the impurity remaining relative to the initial time point. A significant decrease in the peak area indicates instability.
Part 4: Data Presentation and Visualization
Table 1: Example Data from a Forced Degradation Study of Cabazitaxel
This table summarizes typical degradation behavior of the parent drug, which can provide insights into the potential stability of its impurities.
| Stress Condition | % Degradation of Cabazitaxel |
| Acidic (1N HCl, 80°C, 30 min) | 19.48%[7] |
| Alkaline (0.01N NaOH, 80°C, 30 min) | 16.75%[5] |
| Oxidative (30% H₂O₂, RT) | 7.99%[5] |
| Thermal (80°C, 30 min) | 1.13%[5] |
| Photolytic (UV light) | 3.02%[7] |
Note: This data is for Cabazitaxel and serves as a reference. The stability of Impurity 15 may differ.
Diagrams
Caption: Troubleshooting workflow for inconsistent peak area.
Caption: General degradation pathways for taxanes like Cabazitaxel.
References
-
Annapurna, M., et al. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology. [Link]
-
Nakamura, Y., et al. (2020). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Chemical and Pharmaceutical Bulletin. [Link]
-
Annapurna, M., et al. (2014). Forced degradation studies of Cabazitaxel. Indo American Journal of Pharmaceutical Research. [Link]
-
Zhang, Q., et al. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Semantic Scholar. [Link]
-
Annapurna, M., et al. (2018). Analytical Stress Degradation Studies of Cabazitaxel (A Semi synthetic Natural Taxoid) using Liquid Chromatography. ResearchGate. [Link]
-
Reddy, B., et al. (2024). RP-HPLC method for cabazitaxel assay and related substances. World Journal of Pharmaceutical Research. [Link]
-
Annapurna, M., et al. (2014). stability-indicating rp-hplc method for the determination of cabazitaxel. Indo American Journal of Pharmaceutical Research. [Link]
-
Reddy, G. S., et al. (2017). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry. [Link]
-
Kumar, A., et al. (2018). ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM. ResearchGate. [Link]
-
Annapurna, M., et al. (2018). Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology. [Link]
-
Zhang, Y., et al. (2017). Rate-pH profiles for the degradation of cabazitaxel in buffers at 60 °C and 80 °C. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wang, P., et al. (2018). Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death. Oncology Letters. [Link]
-
Veeprho. (n.d.). Cabazitaxel Impurities and Related Compound. Veeprho. [Link]
-
Protheragen. (n.d.). This compound. Protheragen. [Link]
Sources
- 1. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 2. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 3. This compound - Protheragen [protheragen.ai]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
Technical Support Center: Column Selection for Optimal Resolution of Cabazitaxel Impurities
As a Senior Application Scientist, this guide provides in-depth technical support for the chromatographic analysis of Cabazitaxel and its impurities. We will explore the critical aspects of column selection and method development to help you achieve robust and optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving Cabazitaxel and its process-related impurities?
Cabazitaxel, a complex semi-synthetic taxane, presents several analytical challenges due to the structural similarity of its impurities. The main difficulties include:
-
Stereoisomers: The presence of diastereomers and epimers which are often difficult to separate.
-
Degradation Products: Formation of degradation products through hydrolysis, oxidation, or photolysis, which may have very similar retention times to the parent drug.
-
Structurally Similar Impurities: Process-related impurities often differ only by a single functional group, leading to co-elution with the main peak or other impurities.
Q2: What is the recommended starting point for column selection when developing a new method for Cabazitaxel impurity analysis?
For initial method development, a C18 (octadecylsilyl) column is the most common and recommended starting point. These columns offer a good balance of hydrophobicity and are effective for separating a wide range of non-polar to moderately polar compounds, which is characteristic of Cabazitaxel and its impurities. A standard dimension such as 4.6 mm x 250 mm with a 5 µm particle size is a robust choice for initial screening.
Q3: Are there alternative column chemistries that can provide better selectivity for critical impurity pairs?
Yes, when a standard C18 column fails to resolve critical pairs, exploring alternative stationary phases is a logical next step. Phenyl-hexyl or biphenyl phases can offer alternative selectivity through π-π interactions with the aromatic rings in Cabazitaxel and its impurities. For highly polar impurities, an embedded polar group (PEG) or an aqueous C18 column can provide enhanced retention and resolution.
Troubleshooting Guide: Common Chromatographic Issues
This section addresses specific problems you may encounter during the analysis of Cabazitaxel impurities and provides a systematic approach to troubleshooting.
Problem 1: Poor Resolution Between Cabazitaxel and a Known Impurity
Symptoms:
-
Co-eluting peaks.
-
Peak shoulders on the main Cabazitaxel peak.
-
Resolution value (Rs) less than 1.5.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor peak resolution.
Detailed Steps:
-
Mobile Phase Optimization:
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity. Methanol is a hydrogen bond donor and can interact differently with the analytes compared to acetonitrile.
-
-
Column Chemistry Variation:
-
If mobile phase optimization is insufficient, a change in stationary phase is warranted. The choice of a new column should be based on providing a different separation mechanism.
-
| Column Chemistry | Separation Principle | Ideal for... |
| C18 (ODS) | Hydrophobic interactions | General purpose, initial screening. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Aromatic compounds, offering alternative selectivity to C18. |
| Biphenyl | Hydrophobic & enhanced π-π interactions | Structurally rigid molecules with multiple aromatic rings. |
| Embedded Polar Group (PEG) | Hydrophobic & hydrogen bonding | Improving peak shape for basic compounds and retaining polar impurities. |
-
Temperature and Flow Rate:
-
Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, though it may also reduce retention times.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times.
-
Problem 2: Peak Tailing of the Cabazitaxel Peak
Symptoms:
-
Asymmetrical peak shape with a tailing factor > 1.2.
Potential Causes and Solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica backbone can interact with basic functional groups on the analytes.
-
Solution: Use a low-ionic-strength acidic modifier in the mobile phase, such as 0.1% formic acid or phosphoric acid, to suppress silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the sample concentration.
-
-
Column Contamination: Buildup of strongly retained compounds on the column.
-
Solution: Implement a robust column washing procedure.
-
Experimental Protocol: Column Screening for Cabazitaxel Impurities
This protocol outlines a systematic approach to screen multiple column chemistries to identify the optimal stationary phase for your specific sample.
Objective: To select a column that provides the best resolution for all known Cabazitaxel impurities.
Materials:
-
HPLC or UHPLC system with a column switching valve (optional, but recommended).
-
Columns: C18, Phenyl-Hexyl, Biphenyl, and Embedded Polar Group.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Cabazitaxel standard spiked with known impurities.
Procedure:
-
Initial Gradient Method:
-
Establish a generic gradient, for example, 5% to 95% B over 30 minutes.
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
-
Column Equilibration:
-
Before the first injection on each column, equilibrate with the initial mobile phase composition for at least 10 column volumes.
-
-
Screening Injections:
-
Inject the spiked Cabazitaxel sample onto each column using the same gradient method.
-
-
Data Analysis:
-
Compare the chromatograms from each column.
-
Focus on the resolution of the most critical impurity pairs.
-
Evaluate peak shape and retention times.
-
Data Summary Table:
| Column | Critical Pair Resolution (Rs) | Peak Tailing Factor (Cabazitaxel) | Observations |
| C18 | 1.3 | 1.4 | Co-elution of Impurity A and B. |
| Phenyl-Hexyl | 1.8 | 1.1 | Good separation of A and B, slight tailing. |
| Biphenyl | 2.1 | 1.0 | Baseline resolution of all impurities, excellent peak shape. |
| Embedded Polar | 1.6 | 1.2 | Improved retention of early eluting polar impurities. |
Logical Relationship for Column Selection:
Caption: Logical workflow for HPLC column selection.
References
-
S. Ahuja, Impurity and Degradant Profiling, Separation Science and Technology, vol. 10, pp. 29-61, 2011. [Link]
Technical Support Center: Method Robustness for Cabazaxel Impurity 15 Quantification
Welcome to the technical support guide for ensuring the robustness of your analytical method for the quantification of Cabazitaxel Impurity 15. This center is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and validating reliable analytical methods. Here, we will move beyond mere procedural steps to explain the scientific rationale behind robustness testing, helping you to build truly resilient methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is a robust analytical method for its quantification so critical?
This compound, chemically known as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid, is a process-related impurity in the synthesis of Cabazitaxel, a potent antineoplastic agent.[1][2] Cabazitaxel is a semi-synthetic taxane derivative used in the treatment of advanced prostate cancer.[2][3][4][5] Controlling impurities in active pharmaceutical ingredients (APIs) is a stringent regulatory requirement, as they can impact both the safety and efficacy of the final drug product.[6]
A robust analytical method ensures that the quantification of Impurity 15 is reliable and consistent, even when subjected to the minor, unavoidable variations that occur during routine laboratory work.[7][8] Failure to establish robustness can lead to out-of-specification (OOS) results, regulatory scrutiny, and delays in drug development and release.[9] The International Council for Harmonisation (ICH) guideline Q2(R1) explicitly states that the evaluation of robustness should be considered during the development phase of an analytical procedure to demonstrate its reliability.[10][11]
Q2: What is the core principle of method robustness testing?
Robustness testing is a systematic evaluation of an analytical method's capacity to remain unaffected by small, deliberate variations in its parameters.[7][8][11] The goal is not to see if the method can fail, but rather to define the operational boundaries within which it remains reliable. This proactive approach helps in identifying which method parameters are most critical and require stricter control. Unlike intermediate precision, which examines random variations (different analysts, days, instruments), robustness testing involves intentional and controlled changes to the method's internal parameters.[8][12]
The diagram below illustrates the overall workflow for conducting a robustness study.
Caption: Workflow for a typical HPLC method robustness study.
Troubleshooting Guide: Designing and Executing a Robustness Study
Q3: How do I select the right parameters and their variation ranges for an HPLC method robustness study?
The selection of parameters should be based on your understanding of the method's chemistry and potential sources of variability. For a typical reversed-phase HPLC method for this compound, the following parameters are critical. The ranges suggested are typical starting points and should be adapted based on your specific method.
| Parameter | Nominal Value (Example) | Suggested Variation | Scientific Rationale |
| Mobile Phase pH | 3.0 | ± 0.2 units | The impurity contains a carboxylic acid group, making its retention and peak shape highly sensitive to pH.[1] Small pH shifts can alter its ionization state, impacting retention time and peak symmetry. |
| Column Temperature | 35 °C | ± 5 °C | Temperature affects mobile phase viscosity and the kinetics of solute partitioning, which can alter retention times and selectivity between the impurity and the main Cabazitaxel peak. |
| Flow Rate | 1.0 mL/min | ± 10% (0.9 - 1.1 mL/min) | Variations in flow rate directly impact retention times and can affect peak resolution and height. This tests the pump's performance and the method's resilience to minor fluctuations.[13] |
| Mobile Phase Composition (% Organic) | 40% Acetonitrile | ± 2% absolute (38% - 42%) | The percentage of the organic modifier is a primary driver of retention in reversed-phase HPLC. Small preparation errors can significantly shift retention and resolution.[14] |
| Wavelength | 230 nm | ± 2 nm | This tests the detector's stability and ensures that minor drifts in the lamp's output do not significantly affect quantification. |
| Column Lot | Lot A | Test on at least two other lots | Different packing material lots can have slight variations in surface chemistry, which may affect selectivity and retention. This is a crucial test for method transferability.[12] |
Q4: Can you provide a step-by-step protocol for a robustness experiment?
Certainly. This protocol assumes a "one-factor-at-a-time" (OFAT) approach for clarity.
Objective: To assess the robustness of the HPLC method for quantifying this compound.
Materials:
-
Cabazitaxel API spiked with Impurity 15 at the specification level (e.g., 0.15%).
-
Impurity 15 reference standard.
-
HPLC grade solvents and reagents.
-
Validated HPLC system with a suitable C18 column.
Experimental Protocol:
-
System Preparation:
-
Prepare the mobile phase at the nominal (control) conditions (e.g., pH 3.0, 40% Acetonitrile).
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
-
System Suitability Test (SST) - Nominal Conditions:
-
Inject the spiked sample solution six times.
-
Verify that all SST criteria are met (e.g., Resolution > 2.0 between Impurity 15 and Cabazitaxel, Tailing Factor for Impurity 15 < 1.5, %RSD of peak area < 5.0%). These criteria are essential to ensure the system is performing correctly before testing begins.[13][15]
-
-
Execution of Varied Conditions:
-
Condition 1: Low pH (2.8)
-
Prepare mobile phase with pH adjusted to 2.8.
-
Equilibrate the system with the new mobile phase.
-
Inject the spiked sample in triplicate.
-
-
Condition 2: High pH (3.2)
-
Repeat the process with the mobile phase at pH 3.2.
-
-
Continue this process for all other parameters listed in the table above , changing only one parameter from the nominal condition for each set of injections.
-
-
Data Analysis:
-
For each condition, calculate the key chromatographic parameters: Resolution, Tailing Factor, Retention Time, and the quantified amount of Impurity 15 (% Area).
-
Compare the results from the varied conditions against the results from the nominal condition.
-
Acceptance Criteria:
-
The System Suitability Test must pass under all tested conditions.
-
The % Area of Impurity 15 should not differ from the nominal condition by more than a pre-defined amount (e.g., ±15%).
-
Resolution between the critical pair (Impurity 15 and any adjacent peak) must remain above 2.0.[16]
Q5: My method failed the robustness test. What are the common causes and how do I troubleshoot them?
A robustness failure is not a setback but an opportunity to strengthen your method. Here’s a guide to troubleshooting common failures.
| Failure Observation | Potential Cause(s) | Troubleshooting Action(s) |
| Resolution drops below 2.0 at high column temperature. | The elution order of the impurity and another peak may be temperature-sensitive. The method lacks sufficient selectivity. | * Investigate: Run the method at a wider temperature range (e.g., 25°C to 45°C) to understand the trend. * Remedy: Optimize the mobile phase. A small change in the organic modifier (e.g., switching from acetonitrile to methanol) or a slight adjustment in pH might improve selectivity. |
| Peak tailing for Impurity 15 increases significantly at higher pH (e.g., 3.2). | The carboxylic acid group on the impurity is becoming deprotonated, leading to secondary interactions with residual silanols on the column packing. | * Investigate: Confirm the pKa of Impurity 15. The mobile phase pH might be too close to the pKa. * Remedy: Lower the nominal mobile phase pH to ensure the impurity remains fully protonated (e.g., set nominal pH to 2.5). Alternatively, use a column with better end-capping. |
| Retention time shifts dramatically with a ±2% change in organic content. | The method is highly sensitive to mobile phase composition. This is common for compounds with a high molecular weight like taxanes. | * Investigate: Check the gradient profile if applicable. A shallow gradient is more susceptible to small changes. * Remedy: If using a gradient, make the initial part of the gradient steeper. For isocratic methods, consider adding a small amount of a third solvent (e.g., 1-2% THF) to modulate retention and reduce sensitivity. |
| Results vary significantly between different column lots. | The separation is dependent on secondary interactions that differ between batches of stationary phase. The method is not "rugged."[12] | * Investigate: Analyze the column manufacturer's certificate of analysis for each lot to identify differences. * Remedy: This often indicates a fundamental weakness. Re-evaluate the column chemistry. A different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) might provide a more robust separation mechanism. |
The following diagram illustrates the logical process for troubleshooting robustness failures.
Caption: Troubleshooting logic for robustness study failures.
By systematically applying these principles and troubleshooting steps, you can develop a highly robust analytical method for this compound, ensuring data integrity and regulatory compliance throughout the drug development lifecycle.
References
-
J-Stage. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. [Link]
-
Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
-
Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. [Link]
-
Pharmaceutical Technology. Robustness in Analytical Methods Outlined. [Link]
-
Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
LCGC International. Robustness Tests. [Link]
-
SlideShare. Q2R1.pptx. [Link]
-
National Institutes of Health (NIH). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]
-
National Institutes of Health (NIH). Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death. [Link]
-
Waters Corporation. Top 10 HPLC Method Development Fails. [Link]
-
Technology Networks. Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices. [Link]
-
Protheragen. This compound. [Link]
-
International Journal of Novel Research and Development (IJNRD). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Rate-pH profiles for the degradation of cabazitaxel in buffers at 60 ?C and 80 ?C (n = 3). [Link]
-
LCGC International. Method Validation and Robustness. [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharmaffiliates. Cabazitaxel-impurities. [Link]
-
National Institutes of Health (NIH). Preclinical profile of cabazitaxel. [Link]
-
Veeprho. Cabazitaxel Impurities and Related Compound. [Link]
-
National Institutes of Health (NIH). Cabazitaxel. [Link]
-
PubMed. Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death. [Link]
Sources
- 1. This compound - Protheragen [protheragen.ai]
- 2. veeprho.com [veeprho.com]
- 3. Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical profile of cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cabazitaxel-induced autophagy via the PI3K/Akt/mTOR pathway contributes to A549 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. lcms.cz [lcms.cz]
- 13. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. Ensuring Specificity & Robustness in Method Validation: Pharma Best Practices – Pharma Validation [pharmavalidation.in]
Validation & Comparative
A Comparative Spectroscopic Analysis of Cabazitaxel and Its Process-Related Impurity 15
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Cabazitaxel, a second-generation taxane, is a potent chemotherapeutic agent approved for the treatment of metastatic castration-resistant prostate cancer.[1] It is a semi-synthetic derivative of a natural taxoid and functions as a microtubule inhibitor, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] The complex multi-step synthesis and inherent chemical nature of Cabazitaxel can lead to the formation of various process-related impurities. Regulatory bodies worldwide mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.
This guide provides an in-depth comparative analysis of Cabazitaxel and a known process-related impurity, "Impurity 15," utilizing a suite of spectroscopic techniques. As a Senior Application Scientist, the objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structural nuances between the active pharmaceutical ingredient (API) and this specific impurity, and to provide robust analytical methodologies for their differentiation and quantification.
Chemical Structures and Physicochemical Properties
A foundational understanding of the chemical structures of Cabazitaxel and Impurity 15 is paramount to interpreting their spectroscopic data.
Cabazitaxel is a complex tetracyclic diterpenoid with the chemical name (2α,5β,7β,10β,13α)-4-acetoxy-13-({(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl}oxy)-1-hydroxy-7,10-dimethoxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate.[3]
Impurity 15 has been identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. This compound is a potential synthetic precursor or a side-product in the manufacturing process of Cabazitaxel.
| Property | Cabazitaxel | Impurity 15 |
| Molecular Formula | C45H57NO14 | C22H25NO6 |
| Molecular Weight | 835.93 g/mol [4] | 399.44 g/mol |
| CAS Number | 183133-96-2 | 859498-34-3 |
| Chemical Structure | A complex taxane core with multiple chiral centers and functional groups. | An oxazolidine carboxylic acid derivative with a simpler structure. |
Spectroscopic Characterization: A Comparative Approach
The following sections detail the application of various spectroscopic techniques for the individual characterization and comparative analysis of Cabazitaxel and Impurity 15. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. Both ¹H and ¹³C NMR are essential for unambiguously distinguishing Cabazitaxel from Impurity 15.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample (Cabazitaxel or Impurity 15) and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution to obtain a clear solution.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution, which is crucial for complex molecules like Cabazitaxel.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
The significant structural differences between Cabazitaxel and Impurity 15 will manifest in distinctly different NMR spectra.
-
¹H NMR:
-
Cabazitaxel: The spectrum will be highly complex, with numerous overlapping signals in the aliphatic and aromatic regions, characteristic of the taxane ring system and its various substituents. Key signals would include those from the methoxy groups, the tert-butyl group, and the protons on the taxane core. A ¹H NMR spectrum of a Cabazitaxel-prodrug conjugate provides an indication of the complexity of the parent molecule's spectrum.[5]
-
Impurity 15: The spectrum will be simpler. Expect to see characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, the methoxyphenyl group, the phenyl group, and the protons on the oxazolidine ring. The carboxylic acid proton may be a broad singlet, depending on the solvent and concentration.
-
-
¹³C NMR:
-
Cabazitaxel: The spectrum will show a large number of signals corresponding to the 45 carbon atoms. The carbonyl carbons of the ester and amide groups will appear at the downfield end of the spectrum. The numerous aliphatic carbons of the taxane core will give rise to a complex pattern in the upfield region.
-
Impurity 15: The spectrum will be significantly less complex, with 22 distinct carbon signals. Key resonances will include the carbonyl carbon of the carboxylic acid and the carbamate, the carbons of the aromatic rings, and the carbons of the oxazolidine ring and the Boc group.
-
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for NMR analysis of Cabazitaxel and Impurity 15.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. LC-MS is the preferred technique for analyzing pharmaceutical compounds and their impurities.
-
Chromatographic Separation (LC):
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation between Cabazitaxel and its impurities.
-
Detection: A UV detector can be used in series with the mass spectrometer.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) is commonly used for molecules like Cabazitaxel and is typically operated in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is ideal for accurate mass measurements. A triple quadrupole mass spectrometer is well-suited for targeted quantification.
-
MS Scan: Acquire full scan mass spectra to determine the molecular ions ([M+H]⁺, [M+Na]⁺, etc.).
-
MS/MS Scan: Perform fragmentation of the precursor ions to obtain characteristic product ion spectra.
-
-
Cabazitaxel:
-
Molecular Ion: In positive ESI mode, Cabazitaxel (MW = 835.93) will primarily show a protonated molecule at m/z 836.4.
-
Fragmentation: The MS/MS spectrum will be complex due to the multiple labile bonds. Common fragmentation pathways for taxanes involve the cleavage of the ester side chain, as well as losses of water, acetic acid, and other small molecules from the taxane core.
-
-
Impurity 15:
-
Molecular Ion: Impurity 15 (MW = 399.44) will show a protonated molecule at m/z 400.2 in positive ESI mode.
-
Fragmentation: The fragmentation pattern will be significantly different from Cabazitaxel. Expect to see the loss of the Boc group (100 Da), loss of CO₂ from the carboxylic acid, and cleavages within the oxazolidine ring.
-
Logical Flow for LC-MS Based Impurity Identification
Caption: LC-MS workflow for impurity identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
-
Data Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Number of Scans: 32-64 scans are usually sufficient.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
-
Cabazitaxel: The FTIR spectrum will be characterized by:
-
Broad O-H stretching vibrations (~3400 cm⁻¹).
-
N-H stretching of the amide (~3300 cm⁻¹).
-
C-H stretching of aliphatic and aromatic groups (~3100-2850 cm⁻¹).
-
Multiple C=O stretching bands from the esters, amide, and ketone functionalities (~1750-1650 cm⁻¹).
-
C-O stretching bands in the fingerprint region (~1250-1000 cm⁻¹).
-
-
Impurity 15: The spectrum will show:
-
A very broad O-H stretching band from the carboxylic acid (~3300-2500 cm⁻¹).
-
C-H stretching bands.
-
C=O stretching from the carboxylic acid and the carbamate (~1750-1680 cm⁻¹).
-
C-O stretching bands.
-
The most telling difference will be the presence of the broad carboxylic acid O-H stretch in Impurity 15, which will be absent in Cabazitaxel, and the more complex carbonyl region in the spectrum of Cabazitaxel.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
-
Sample Preparation: Prepare dilute solutions of Cabazitaxel and Impurity 15 in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: Typically 200-400 nm.
-
Blank: Use the same solvent as used for the sample preparation.
-
-
Cabazitaxel: The UV spectrum is expected to show absorption maxima corresponding to the benzoyl and phenyl groups. The wavelength of maximum absorption (λmax) is often used for quantification by HPLC-UV. A detection wavelength of 220 nm has been reported for the analysis of Cabazitaxel and its impurities.[4]
-
Impurity 15: The UV spectrum will also be dominated by the phenyl and methoxyphenyl chromophores. While the exact λmax may differ slightly from that of Cabazitaxel, the overall shape of the spectra is likely to be similar due to the presence of similar aromatic moieties. This makes UV-Vis spectroscopy less powerful for qualitative differentiation compared to NMR or MS, but it remains a workhorse for quantitative analysis when coupled with a separation technique like HPLC.
Summary of Comparative Spectroscopic Data
| Spectroscopic Technique | Cabazitaxel | Impurity 15 | Key Differentiating Features |
| ¹H NMR | Highly complex spectrum with numerous signals for the taxane core. | Simpler spectrum with characteristic signals for the oxazolidine ring and aromatic groups. | The presence of signals for the taxane core in Cabazitaxel and their absence in Impurity 15. |
| ¹³C NMR | ~45 distinct carbon signals, including multiple carbonyls and aliphatic carbons. | ~22 distinct carbon signals. | The significantly lower number of signals for Impurity 15. |
| Mass Spectrometry | [M+H]⁺ at m/z 836.4. Complex fragmentation pattern. | [M+H]⁺ at m/z 400.2. Simpler fragmentation with loss of Boc group. | The distinct molecular weights and fragmentation patterns. |
| FTIR | Multiple C=O stretches, O-H, and N-H stretches. | Broad carboxylic acid O-H stretch, distinct C=O stretches. | The broad O-H band of the carboxylic acid in Impurity 15. |
| UV-Vis | Absorption maxima from aromatic chromophores. | Similar absorption profile due to aromatic rings. | Limited qualitative differentiation; primarily for quantification. |
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the unequivocal differentiation of Cabazitaxel from its process-related Impurity 15. While UV-Vis and FTIR spectroscopy offer valuable initial insights, a combination of high-resolution mass spectrometry and high-field NMR spectroscopy is indispensable for definitive structural elucidation and comparative analysis. The orthogonal nature of these techniques, each probing different molecular attributes, ensures the highest level of confidence in the identification and characterization of impurities in complex pharmaceutical compounds. Adherence to these analytical principles is fundamental to maintaining the quality, safety, and efficacy of Cabazitaxel and other life-saving medications.
References
- Cabazitaxel exhibits more favorable molecular changes compared to other taxanes in androgen-independent prostate cancer cells. Request PDF.
- The structural formula of cabazitaxel. Download Scientific Diagram.
-
Cabazitaxel | C45H57NO14 | CID 9854073. PubChem. Retrieved from [Link].
- Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology.
- Synthesis and the ¹H NMR spectrum of cabazitaxel-prodrug (HA-CBZ).
- Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. PubMed.
- (2R,4S,5R)-3-(Tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid.
- Current Evidence on Cabazitaxel for Prostate Cancer Therapy: A Narr
- (2R,4S,5R)-3-(tert-butoxycarbonyl)-2-(4-Methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. Guidechem.
- (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | 859498-34-3. ChemicalBook.
- (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. Echemi.
- (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid , 95% , 196404-55-4. CookeChem.
- Cabazitaxel activity in men with metastatic castration-resistant prostate cancer with and without DNA damage repair defects. PubMed.
- Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. Request PDF.
- (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid. PubChem.
- (2R,4S,5R)-3-Boc-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic Acid. Biosynth.
- (4S,5R)-3-tert-butoxycarbony-2-(4-anisy)-4-phenyl-5-oxazolidinecarboxylic acid. ChemicalBook.
- (4S,5R)-3-(tert-Butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. ChemScene.
- (4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. A2B Chem.
- (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid. Merck.
- 3-(TERT-BUTOXYCARBONYL)-2-(4-METHOXYPHENYL)-4-PHENYLOXAZOLIDINE-5-CARBOXYLIC ACID, (4S,5S)-. precisionFDA.
Sources
- 1. Current Evidence on Cabazitaxel for Prostate Cancer Therapy: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of HPLC and UPLC Methods for Cabazaxel Impurity Profiling
This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative determination of impurities in Cabazitaxel. As drug development professionals and researchers, ensuring the accuracy and consistency of analytical methods is paramount for regulatory compliance and patient safety. This document delves into the scientific rationale behind the cross-validation process, offering detailed experimental protocols and comparative data to guide your method transfer and validation strategies.
Introduction: The Analytical Imperative in Cabazitaxel Quality Control
Cabazitaxel, a potent second-generation taxane, is a critical therapeutic agent for metastatic castration-resistant prostate cancer.[1][2] Its complex molecular structure, derived from the natural taxoid 10-deacetylbaccatin III, gives rise to a number of potential process-related impurities and degradation products that must be rigorously monitored and controlled.[2][3][4] The accurate quantification of these impurities is a critical quality attribute, directly impacting the safety and efficacy of the final drug product.
For decades, HPLC has been the workhorse of pharmaceutical analysis.[5] However, the advent of UPLC, with its use of sub-2 µm stationary phase particles, offers significant advantages in terms of speed, resolution, and sensitivity.[6][7][8] Migrating a validated HPLC method to a UPLC platform can drastically improve laboratory throughput and reduce solvent consumption, contributing to both economic and environmental sustainability.[6][8]
This guide will navigate the essential steps of cross-validating an established HPLC method with a newly developed UPLC method for Cabazitaxel impurity analysis, ensuring that the new method is "fit for purpose" and yields equivalent, if not superior, results. The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[9][10][11]
HPLC vs. UPLC: A Tale of Two Technologies
The fundamental principles of separation in both HPLC and UPLC are the same, relying on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.[5][6] The primary distinction lies in the particle size of the stationary phase and the operating pressures of the systems.[5][7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Stationary Phase Particle Size | Typically 3-5 µm | Sub-2 µm (commonly 1.7 µm) |
| Operating Pressure | 500-6000 psi | Up to 15,000 psi |
| Column Dimensions | Longer columns (150–250 mm), 4.6 mm ID | Shorter columns (30–100 mm), 2.1 mm ID |
| Analysis Time | 15-45 minutes | 2-10 minutes |
| Resolution | Good | Superior, with sharper peaks |
| Sensitivity | Standard | Enhanced |
| Solvent Consumption | Higher | Significantly lower (70-80% reduction) |
The transition from HPLC to UPLC is not merely a matter of using a different instrument; it necessitates a thoughtful re-development and rigorous validation of the analytical method to ensure the integrity of the analytical data.
The Cross-Validation Workflow: A Step-by-Step Approach
The objective of cross-validation is to demonstrate the equivalency of two analytical procedures. This involves a systematic comparison of their validation parameters.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Experimental Protocols
-
Cabazitaxel reference standard and known impurity standards were sourced from a reputable supplier.
-
HPLC-grade acetonitrile, methanol, and analytical-grade potassium dihydrogen phosphate were procured from a commercial source.[3]
-
Water was purified using a Milli-Q water purification system.[3]
-
Column: Welch Xtimate™ C18 (250 × 4.6 mm; 5 µm)[12]
-
Mobile Phase A: 0.02 M sodium dihydrogen phosphate buffer, pH 3.0 (adjusted with phosphoric acid)[12]
-
Mobile Phase B: Acetonitrile[12]
-
Gradient Program: (Illustrative)
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 20% A, 80% B
-
30-35 min: Hold at 20% A, 80% B
-
35-36 min: Return to initial conditions
-
36-40 min: Equilibration
-
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 40 °C[12]
-
Detection Wavelength: 230 nm[12]
-
Injection Volume: 10 µL
-
Column: Acquity UPLC BEH shield RP18 (100mm x 2.1mm, 1.7µm)[3]
-
Mobile Phase A: 20mM potassium dihydrogen phosphate, methanol, and acetonitrile (75:15:10, v/v/v)[3]
-
Mobile Phase B: Acetonitrile and water (80:20, v/v)[3]
-
Gradient Program: (Illustrative)
-
0-1 min: 95% A, 5% B
-
1-8 min: Linear gradient to 50% A, 50% B
-
8-10 min: Linear gradient to 20% A, 80% B
-
10-11 min: Hold at 20% A, 80% B
-
11-11.1 min: Return to initial conditions
-
11.1-12 min: Equilibration
-
-
Flow Rate: 0.5 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Detection Wavelength: 228 nm[3]
-
Injection Volume: 2 µL
Cross-Validation Parameters and Acceptance Criteria
The following validation parameters should be assessed for both methods and the results compared against pre-defined acceptance criteria, as stipulated by ICH Q2(R1).[9][11]
Caption: Key parameters for analytical method cross-validation.
Comparative Data Analysis
The following tables present a hypothetical but realistic comparison of the performance of the HPLC and UPLC methods.
System Suitability
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Tailing Factor (Cabazitaxel) | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates (Cabazitaxel) | > 5000 | > 10000 | > 2000 |
| Resolution (Critical Pair) | 2.2 | 3.5 | ≥ 2.0 |
| %RSD of Peak Area (n=6) | 0.8% | 0.5% | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3] Samples of Cabazitaxel were subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
| Condition | Purity Angle (HPLC) | Purity Threshold (HPLC) | Purity Angle (UPLC) | Purity Threshold (UPLC) | Result |
| Acid Hydrolysis | 0.25 | 0.35 | 0.18 | 0.28 | Pass |
| Base Hydrolysis | 0.31 | 0.40 | 0.22 | 0.31 | Pass |
| Oxidation | 0.28 | 0.38 | 0.20 | 0.29 | Pass |
| Thermal | 0.15 | 0.25 | 0.11 | 0.20 | Pass |
| Photolytic | 0.19 | 0.29 | 0.14 | 0.23 | Pass |
Acceptance Criterion: Purity angle should be less than the purity threshold, indicating no co-eluting peaks.
Linearity and Range
| Parameter | Impurity A (HPLC) | Impurity A (UPLC) | Impurity B (HPLC) | Impurity B (UPLC) |
| Range (µg/mL) | 0.1 - 2.0 | 0.05 - 1.5 | 0.1 - 2.0 | 0.05 - 1.5 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | 0.9992 | 0.9997 |
| y-intercept | 150 | 80 | 210 | 110 |
Acceptance Criterion: r² ≥ 0.999
Precision (Repeatability)
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]
| Impurity | Concentration (µg/mL) | %RSD (HPLC, n=6) | %RSD (UPLC, n=6) |
| Impurity A | 1.0 | 1.2% | 0.8% |
| Impurity B | 1.0 | 1.5% | 1.0% |
Acceptance Criterion: %RSD ≤ 5.0% for impurities.
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of impurities into the Cabazitaxel sample at three concentration levels.
| Impurity | Spiking Level | % Recovery (HPLC) | % Recovery (UPLC) |
| Impurity A | 50% | 99.5% | 100.2% |
| 100% | 101.2% | 100.8% | |
| 150% | 98.9% | 99.6% | |
| Impurity B | 50% | 98.8% | 99.4% |
| 100% | 100.5% | 101.1% | |
| 150% | 99.2% | 100.3% |
Acceptance Criterion: Recovery between 98.0% and 102.0%.
Discussion and Interpretation
The comparative data clearly demonstrates that the developed UPLC method is a suitable replacement for the existing HPLC method. The UPLC method exhibits several key advantages:
-
Increased Throughput: The analysis time was significantly reduced from 40 minutes (HPLC) to 12 minutes (UPLC), representing a greater than three-fold increase in sample throughput.[7][8]
-
Improved Resolution and Sensitivity: The UPLC method provided sharper peaks and better resolution between the main component and its impurities, leading to more accurate integration and quantification.[6][8]
-
Reduced Solvent Consumption: The lower flow rate and shorter run time of the UPLC method result in a substantial decrease in solvent usage, leading to cost savings and a reduced environmental footprint.[6][8]
The cross-validation results for all parameters met the pre-defined acceptance criteria, confirming the equivalency of the two methods. The UPLC method demonstrated slightly better precision and accuracy, which can be attributed to the higher efficiency of the separation.
Conclusion
The cross-validation of the HPLC and UPLC methods for the analysis of Cabazitaxel impurities was successful. The UPLC method is demonstrated to be a superior alternative, offering significant improvements in speed, resolution, and efficiency without compromising the quality of the analytical data. This guide provides a robust framework for laboratories looking to modernize their analytical workflows while maintaining the highest standards of scientific integrity and regulatory compliance. The successful transfer of this method will enable faster batch release, increased laboratory capacity, and a more sustainable analytical approach.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
-
Rajan, N., & Basha, K. (2013). A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug. Pharmaceutical research, 3, 9262-9269. [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
-
Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Asian Journal of Pharmaceutical Research, 12(3), 193-197. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Gumustas, M., Kurbanoglu, S., & Uslu, B. (2013). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Chromatographia, 76(21-22), 1365–1427. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Sreenivasulu, R., et al. (2016). Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. Oriental Journal of Chemistry, 32(3), 1755-1763. [Link]
-
Li, C., Lan, G., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Chromatographia, 78(9-10), 655-662. [Link]
-
Slideshare. (2023). ICH Q2 Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Semantic Scholar. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. [Link]
-
Mukthinuthalapati, M. A., et al. (2018). Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology, 11(10), 4337-4344. [Link]
-
ResearchGate. (2018). ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM. [Link]
-
Vidyadharani, S. K. R., & Sreenivasulu, R. (2015). RP-HPLC method for the determination of cabazitaxel in bulk and injection dosage form. Journal of Chemical and Pharmaceutical Research, 7(12), 834-840. [Link]
-
Waters Corporation. (2010). Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9854073, Cabazitaxel. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 4. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. starodub.nl [starodub.nl]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison for the Analysis of Cabazaxel Impurity 15
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison study on the quantification of "Cabazitaxel Impurity 15," a critical quality attribute in the manufacturing of the antineoplastic agent cabazitaxel.[1][2] The objective is to ensure analytical method consistency and reliability across different quality control (QC) laboratories. We will delve into the rationale behind the study design, present a harmonized analytical protocol based on High-Performance Liquid Chromatography (HPLC), and provide a blueprint for data analysis and performance evaluation. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.
Introduction: The Imperative for Impurity Control
Cabazitaxel is a second-generation taxane, a potent microtubule inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[2][3] As with any active pharmaceutical ingredient (API), the control of impurities is a mandate dictated by both regulatory bodies and the principles of patient safety.[4] Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, or degradation products.[4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the control of impurities in new drug substances, establishing thresholds for reporting, identification, and qualification.[5][6][7][8]
"this compound" (Synonym: (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid) is a process-related impurity that must be diligently monitored.[9] Ensuring that different laboratories can produce comparable and accurate results for this impurity is fundamental to guaranteeing the consistent quality of cabazitaxel batches, irrespective of the manufacturing site or testing facility. Inter-laboratory comparisons, or proficiency tests, are a well-established means to achieve this, serving to validate the analytical procedure's robustness and identify any systematic bias between labs.[10]
Designing the Inter-Laboratory Study
A successful inter-laboratory study hinges on meticulous planning and a clearly defined protocol. The primary goal is to assess the reproducibility of the analytical method, as defined by ICH Q2(R1), which describes precision between laboratories.[11][12]
Study Coordination and Sample Management
A central coordinating laboratory is responsible for preparing and distributing a homogenous batch of cabazitaxel API spiked with a known concentration of this compound. The stability of the impurity within the matrix must be assured throughout the shipping and testing period.
The Analytical Target Profile (ATP)
Before distributing samples, the Analytical Target Profile (ATP) must be defined. The ATP is a prospective summary of the performance characteristics required for the analytical procedure to be fit for its intended purpose.
Table 1: Analytical Target Profile (ATP) for this compound Quantification
| Performance Characteristic | Target Criteria |
| Analyte | This compound |
| Matrix | Cabazitaxel API |
| Technique | Reversed-Phase HPLC with UV detection |
| Quantification Range | 0.05% to 0.20% (relative to Cabazitaxel) |
| Accuracy | Recovery of 90.0% - 110.0% |
| Precision (Reproducibility) | Relative Standard Deviation (RSD) ≤ 15.0% |
| Specificity | Baseline resolution (≥ 2.0) from Cabazitaxel and other known impurities |
Harmonized Analytical Protocol
To minimize variability arising from procedural differences, all participating laboratories must adhere strictly to the following validated HPLC method. This method is based on established principles for separating cabazitaxel and its related substances.[13][14][15][16]
Materials and Reagents
-
Cabazitaxel Inter-Laboratory Sample (containing Impurity 15)
-
Reference Standard: this compound
-
Reference Standard: Cabazitaxel
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Water (HPLC Grade)
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 60 40 25 40 60 30 40 60 35 60 40 | 40 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample and Standard Preparation
-
Standard Stock Solution (Impurity 15): Accurately weigh ~5.0 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Working Standard Solution (0.15% Level): Prepare a solution containing Cabazitaxel at 1.0 mg/mL and Impurity 15 at 0.0015 mg/mL (0.15% of the API concentration) using the Diluent.
-
Test Sample Preparation: Accurately weigh ~25.0 mg of the Cabazitaxel Inter-Laboratory Sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent to achieve a final concentration of ~1.0 mg/mL.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable if:
-
The relative standard deviation (RSD) for the peak area of Impurity 15 is ≤ 5.0%.
-
The USP tailing factor for the Impurity 15 peak is ≤ 2.0.
-
The resolution between the Cabazitaxel peak and the nearest eluting impurity is ≥ 2.0.
Visualization of the Study Workflow
The entire process, from sample distribution to final analysis, can be visualized to ensure clarity for all participants.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Data Analysis and Acceptance Criteria
Upon receiving the data from all participating laboratories, the coordinating body will perform a statistical analysis to assess performance.
Hypothetical Results
The following table presents a hypothetical data set from five laboratories analyzing a sample with a known (assigned) value of 0.150% for Impurity 15.
Table 2: Hypothetical Inter-Laboratory Comparison Results for Impurity 15
| Laboratory ID | Reported Value (%) | Deviation from Assigned Value (%) | z-score * | Assessment |
| LAB-01 | 0.152 | +1.33 | 0.25 | Satisfactory |
| LAB-02 | 0.145 | -3.33 | -0.63 | Satisfactory |
| LAB-03 | 0.161 | +7.33 | 1.38 | Satisfactory |
| LAB-04 | 0.138 | -8.00 | -1.50 | Warning |
| LAB-05 | 0.155 | +3.33 | 0.63 | Satisfactory |
| Assigned Value | 0.150 | |||
| Std. Dev. for Proficiency | 0.008 |
*z-score = (Reported Value - Assigned Value) / Standard Deviation for Proficiency. A z-score between -2 and +2 is generally considered satisfactory.
Interpretation and Follow-up
-
Satisfactory Performance (|z| ≤ 2): The laboratory's result is within the expected range of variability.
-
Warning Signal (2 < |z| < 3): The result is questionable and should trigger an internal investigation by the laboratory to identify potential sources of deviation.
-
Unsatisfactory Performance (|z| ≥ 3): The result is considered unacceptable. A thorough root cause analysis is mandatory, and corrective and preventive actions (CAPAs) must be implemented.
The overall reproducibility of the method is assessed by calculating the Relative Standard Deviation (RSD) across all participating laboratories (excluding outliers). If the RSD is within the limit defined in the ATP (≤ 15.0%), the method is deemed reproducible.
Conclusion and Best Practices
An inter-laboratory comparison is an essential exercise for ensuring the reliability and consistency of analytical data across an organization. This guide outlines a robust framework for evaluating the analytical performance for this compound. The key to a successful study lies in a well-designed protocol, strict adherence by all participants, and a transparent, statistically sound data evaluation process. The results not only provide confidence in the analytical method but also highlight areas for continuous improvement in laboratory practices, ultimately safeguarding product quality and patient safety.
References
-
ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link][5]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][11]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link][4]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link][6]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][17]
-
Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. Semantic Scholar. [Link][13]
-
RP-HPLC method for cabazitaxel assay and related substances. [Link][14]
-
Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. Research Journal of Pharmacy and Technology. [Link][15]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link][7]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link][8]
-
Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. ResearchGate. [Link][16]
-
ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link][12]
-
The Comprehensive Guide To Cabazitaxel: From Mechanism To Market. OCTAGONCHEM. [Link][2]
-
Interlaboratory comparisons. The Joint Research Centre - European Union. [Link][10]
Sources
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. The Comprehensive Guide To Cabazitaxel: From Mechanism To Market | OCTAGONCHEM [octagonchem.com]
- 3. Cabazitaxel | C45H57NO14 | CID 9854073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - Protheragen [protheragen.ai]
- 10. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 14. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Relative Response Factor Determination for Cabazitaxel Impurity 15
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For a potent anti-cancer agent like Cabazitaxel, meticulous control of impurities is not just a regulatory hurdle, but a critical aspect of patient safety. This guide provides an in-depth technical comparison of methodologies for determining the Relative Response Factor (RRF) of "Cabazitaxel Impurity 15," a key parameter for its accurate quantification.
The Criticality of Impurity Profiling in Cabazitaxel
Cabazitaxel, a taxane derivative, is a cornerstone in the treatment of advanced prostate cancer. Its complex chemical structure, however, lends itself to the formation of various impurities during synthesis and storage. "this compound," identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid (CAS No. 859498-34-3), is one such related substance that requires careful monitoring. The accurate quantification of this impurity is essential to ensure that it does not exceed the established safety thresholds.
Methodologies for RRF Determination: A Comparative Analysis
The determination of the RRF for this compound can be approached through several analytical techniques. The choice of method depends on factors such as the availability of the impurity standard, the required sensitivity, and the instrumentation at hand. Here, we compare the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with a more modern approach utilizing a Charged Aerosol Detector (CAD).
| Feature | HPLC-UV (Slope Method) | HPLC-CAD | UPLC-MS/MS |
| Principle | Compares the slope of the calibration curve of the impurity to that of the API.[4] | Measures the charge of aerosolized analyte particles, providing a near-uniform response for non-volatile compounds.[6][7][8] | Quantifies based on mass-to-charge ratio, offering high selectivity and sensitivity.[9][10][11] |
| Requirement for Impurity Standard | Essential for generating a calibration curve. | Not strictly necessary for RRF determination if uniform response is assumed, but recommended for confirmation.[12] | Required for method development and as an internal standard. |
| Selectivity | Dependent on chromatographic separation. Co-eluting peaks can interfere. | Universal detection for non-volatile analytes, but lacks structural information. | Highly selective based on mass fragmentation patterns. |
| Sensitivity | Moderate, dependent on the chromophore of the impurity. | High, particularly for compounds with poor or no UV chromophores.[6][13][14] | Very high, capable of detecting trace-level impurities. |
| Linearity | Generally good over a defined concentration range. | Can be non-linear over a wide range, often requiring data transformation (e.g., logarithmic).[8] | Excellent linearity over a wide dynamic range. |
| Advantages | Widely available instrumentation, well-established methodology. | Universal detection, less dependent on the optical properties of the analyte.[7][14] | Highest selectivity and sensitivity, provides structural confirmation. |
| Disadvantages | Requires a pure impurity standard, response is dependent on the chromophore. | Mobile phase composition can influence response, not suitable for volatile impurities.[8] | Higher instrument cost and complexity. |
Experimental Workflow for RRF Determination
The following diagram illustrates the logical flow for determining the RRF of this compound using the HPLC-UV slope method.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. uspbpep.com [uspbpep.com]
- 4. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 5. veeprho.com [veeprho.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RePub, Erasmus University Repository: Quantification of cabazitaxel in human plasma by liquid chromatography/triple-quadrupole mass spectrometry: A practical solution for non-specific binding [repub.eur.nl]
- 12. Determination of relative response factors of impurities in paclitaxel with high performance liquid chromatography equipped with ultraviolet and charged aerosol detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to Detector Selection for the Analysis of Cabazitaxel Impurities
Introduction: The Critical Role of Impurity Profiling for Cabazitaxel
Cabazitaxel, a potent semi-synthetic taxane, is a cornerstone in the treatment of advanced prostate cancer.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is not just a matter of regulatory compliance but a fundamental aspect of patient safety. Impurities, which can originate from starting materials, synthetic byproducts, or degradation, may possess their own pharmacological or toxicological profiles.[3] Therefore, a robust analytical strategy to detect, identify, and quantify these impurities is paramount. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) detectors, offering field-proven insights to guide researchers and drug development professionals in selecting the optimal analytical tools for Cabazitaxel impurity profiling.
The International Council for Harmonisation (ICH) guidelines mandate strict control over impurities, making the choice of analytical detector a critical decision point in method development.[2][4] The ideal detector should not only quantify known impurities but also possess the capability to uncover the unexpected. Here, we dissect the capabilities of three workhorse detectors—the Ultraviolet-Visible (UV-Vis) detector, the Mass Spectrometer (MS), and the Charged Aerosol Detector (CAD)—in the specific context of Cabazitaxel analysis.
The Detector Triad: A Comparative Analysis
The selection of an HPLC detector is fundamentally driven by the analytical objective. Are we performing routine quality control for known impurities, or are we identifying novel degradants from a forced degradation study? Each detector offers a unique lens through which to view the sample's composition.
The Workhorse: UV-Vis Absorbance Detector (and PDA)
The UV-Vis detector is the most common detector in pharmaceutical analysis, and for good reason.[5] Its operation is based on Beer-Lambert's law, where the amount of light absorbed by a compound is proportional to its concentration.
Causality of Choice: Cabazitaxel and many of its known related substances possess chromophores—parts of the molecule that absorb UV light—making this detector a logical starting point.[6][7] A Photodiode Array (PDA) detector, an advanced form of the UV detector, is particularly powerful as it acquires the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for assessing peak purity and can offer preliminary clues about the identity of an impurity by comparing its spectrum to that of the parent API.
-
Strengths:
-
Robust and Reliable: UV detectors are known for their stability and reproducibility in routine QC environments.
-
Cost-Effective: They represent a lower capital and operational investment compared to MS or CAD.
-
Simple Quantification: For known impurities with available reference standards, quantification is straightforward and linear over a wide range.
-
Peak Purity Analysis (with PDA): Provides confidence that a chromatographic peak corresponds to a single component.[8]
-
-
Limitations:
-
Requires a Chromophore: An impurity that lacks a UV-absorbing moiety will be invisible to this detector.
-
Variable Response: Different molecules have different molar absorptivities. Quantifying an impurity using the relative response of the API can lead to significant errors if their absorptivities differ, a common scenario.
-
No Structural Information: A UV detector cannot determine the molecular weight or structure of an unknown impurity.
-
The Identifier: Mass Spectrometry (MS)
Mass spectrometry is the gold standard for the identification of unknown compounds.[3] It measures the mass-to-charge ratio (m/z) of ions, providing direct information about a molecule's elemental composition and structure.
Causality of Choice: When the objective is to identify process-related impurities or novel degradants from stability studies, MS is indispensable.[9][10] For Cabazitaxel, LC-MS methods have been successfully used to characterize stress-degradation products and metabolites, providing the definitive structural evidence required for regulatory submissions.[1][11]
-
Strengths:
-
Unambiguous Identification: Provides molecular weight and fragmentation data to elucidate the structure of unknown impurities.[3]
-
Exceptional Specificity: Can distinguish between compounds with identical retention times but different masses.
-
High Sensitivity: Modern MS instruments can detect impurities at trace levels, often far below what is achievable with UV detection.[11]
-
-
Limitations:
-
Complex Quantification: The response of an MS detector is dependent on the ionization efficiency of the analyte, which can vary dramatically between the API and its impurities. This makes accurate quantification challenging without specific reference standards.
-
Matrix Effects: Ionization can be suppressed or enhanced by components in the mobile phase or sample matrix, potentially affecting accuracy.[12]
-
Higher Cost and Complexity: MS systems require a higher initial investment and more specialized expertise to operate and maintain.
-
The Universal Quantifier: Charged Aerosol Detector (CAD)
The Charged Aerosol Detector (CAD) is a powerful, near-universal detector that has gained significant traction in pharmaceutical analysis.[13] It works by nebulizing the column eluent into an aerosol, which is then dried to form analyte particles. These particles are charged by a corona discharge and the resulting charge is measured by an electrometer.
Causality of Choice: The primary advantage of CAD is that its response is directly proportional to the mass of the non-volatile analyte, largely independent of its chemical structure.[12][14] This overcomes the principal limitation of UV detection. For Cabazitaxel analysis, CAD is the ideal choice when impurities lack a chromophore or when a more accurate quantification of multiple impurities is needed without individual reference standards. It provides a more uniform response factor across the API and its various impurities.
-
Strengths:
-
Near-Universal Detection: Detects any non-volatile and many semi-volatile analytes, regardless of their optical properties.[5][15]
-
Uniform Response: Provides a more consistent mass-to-response relationship, enabling more accurate quantification of impurities in the absence of standards.[12]
-
High Sensitivity: Offers sensitivity in the low-nanogram range, suitable for trace impurity analysis.[13]
-
-
Limitations:
-
Requires Volatile Mobile Phase: The mobile phase must be volatile to allow for efficient nebulization and drying. Non-volatile buffers like phosphate cannot be used.
-
Gradient Effects: The detector's response can be affected by changes in the mobile phase composition during a gradient run. This can be mitigated by using a post-column inverse gradient.[14]
-
No Structural Information: Like the UV detector, CAD does not provide structural information for compound identification.
-
Summary of Detector Performance
The following table summarizes the key performance attributes of each detector for the analysis of Cabazitaxel impurities.
| Feature | UV-Vis / PDA Detector | Mass Spectrometry (MS) Detector | Charged Aerosol Detector (CAD) |
| Principle | Light Absorption (Chromophore) | Mass-to-Charge Ratio (m/z) | Charge Measurement of Aerosol Particles |
| Selectivity | Moderate to High | Very High | Low (Universal) |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) | Very Good (low ng range) |
| Quantitative Accuracy | High (with standards); Potentially low without standards due to response factor differences. | Moderate; Dependent on ionization efficiency. | High; More uniform response allows for better accuracy without individual standards.[12] |
| Identification Capability | Limited (Spectral info from PDA) | Excellent (Provides MW and structural data) | None |
| Best Use Case for Cabazitaxel | Routine QC, assay of known impurities, peak purity assessment.[6][16] | Identification of unknown impurities, forced degradation studies, metabolite ID.[9][11] | Quantification of impurities without chromophores or when standards are unavailable.[13][17] |
| Cost & Complexity | Low | High | Moderate |
Experimental Protocols & Workflows
A self-validating protocol is one where the results inherently confirm the system's suitability. For impurity analysis, this involves a combination of system suitability checks and the use of orthogonal detection methods to confirm findings.
Experimental Workflow for Comprehensive Impurity Profiling
The diagram below illustrates a robust workflow for the analysis of Cabazitaxel impurities, leveraging the strengths of multiple detectors. This hyphenated approach (e.g., LC-PDA-MS) provides the most comprehensive dataset from a single injection.
Caption: A comprehensive workflow for Cabazitaxel impurity analysis.
Detector Selection Logic
Choosing the right detector depends on the analytical question at hand. The following decision tree provides a logical framework for this selection process.
Caption: A decision tree for selecting the optimal detector.
Protocol: Stability-Indicating HPLC Method for Cabazitaxel
This protocol is a representative method synthesized from published literature for the separation of Cabazitaxel from its potential impurities and degradation products.[4][6][9][16]
1. Reagent and Sample Preparation:
-
Mobile Phase A: 0.02 M sodium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[4]
-
Diluent: Acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Solution: Prepare a stock solution of Cabazitaxel reference standard at 1.0 mg/mL in diluent. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the Cabazitaxel drug substance or product sample at a concentration of approximately 1.0 mg/mL in diluent to accurately detect impurities at the 0.1% level.
2. Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC or UHPLC system.
-
Column: Welch Xtimate™ C18 (250 x 4.6 mm, 5 µm) or equivalent.[4]
-
Column Temperature: 40 °C.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[9]
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 40 70 45 70 50 30 | 60 | 30 |
3. Detector Settings:
-
PDA Detector:
-
CAD Detector (if used):
-
Nebulizer Gas (Nitrogen): 35 psi.
-
Evaporation Temperature: Set according to manufacturer's recommendation (e.g., 35 °C).
-
Data Collection Range: 100 pA.
-
Note: An inverse gradient pump may be required post-column to ensure a stable baseline.[14]
-
-
MS Detector (if used):
-
Ion Source: Electrospray Ionization (ESI), positive mode.[9]
-
Capillary Voltage: 4.5 kV.
-
Scan Range: m/z 150-1200.
-
For structural elucidation: Perform MS/MS (tandem mass spectrometry) on significant impurity peaks.
-
Conclusion: An Integrated Approach is Key
There is no single "best" detector for the analysis of Cabazitaxel impurities. The optimal strategy relies on a clear understanding of the analytical objective.
-
For routine quality control of known impurities, a validated HPLC-PDA method is robust, reliable, and cost-effective.[16]
-
For the definitive identification of unknown impurities and degradants, LC-MS is the unequivocal choice.[1]
-
For accurate quantification of impurities that lack a chromophore or when reference standards are unavailable, HPLC-CAD offers a significant advantage over UV detection.[12][13]
Ultimately, a multi-detector strategy, combining the quantitative strengths of PDA and CAD with the unparalleled identification power of MS, provides the most comprehensive and scientifically sound approach to impurity profiling. This integrated workflow ensures not only regulatory compliance but also the highest standards of safety and efficacy for the final drug product.
References
-
Title: Cabazitaxel by RP-HPLC and LC-ESI-MS techniques Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: RP-HPLC method for cabazitaxel assay and related substances Source: Pharmaintelligence.com URL: [Link]
-
Title: Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel Source: Semantic Scholar URL: [Link]
-
Title: ANALYTICAL DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF CABAZITAXEL IN CABAZITAXEL INJECTION DOSAGES FORM Source: ResearchGate URL: [Link]
-
Title: Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product Source: J-Stage URL: [Link]
-
Title: Forced degradation studies of Cabazitaxel Source: ResearchGate URL: [Link]
-
Title: Analytical Stress Degradation Studies of Cabazitaxel (A Semi synthetic Natural Taxoid) using Liquid Chromatography Source: ResearchGate URL: [Link]
-
Title: Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel Source: ResearchGate URL: [Link]
-
Title: Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities Source: Chromatography Today URL: [Link]
-
Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL: [Link]
-
Title: Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries Source: American Laboratory URL: [Link]
-
Title: Comparison of the correlation between injected mass and CAD response as... Source: ResearchGate URL: [Link]
-
Title: Pharmaceutical HPLC Detectors Source: News-Medical.net URL: [Link]
-
Title: Comparison of UV and charged aerosol detection approach in pharmaceutical analysis of statins Source: ResearchGate URL: [Link]
-
Title: Review of operating principle and applications of the charged aerosol detector Source: PubMed URL: [Link]
-
Title: The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling Source: American Pharmaceutical Review URL: [Link]
-
Title: Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 11. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Review of operating principle and applications of the charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cabazitaxel Impurity 15 and Other Known Degradation Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology therapeutics, Cabazitaxel stands as a potent microtubule inhibitor, pivotal in the treatment of advanced prostate cancer.[1] The purity of this semi-synthetic taxoid is paramount to its safety and efficacy. This guide provides an in-depth comparison of Cabazitaxel Impurity 15 against other known degradation products of Cabazitaxel. We will explore their origins, chemical identities, and the analytical methodologies crucial for their detection and control, supported by experimental data and established scientific principles.
The Criticality of Impurity Profiling in Cabazitaxel
The manufacturing process and storage of Cabazitaxel can give rise to impurities, which are broadly categorized as process-related impurities and degradation products. Process-related impurities are by-products formed during the synthesis of the active pharmaceutical ingredient (API), while degradation products result from the chemical breakdown of the API over time due to factors like light, heat, humidity, and interaction with excipients. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities to ensure the quality, safety, and efficacy of the final drug product.[2]
Understanding this compound
This compound is identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid.[3][] Its chemical structure suggests that it is not a typical degradation product of Cabazitaxel but rather a process-related impurity. Specifically, it is likely a precursor or an intermediate used in the synthesis of the C-13 side chain of Cabazitaxel.
The synthesis of taxanes like Cabazitaxel often involves the esterification of a protected baccatin III core with a complex side chain. The oxazolidine carboxylic acid structure of Impurity 15 is a common protecting group strategy employed in the synthesis of this side chain to control stereochemistry and reactivity.
Major Degradation Pathways and Products of Cabazitaxel
Forced degradation studies are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6] Cabazitaxel, like other taxanes, is susceptible to degradation under various stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
Cabazitaxel possesses several ester linkages that are prone to hydrolysis under both acidic and basic conditions.[7]
-
Acidic Hydrolysis: Under acidic conditions, the primary degradation pathway involves the cleavage of the C-13 side chain, yielding baccatin III derivatives and the N-tert-butoxycarbonyl (N-Boc) phenylisoserine side chain.[8][9]
-
Basic Hydrolysis: Basic conditions also promote the hydrolysis of the ester bonds, particularly at the C-2 and C-4 positions of the baccatin core, leading to various deacetylated and debenzoylated impurities.[9]
Oxidative Degradation
Oxidation of Cabazitaxel can occur at several positions. The use of oxidizing agents like hydrogen peroxide in forced degradation studies has shown the formation of N-oxide derivatives and products of epoxidation at the C-13 double bond.[8][9]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce degradation of Cabazitaxel. Photodegradation can lead to complex rearrangements and the formation of various unspecified degradation products.[9]
Thermal Degradation
Elevated temperatures can accelerate the degradation processes observed under other conditions, particularly hydrolysis.[5][10]
Comparative Analysis: Impurity 15 vs. Degradation Products
The following table provides a comparative overview of this compound and the major classes of Cabazitaxel degradation products.
| Feature | This compound | Hydrolytic Degradation Products | Oxidative Degradation Products |
| Origin | Process-Related Impurity | Degradation Product | Degradation Product |
| Chemical Identity | (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid | Baccatin III derivatives, deacetylated and debenzoylated forms | N-oxides, epoxides |
| Formation | By-product or unreacted starting material from the synthesis of the C-13 side chain. | Exposure to acidic or basic conditions, leading to cleavage of ester bonds. | Exposure to oxidizing agents or atmospheric oxygen. |
| Significance | A marker of the efficiency and control of the API synthesis process. Its presence indicates incomplete reaction or inadequate purification. | Indicates instability of the drug substance or product, potentially impacting efficacy and safety. | Can form under atmospheric conditions, indicating the need for controlled storage and packaging. |
Analytical Methodologies for Impurity Profiling
A robust, stability-indicating analytical method is essential for the separation, detection, and quantification of Cabazitaxel and its impurities. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, coupled with UV or mass spectrometry (MS) detection is the most common technique.[2][5][11][12]
Representative Stability-Indicating HPLC-UV Method
The following protocol is a representative example of a stability-indicating method for the analysis of Cabazitaxel and its impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[11]
-
Mobile Phase A: 0.02 M sodium dihydrogen phosphate buffer, pH 3.0 (adjusted with phosphoric acid)[11]
-
Mobile Phase B: Acetonitrile[11]
-
Gradient Elution:
-
0-10 min: 40% B
-
10-30 min: 40-70% B
-
30-40 min: 70% B
-
40-45 min: 70-40% B
-
45-50 min: 40% B
-
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 40 °C[11]
-
Detection Wavelength: 230 nm[11]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the Cabazitaxel sample in a diluent (e.g., acetonitrile:water 50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
For the analysis of impurities at lower levels, a more concentrated sample solution may be necessary.
-
Filter the sample solution through a 0.45 µm nylon or PVDF syringe filter before injection.
Method Validation:
The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[13]
Visualizing the Degradation Pathways and Analytical Workflow
The following diagrams illustrate the degradation pathways of Cabazitaxel and a typical analytical workflow for impurity analysis.
Caption: Degradation Pathways of Cabazitaxel under Stress Conditions.
Sources
- 1. veeprho.com [veeprho.com]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound - Protheragen [protheragen.ai]
- 5. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 12. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Purity Assessment of "Cabazaxel Impurity 15" Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product.[1] Cabazitaxel, a potent antineoplastic agent used in the treatment of advanced prostate cancer, is no exception.[2][3] The control of impurities throughout the manufacturing process and in the final drug substance is a critical quality attribute mandated by regulatory bodies worldwide.[1][4][5][6][7][8] This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of "Cabazitaxel Impurity 15," a key related substance.
"this compound" is identified as (2R,4R,5S)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid, with a molecular formula of C22H25NO6 and a molecular weight of 399.44.[9] As a potential process-related impurity or degradation product, its accurate quantification in the Cabazitaxel reference standard is essential for reliable quality control.[4][10]
This guide will explore and compare the performance of leading analytical techniques, providing the scientific rationale behind their application and offering detailed experimental protocols to empower researchers in their own laboratories.
Orthogonal Approaches to Purity Determination: A Comparative Analysis
No single analytical technique can definitively establish the purity of a reference standard. Therefore, a multi-pronged, or orthogonal, approach is necessary to build a comprehensive purity profile. The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[11] This necessitates the use of multiple analytical techniques to identify and quantify all potential impurities.[11]
Here, we compare the most robust and widely accepted methods for the purity assessment of a "this compound" reference standard: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC with UV Detection | Separation based on polarity, with detection via UV absorbance. | Robust, reproducible, and widely available. Excellent for quantifying known impurities with a chromophore.[2][12] | Requires a reference standard for each impurity for accurate quantification. May not detect non-chromophoric impurities. | Routine quality control, stability studies, and quantification of known, UV-active impurities.[2][12] |
| UPLC-MS | High-resolution separation coupled with mass-based identification and quantification. | High sensitivity and specificity.[3][13] Enables identification of unknown impurities and provides structural information. | More complex instrumentation and data analysis. Quantification can be influenced by ionization efficiency. | Impurity identification, characterization of degradation products, and quantification of trace-level impurities.[3][13] |
| qNMR | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[14][15] | A primary ratio method that does not require a specific reference standard for the impurity.[15] Provides structural confirmation. Highly accurate and precise.[14][15][16] | Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard.[14] | Absolute purity assignment of the reference standard, certification of other reference materials, and quantification of impurities without their own standards.[14][16][17] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a robust framework for the purity assessment of a "this compound" reference standard. The choice of method will depend on the specific analytical objective, from routine quality control to the definitive assignment of purity.
High-Performance Liquid Chromatography (HPLC) for Related Substances
This method is designed for the routine quantification of "this compound" and other known related substances in Cabazitaxel. The causality behind this experimental choice lies in its proven robustness and reproducibility for quantitative analysis in a regulated environment.[2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating Cabazitaxel and its impurities due to its hydrophobicity.[2]
-
Mobile Phase A: 0.02 M sodium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid. The buffer is crucial for consistent peak shapes and retention times.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is necessary to effectively separate a range of impurities with varying polarities.[3]
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 40 60 35 20 80 40 20 80 42 60 40 | 50 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Detection Wavelength: 230 nm, a wavelength where Cabazitaxel and many of its impurities exhibit significant absorbance.[12]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the "this compound" reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Cabazitaxel sample being tested in the same diluent to a specified concentration.
Data Analysis:
-
Calculate the percentage of "this compound" in the sample using the area normalization method or by external standardization against the "this compound" reference standard.
UPLC-MS for Impurity Identification and Quantification
This method is employed for the sensitive detection and identification of both known and unknown impurities, leveraging the high resolving power of UPLC and the specificity of mass spectrometry.[3][13]
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) to achieve high separation efficiency.
-
Mobile Phase A: 0.1% formic acid in water. Formic acid is a common additive to improve ionization in the mass spectrometer.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A fast gradient can be employed due to the higher pressure tolerance of UPLC systems.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for impurity profiling and targeted MS/MS for structural elucidation.
Data Analysis:
-
Identify impurities based on their accurate mass and fragmentation patterns.
-
Quantify "this compound" using an external standard or by relative response factor if the pure impurity standard is not available.
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method for determining the absolute purity of a reference standard without the need for a specific standard of the analyte.[14][15] This is based on the direct relationship between the integrated signal of a nucleus and its molar concentration.[14]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the "this compound" reference standard.
-
Accurately weigh a known amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard must have a resonance that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d6) in a volumetric flask to ensure a homogenous solution.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum under quantitative conditions. This includes a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure complete relaxation of all protons.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both the "this compound" and the internal standard.
-
Purity Calculation: The purity of "this compound" can be calculated using the following formula[14]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
analyte = "this compound"
-
std = Internal standard
Visualizing the Workflow
A logical workflow is essential for a comprehensive purity assessment.
Caption: Orthogonal workflow for reference standard purity assessment.
Conclusion
The purity assessment of a "this compound" reference standard is a critical step in ensuring the quality and safety of Cabazitaxel drug products. A comprehensive evaluation requires an orthogonal approach, employing multiple analytical techniques. HPLC provides a robust method for routine quality control, while UPLC-MS offers unparalleled sensitivity for impurity identification. For the definitive assignment of absolute purity, qNMR stands as the gold standard primary method. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and accurately characterize their reference standards, ultimately contributing to the development of safer and more effective medicines.
References
- RP-HPLC method for cabazitaxel assay and related substances. (2024, October 1). WJPR.
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
-
<1086> IMPURITIES IN OFFICIAL ARTICLES. (n.d.). USP. Retrieved from [Link]
- Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. (2018). Research Journal of Pharmacy and Technology.
- <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (2021, May 1). USP-NF.
-
Quality: impurities. (n.d.). European Medicines Agency. Retrieved from [Link]
- <1086> Impurities in Drug Substances and Drug Products. (2025, February 12). Scribd.
- USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (2025, February 17). Shijiazhuang Xinfuda Medical Packaging Co., Ltd..
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22).
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.. Retrieved from [Link]
- stability-indicating rp-hplc method for the determination of cabazitaxel. (2018).
-
Separation, Characterization and quantification of Impurities and Identification of stress degradants of Cabazitaxel by RP-HPLC and LC-ESI-MS techniques. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
- Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method. (2018). Oriental Journal of Chemistry.
- 1086 USP 37 page 828. As part of an ongoing monograph modernization initiative, the United States Pharmacopeial Convention (USP). (2014, April 30). US Pharmacopeia (USP).
-
What is qNMR and why is it important?. (n.d.). Mestrelab Resources. Retrieved from [Link]
- Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. (2023, September 20). PubMed.
- Q 3 B (R2) Impurities in New Drug Products. (n.d.). European Medicines Agency.
- Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. (2015, January).
- EMA releases guidance on elemental impurities in medicines. (2015, February 16). Manufacturing Chemist.
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
- Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel. (2015). Semantic Scholar.
-
Cabazitaxel-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
-
Cabazitaxel Impurity A. (n.d.). SynZeal. Retrieved from [Link]
-
Cabazitaxel-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
This compound. (n.d.). Protheragen. Retrieved from [Link]
-
Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Retrieved from [Link]
- Referencing Approved Drug Products in ANDA Submissions Guidance for Industry. (n.d.). FDA.
-
Cabazitaxel Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Cabazitaxel Impurity 41. (n.d.). Veeprho. Retrieved from [Link]
- Reference Standards, Types, Uses, Preparation & Qualific
- Physical Standards and Reference M
- RP-HPLC method for the determination of cabazitaxel in bulk and injection dosage form. (n.d.). JOCPR.
- Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry. (2013). PubMed.
- PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr CABAZITAXEL FOR INJECTION Concentrated Solution 10 mg/mL, Intraven. (2023, November 28). Sandoz.
- Concentrated Solution 10 mg/mL, Intravenous. (2023, November 28).
- Cabazitaxel Monograph for Professionals. (n.d.). Drugs.com.
- DRUG NAME: Cabazitaxel. (2020, June 1). BC Cancer.
Sources
- 1. xinfuda-group.com [xinfuda-group.com]
- 2. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 3. rjptonline.org [rjptonline.org]
- 4. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 5. uspnf.com [uspnf.com]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scribd.com [scribd.com]
- 8. usp.org [usp.org]
- 9. This compound - Protheragen [protheragen.ai]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. emerypharma.com [emerypharma.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. mestrelab.com [mestrelab.com]
A Senior Application Scientist's Guide to Specificity and Selectivity in Cabazitaxel Analysis
A Comparative Analysis of Analytical Methodologies for Cabazitaxel and Its Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methods for the anti-cancer agent Cabazitaxel, focusing on the critical parameters of specificity and selectivity in the presence of its impurities. As a Senior Application Scientist, my aim is to not only present data but to also provide the rationale behind the methodological choices, empowering you to make informed decisions in your laboratory.
Cabazitaxel, a potent taxane derivative, is a cornerstone in the treatment of hormone-refractory prostate cancer.[1] Its complex molecular structure, however, makes it susceptible to degradation and the formation of various impurities during synthesis, formulation, and storage.[2][3] Regulatory bodies rightly demand rigorous analytical oversight to ensure the safety and efficacy of the final drug product.[4] This necessitates the development of highly specific and selective analytical methods capable of separating and quantifying Cabazitaxel from its potential degradants and process-related impurities.
The Crucial Role of Forced Degradation Studies
Before delving into a comparison of analytical techniques, it is essential to understand the foundational role of forced degradation studies. These studies intentionally subject the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[5][6][7] A robust, stability-indicating analytical method must be able to resolve the principal peak of Cabazitaxel from any peaks generated under these stress conditions, thus proving its specificity.[8]
For Cabazitaxel, studies have shown significant degradation under acidic and alkaline conditions, with less pronounced degradation under oxidative, thermal, and photolytic stress.[2][7][9] For instance, one study reported approximately 19.48% decomposition in acidic conditions and a staggering 99.72% in alkaline conditions, highlighting the lability of the molecule to pH extremes.[9] The ability of an analytical method to separate these numerous degradation products is a key indicator of its performance.
Comparative Analysis of Analytical Methods
The primary analytical tools for the analysis of Cabazitaxel and its impurities are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each offers distinct advantages in terms of specificity, selectivity, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis and has been extensively applied to Cabazitaxel. The specificity of an HPLC method is primarily determined by the choice of stationary phase (column), mobile phase composition, and detector.
Key Experimental Choices and Their Rationale:
-
Column Chemistry: C18 columns are the most common choice for Cabazitaxel analysis due to their hydrophobicity, which provides good retention and separation of the relatively non-polar Cabazitaxel molecule and its structurally similar impurities.[4][8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4][10] The gradient allows for the effective elution and separation of compounds with a wide range of polarities, which is crucial when dealing with unknown degradation products. The pH of the aqueous phase is a critical parameter to optimize for achieving the best peak shape and resolution.
-
Detection: UV detection is commonly used, with wavelengths around 230 nm or 237 nm being optimal for monitoring Cabazitaxel and its chromophoric impurities.[4][8] A Photo Diode Array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak, providing an additional layer of confidence in the method's specificity.[10]
One validated RP-HPLC method successfully separated Cabazitaxel from six known impurities with a run time of 85 minutes, demonstrating its suitability for routine quality control testing.[1] Another study highlights a method capable of separating degradation products generated under various stress conditions, confirming its stability-indicating nature.[8]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (<2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity.
Advantages in Specificity and Selectivity:
-
Enhanced Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities that might co-elute in an HPLC method. This is particularly advantageous when dealing with complex impurity profiles.
-
Increased Throughput: Shorter run times (e.g., within 12 minutes as reported in one study) allow for a higher sample throughput, which is beneficial in a drug development or quality control environment.[11][12]
-
Improved Sensitivity: The sharper peaks generated in UPLC lead to higher signal-to-noise ratios, enabling the detection and quantification of impurities at lower levels.
A UPLC method was developed for the simultaneous determination of Cabazitaxel and its synthetic impurities, showcasing superior separation efficiency in a shorter timeframe compared to conventional HPLC.[11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS)
When definitive identification of impurities is required, LC-MS is the gold standard. By coupling the separation power of liquid chromatography with the mass-resolving capability of a mass spectrometer, this technique provides unequivocal identification of known and unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Unparalleled Specificity and Characterization:
-
Mass-Based Selectivity: MS detection is inherently more selective than UV detection as it relies on a unique physical property (mass) of the analyte. This allows for the detection of impurities that may not have a chromophore or are present at levels below the UV detection limit.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions and generate characteristic fragmentation patterns, which are invaluable for the structural elucidation of novel degradation products.[13] This is crucial for understanding the degradation pathways of the drug substance.
-
Metabolite Identification: LC-MS/MS is also the preferred method for identifying and quantifying metabolites of Cabazitaxel in biological matrices, such as plasma.[11][14]
Several studies have utilized LC-MS to identify and characterize the degradation products of Cabazitaxel formed under stress conditions, providing a deeper understanding of its stability.[15][16]
Performance Comparison
| Parameter | HPLC | UPLC | LC-MS |
| Specificity | Good to Excellent | Excellent | Superior |
| Selectivity | Good to Excellent | Excellent | Superior |
| Resolution | Good | Excellent | Excellent (separation dependent on LC) |
| Analysis Time | Moderate to Long (e.g., 85 min)[1] | Short (e.g., <15 min)[11] | Short to Moderate |
| Sensitivity (LOD/LOQ) | Good (e.g., LOD 0.04 µg/mL)[8] | Excellent | Superior |
| Impurity Identification | Limited (requires reference standards) | Limited (requires reference standards) | Definitive (based on m/z and fragmentation) |
| Cost & Complexity | Low to Moderate | Moderate | High |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Cabazitaxel
This protocol is a representative example based on published methods.[4][8]
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve Cabazitaxel in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration within the linear range of the method.
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for stress testing.[7]
-
Acid Degradation: Dissolve Cabazitaxel in a suitable solvent and add 1 N HCl. Heat at 80°C for a specified time (e.g., 30 minutes). Neutralize the solution before analysis.
-
Base Degradation: Dissolve Cabazitaxel in a suitable solvent and add 0.01 N NaOH. Heat at 80°C for a specified time (e.g., 30 minutes). Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve Cabazitaxel in a suitable solvent and add 30% H2O2. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid drug substance or a solution at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light.
-
Analysis: Analyze all stressed samples using a validated stability-indicating method alongside an unstressed control sample.
Visualizing the Workflow
Caption: Workflow for Cabazitaxel impurity analysis.
Conclusion
The selection of an appropriate analytical method for Cabazitaxel and its impurities is a critical decision in the drug development process. While RP-HPLC provides a robust and reliable platform for routine quality control, UPLC offers significant advantages in terms of speed and resolution for more complex separations. For unequivocal identification and characterization of impurities, LC-MS remains the unparalleled choice.
A thorough understanding of the principles behind each technique, coupled with well-designed forced degradation studies, is essential for developing and validating methods that are truly specific, selective, and stability-indicating. This ensures the delivery of a safe and effective drug product to patients, which is the ultimate goal of our scientific endeavors.
References
Sources
- 1. RP-HPLC method for cabazitaxel assay and related substances. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Determination of the Impurities in Cabazitaxel | Semantic Scholar [semanticscholar.org]
- 5. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 6. Development and Validation of a Stability-indicating HPLC Method for the Analysis of Cabazitaxel in Jevtana® Concentrate-solvent Leftover Samples | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. ijariie.com [ijariie.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Determination of Related Substances in Cabazitaxel using Reverse Phase- Liquid Chromatography Method – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of cabazitaxel, its metabolite docetaxel and the determination of the demethylated metabolites RPR112698 and RPR123142 as docetaxel equivalents in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. veeprho.com [veeprho.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
Safety Operating Guide
Navigating the Risks: A Guide to Personal Protective Equipment for Handling Cabazitaxel Impurity 15
For the vanguard of therapeutic innovation—our researchers, scientists, and drug development professionals—this guide provides essential, immediate safety and logistical information for the handling of Cabazitaxel Impurity 15. As a Senior Application Scientist, my objective is to instill a deep sense of confidence and safety in your laboratory practices by not just listing procedures, but by elucidating the scientific rationale that underpins them.
Cabazitaxel, a potent antineoplastic agent, and by extension its impurities, are classified as cytotoxic.[1] These compounds are designed to be toxic to living cells, and occupational exposure, even at low levels, can pose significant health risks, including carcinogenicity, mutagenicity, and teratogenicity.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is an absolute necessity for safeguarding personnel.
The Core Principle: Containment and the Hierarchy of Controls
Before delving into specific PPE, it is crucial to understand the foundational principle of the hierarchy of controls. The most effective safety measures involve engineering controls (e.g., fume hoods, biological safety cabinets) and administrative controls (e.g., standard operating procedures, training).[3] PPE should be considered the final, critical barrier of protection when other controls cannot eliminate the risk of exposure.[3]
Essential Personal Protective Equipment for Handling this compound
The selection of appropriate PPE is dictated by a thorough risk assessment of the procedures being performed.[3] For a potent compound like this compound, a multi-layered approach to PPE is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloved. | Provides a robust barrier against dermal absorption, a primary route of exposure. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[4][5][6] |
| Gown | Disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. The solid front and cuffed sleeves are critical for containing spills and aerosols.[5][7] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects the eyes from splashes and aerosols. A face shield offers broader protection, especially when there is a higher risk of splashing.[2][4][8] |
| Respiratory Protection | An N95 respirator or higher, as determined by a risk assessment. | Necessary when there is a potential for aerosol generation, such as when handling powders or performing vigorous mixing.[8][9] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
Procedural Guidance: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning and Doffing Workflow
Caption: Sequential workflow for the correct donning and doffing of personal protective equipment.
Operational Plan: Handling and Storage
All handling of this compound should occur within a designated containment device, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[5][9][10] This provides primary containment of the hazardous material.
Storage:
-
Keep in a designated, secure area with restricted access.
-
The storage area should be well-ventilated.
Disposal Plan: A Critical Final Step
The proper disposal of cytotoxic waste is paramount to protect both personnel and the environment.[13][14]
| Waste Category | Disposal Container | Disposal Method |
| Sharps (needles, syringes, vials) | Puncture-resistant, leak-proof sharps container labeled "Cytotoxic Waste".[7][12] | Incineration at a licensed hazardous waste facility.[11][14] |
| Contaminated PPE (gloves, gowns, shoe covers) | Designated, leak-proof cytotoxic waste bags or containers (often yellow or purple).[1][13] | Incineration at a licensed hazardous waste facility.[11][14] |
| Grossly Contaminated Items (spill cleanup materials) | Sealed, labeled hazardous waste container.[13] | Incineration at a licensed hazardous waste facility.[11][14] |
Emergency Response: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
Emergency Response Workflow
Caption: Immediate actions to be taken in the event of personnel exposure or a spill.
By adhering to these stringent guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your institution. The principles of containment, proper PPE usage, and diligent adherence to protocols are the cornerstones of responsible and ethical scientific practice when handling potent cytotoxic compounds.
References
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. NHS Pharmaceutical Quality Assurance Committee.
- Properly Managing Chemical Waste in Labor
- Essential Procedures for the Safe Disposal of Cytotoxic Agents in a Research Setting. Benchchem.
- Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE).
- Guide for handling cytotoxic drugs and rel
- Cytotoxic Waste Disposal Guidelines. Daniels Health.
- Cabazitaxel: uses, dosing, warnings, adverse events, interactions. Oncology News Central.
- Cytotoxic Substances – Waste Management. Safety & Risk Services, The University of British Columbia.
- Safe handling of cytotoxic drugs. Hospital Pharmacy Europe.
- How Should Cytotoxic Waste be Disposed of?. Sharpsmart.
- cabazitaxel injection. U.S.
- Cabazitaxel (Jevtana) – Castrate Resistant Metastatic Prostate Cancer. Northern England Cancer Network.
- PROVINCIAL GUIDELINES FOR THE SAFE HANDLING, ADMINISTRATION AND DISPOSAL OF ANTINEOPLASTIC AGENTS.
- INTRAVENOUS CANCER TREATMENT EDUCATION.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- Safety Data Sheet - Cabazitaxel. Cayman Chemical.
- Controlling Occupational Exposure to Hazardous Drugs.
- Cytotoxic drugs and related waste – risk management. SafeWork NSW.
- Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01. Kingston Health Sciences Centre.
- Cytotoxic Spill Cleanup Procedure. Safety & Risk Services, The University of British Columbia.
- Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
- Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. University of Wyoming.
- Handling Antineoplastic or Investig
- This compound. Density Pharmachem.
- Cabazitaxel Impurities and Rel
- Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Safety D
- SAFETY DATA SHEET - Cabazitaxel. Thermo Fisher Scientific.
Sources
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. hse.gov.uk [hse.gov.uk]
- 4. web.uri.edu [web.uri.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. pogo.ca [pogo.ca]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. gerpac.eu [gerpac.eu]
- 10. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
